Basic Violet 8
Description
The exact mass of the compound 3-Amino-7-(dimethylamino)-5-phenylphenazinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9594. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-N,2-N-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4.ClH/c1-23(2)16-9-11-18-20(13-16)24(15-6-4-3-5-7-15)19-12-14(21)8-10-17(19)22-18;/h3-13,21H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWUYVHKRVCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-56-9, 8004-94-2 | |
| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safranin bluish | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Safranin bluish | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivatives, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure of Basic Violet 8?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Basic Violet 8, alongside detailed experimental protocols and an exploration of its applications.
The Chemical Identity of this compound: A Case of Ambiguity
A survey of chemical literature and commercial sources reveals a significant ambiguity concerning the precise chemical structure of this compound. The dye is associated with two distinct chemical classes: phenazinium and triarylmethane dyes.
-
Phenazinium Structure (C.I. 50210): The CAS number 8004-94-2 is consistently linked to C.I. 50210 and is chemically described as a mixture of methylated derivatives of 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride .[1] The molecular formulas associated with this structure vary due to the degree of methylation, with examples including C₂₀H₁₉ClN₄ and C₂₁H₂₁ClN₄.[2][3]
-
Triarylmethane Structure (Crystal Violet): Several sources equate this compound with Crystal Violet (also known as Gentian Violet or Basic Violet 3), a well-known triarylmethane dye.[4] However, Crystal Violet has a different CAS number (548-62-9) and a distinct chemical structure.
Physicochemical and Quantitative Data
The following table summarizes the available quantitative data for this compound (C.I. 50210).
| Property | Value | Reference(s) |
| CI Name | This compound | [2][5] |
| CI Number | 50210 | [2][5] |
| CAS Number | 8004-94-2 | [2][5] |
| Molecular Formula | C₂₁H₂₁ClN₄ (representative) | [2][5] |
| Molecular Weight | 364.87 g/mol (for C₂₁H₂₁ClN₄) | [2][5] |
| Appearance | Purple powder | [5] |
| Solubility | Soluble in water (red-light purple solution), Soluble in ethanol (B145695) (purple solution with orange-red fluorescence) | [5] |
Synthesis and Manufacturing
General Synthesis of Phenazinium Dyes
The synthesis of the phenazinium core of this compound involves the oxidative cyclization of substituted anilines. A general manufacturing method for C.I. 50210 involves the reaction of N¹,N¹-dimethylbenzene-1,4-diamine with aniline (B41778) hydrochloride and a mixture of oxidizing p-methylaniline.[5] A more detailed synthetic approach for related 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides utilizes potassium permanganate (B83412) as an oxidant.[6]
Experimental Protocols
Protocol for Gram Staining
Given the frequent association of this compound with Crystal Violet, a primary component in Gram staining, this protocol is highly relevant for microbiological applications. This differential staining technique classifies bacteria into Gram-positive and Gram-negative groups based on their cell wall composition.[7]
Reagents:
-
Crystal Violet solution (0.5% w/v in water)
-
Gram's Iodine solution (1% iodine, 2% potassium iodide in water)
-
Decolorizer (e.g., 95% ethanol or a 1:1 mixture of acetone (B3395972) and ethanol)
-
Safranin solution (0.25% w/v in 95% ethanol)
-
Distilled water
Procedure:
-
Prepare a heat-fixed smear of the bacterial sample on a clean microscope slide.
-
Flood the smear with Crystal Violet solution and let it stand for 1 minute.
-
Gently rinse the slide with distilled water.
-
Flood the smear with Gram's Iodine solution and let it stand for 1 minute.
-
Rinse the slide with distilled water.
-
Decolorize the smear by adding the decolorizer dropwise until the runoff is colorless (typically 10-20 seconds).
-
Immediately rinse the slide with distilled water to stop the decolorization process.
-
Flood the smear with the safranin counterstain and let it stand for 1 minute.
-
Rinse the slide with distilled water and blot dry.
-
Observe the stained smear under a microscope. Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.[7][8][9]
Protocol for Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS)
This protocol provides a general framework for determining the concentration of heavy metals in dye samples, which is crucial for quality control and safety assessment.
Instrumentation: Atomic Absorption Spectrophotometer with appropriate hollow cathode lamps for the metals of interest.
Reagents:
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized water
-
Certified standard solutions for each metal to be analyzed
Procedure:
-
Sample Digestion: Accurately weigh approximately 0.5 g of the dye sample into a digestion vessel. Add 5 mL of concentrated HNO₃ and 2 mL of H₂O₂. Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained.
-
Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Calibration: Prepare a series of calibration standards by diluting the certified standard solutions to cover the expected concentration range of the metals in the sample.
-
AAS Analysis: Aspirate the blank, standards, and sample solutions into the AAS and record the absorbance readings.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the metals in the sample solution from the calibration curve and calculate the concentration in the original dye sample, accounting for the dilution.[10][11]
Protocol for Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the separation, identification, and quantification of dyes and their impurities.
Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap).
Mobile Phase (example):
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the dye sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to a final concentration of approximately 10-100 µg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Elute the components using a gradient program, for example, starting with a low percentage of mobile phase B and gradually increasing it over time to separate the components based on their polarity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Set the MS to acquire data in a full scan mode to identify the molecular ions of the components. For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for the target analytes.
-
Data Analysis: Identify the components by their retention times and mass-to-charge ratios (m/z). Quantify the analytes by comparing their peak areas to those of certified reference standards.[12][13][14]
Mechanism of Action in Biological Staining
Phenazinium dyes, such as this compound (C.I. 50210), are cationic molecules that can interact with negatively charged biological macromolecules. The planar aromatic structure of the phenazinium ring allows these dyes to bind to nucleic acids, primarily through a process called intercalation .[15][16][17] This involves the insertion of the planar ring system between the base pairs of DNA or RNA.[18] This interaction can induce conformational changes in the nucleic acid structure.[15] The positive charge on the dye molecule also facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.[17] These binding properties are fundamental to their use as biological stains, enabling the visualization of cellular structures rich in nucleic acids, such as the cell nucleus and ribosomes.
References
- 1. Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-methyl derivs., chlorides | 8004-94-2 [chemicalbook.com]
- 2. khushidyechem.com [khushidyechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. lcms.cz [lcms.cz]
- 13. an.shimadzu.com [an.shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Phenazinium dyes safranine O and phenosafranine induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of Phenazinium Dye Safranin T to Polyriboadenylic Acid: Spectroscopic and Thermodynamic Study | PLOS One [journals.plos.org]
- 17. Binding of Phenazinium Dye Safranin T to Polyriboadenylic Acid: Spectroscopic and Thermodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview on the interaction of phenazinium dye phenosafranine to RNA triple and double helices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Basic Violet 8 in Biological Staining
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document elucidates the fundamental mechanisms by which C.I. Basic Violet 8, commonly known as Crystal Violet, functions as a potent stain in biological applications, with a primary focus on its role in the Gram staining procedure. It details the physicochemical interactions between the dye and cellular components, provides structured data on its properties, and outlines key experimental protocols.
Introduction to this compound (Crystal Violet)
This compound, or Crystal Violet, is a synthetic, cationic triarylmethane dye renowned for its intense violet color and its utility in microbiology and histology.[1][2][3] As a positively charged molecule, its staining capability is fundamentally rooted in its electrostatic attraction to negatively charged macromolecules within cells, such as nucleic acids and specific components of the cell wall.[4][5][6] This property is critically exploited in the Gram stain, a differential staining technique that remains a cornerstone for bacterial classification.[7] Beyond the Gram stain, it is also widely used for simple staining to visualize cell morphology and for quantifying biofilm formation.[7]
Core Mechanism of Action in Biological Staining
The staining process is governed by the chemical principle of electrostatic attraction. The cationic nature of this compound allows it to form strong ionic bonds with anionic components of the bacterial cell.[4][6]
-
Primary Interaction: The positively charged quaternary ammonium (B1175870) groups of the dye molecule bind to negatively charged components, including:
This initial interaction results in the non-specific staining of all bacterial cells, imparting a deep purple color.[9]
The Gram Stain: A Differential Mechanism
The true power of this compound is realized in the Gram staining procedure, which differentiates bacteria based on the architecture of their cell walls.[7][10] The mechanism involves a sequence of four critical steps.
-
Primary Staining with this compound (Crystal Violet): All bacterial cells, both Gram-positive and Gram-negative, are initially stained purple by the dye.[11] The dye penetrates the peptidoglycan layer in both cell types.[12]
-
Mordant Application (Gram's Iodine): An iodine solution (iodine-potassium iodide) is applied. The iodine interacts with the Crystal Violet that has permeated the cells, forming a large, insoluble Crystal Violet-Iodine (CV-I) complex.[10][13][14] This complex becomes trapped within the cellular structure of the bacteria.[10]
-
Decolorization (Ethanol or Acetone-Alcohol): This is the key differential step.
-
In Gram-Positive Bacteria: These organisms possess a very thick, multilayered peptidoglycan wall. The decolorizing agent dehydrates the cell wall, causing the pores to shrink.[10] This shrinkage traps the large CV-I complexes within the dense peptidoglycan mesh, and the cells resist decolorization, thus retaining the purple stain.[10]
-
In Gram-Negative Bacteria: These organisms have a much thinner peptidoglycan layer, which is overlaid by an outer membrane rich in lipids.[10][12] The alcohol-based decolorizer dissolves this outer lipid membrane, creating large pores in the thin peptidoglycan layer. This allows the smaller CV-I complexes to be easily washed out of the cell.[10] Consequently, Gram-negative cells become colorless at the end of this step.[11]
-
-
Counterstaining (Safranin or Basic Fuchsin): To visualize the now-decolorized Gram-negative cells, a red or pink counterstain like safranin is applied.[10] This basic dye stains the colorless Gram-negative cells, making them appear pink or red under a microscope, in stark contrast to the purple Gram-positive cells.[11]
Data Presentation: Properties of this compound
The following table summarizes key quantitative and qualitative data for C.I. This compound.
| Property | Value | Reference(s) |
| Common Names | Crystal Violet, Gentian Violet, Methyl Violet 10B | [3][5] |
| C.I. Number | 50210 | [15][16] |
| CAS Number | 8004-94-2 | [15][16] |
| Chemical Class | Triarylmethane / Azine Dye | [1][15] |
| Molecular Formula | C₂₁H₂₁ClN₄ (representative) | [15] |
| Molecular Weight | 364.87 g/mol (representative) | [15] |
| Charge | Cationic (Basic Dye) | [4][7] |
| Appearance | Dark green to purple powder/crystals | [15][16] |
| Solubility | Soluble in water and ethanol (B145695) | [1][15] |
| Absorption Maximum (λmax) | 544-550 nm (in water) | [16] |
Experimental Protocols
Protocol for Gram Staining of Bacteria
This protocol details the standard procedure for differentiating bacterial cells.
Materials:
-
Clean, grease-free glass microscope slides
-
Bacterial culture (broth or colony from agar (B569324) plate)
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Wash bottle with distilled water
-
Reagents:
-
Crystal Violet solution (0.5-1.0%)
-
Gram's Iodine solution
-
Decolorizer (95% ethanol or acetone-alcohol)
-
Safranin solution (0.25-0.5%)
-
-
Microscope with oil immersion objective
Procedure:
-
Smear Preparation: Place a small drop of sterile water on a clean slide. Aseptically transfer a small amount of bacterial culture to the water and gently mix to create a thin, even emulsion. Allow the smear to air dry completely.
-
Heat Fixation: Pass the dried slide, smear-side up, through the flame of a Bunsen burner 2-3 times.[7] This adheres the bacteria to the slide. Allow the slide to cool.
-
Primary Staining: Place the slide on a staining rack and flood the smear with Crystal Violet solution. Let it stand for 60 seconds.[7]
-
Rinsing: Gently rinse the slide with a slow stream of tap water to remove excess stain.
-
Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 60 seconds.[7] This allows the CV-I complex to form.
-
Rinsing: Gently rinse the slide with tap water.
-
Decolorization: Tilt the slide and apply the decolorizer drop by drop until the runoff is clear (typically 10-20 seconds).[7] This step is critical; over-decolorizing can yield false Gram-negative results, while under-decolorizing can yield false Gram-positive results.
-
Rinsing: Immediately rinse the slide with tap water to stop the decolorization process.
-
Counterstaining: Flood the smear with Safranin solution and let it stand for 30-60 seconds.[7]
-
Rinsing and Drying: Rinse the slide with tap water and blot it dry gently with bibulous paper, or allow it to air dry.
-
Microscopic Examination: Place a drop of immersion oil on the smear and examine under the oil immersion lens. Gram-positive bacteria will appear purple/violet, and Gram-negative bacteria will appear pink/red.
Protocol for Biofilm Quantification Assay
This protocol describes a common method for measuring the total biomass of a biofilm.
Materials:
-
Sterile multi-well plate (e.g., 96-well)
-
Bacterial culture and appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water (or 95% Ethanol)
-
Microplate reader
Procedure:
-
Biofilm Growth: Inoculate wells of a microtiter plate with the bacterial culture and incubate under appropriate conditions to allow biofilm formation. Include wells with sterile medium as a negative control.
-
Removal of Planktonic Cells: After incubation, carefully aspirate the medium and planktonic (free-floating) cells from each well.
-
Washing: Gently wash the wells twice with PBS to remove any remaining non-adherent cells.
-
Fixation: Add 100% methanol (B129727) to each well and incubate for 10-15 minutes to fix the adherent cells.[17] Aspirate and discard the methanol.
-
Staining: Add 0.1% Crystal Violet solution to each well, ensuring the biofilm is completely covered. Incubate at room temperature for 10-15 minutes.[17]
-
Washing: Aspirate the Crystal Violet solution. Wash the wells thoroughly with tap water to remove all excess stain.[17] Repeat until the water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add a fixed volume (e.g., 125-200 µL) of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye in each well using a microplate reader, typically at a wavelength between 570-595 nm. The absorbance value is directly proportional to the amount of biofilm biomass.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the core mechanisms and experimental flows described in this guide.
Caption: Core electrostatic attraction mechanism of this compound.
Caption: Experimental workflow and results of the Gram stain procedure.
Caption: Differential interaction during the decolorization step.
References
- 1. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Crystal violet - Wikipedia [en.wikipedia.org]
- 4. vumicro.com [vumicro.com]
- 5. macschem.us [macschem.us]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. blog.irjpl.org [blog.irjpl.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. microxpress.in [microxpress.in]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. A ‘Magnetic’ Gram Stain for Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical mechanism of the Gram stain and synthesis of a new electron-opaque marker for electron microscopy which replaces the iodine mordant of the stain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. worlddyevariety.com [worlddyevariety.com]
- 16. This compound, this compound Manufacturer, Mumbai, India [gspent.com]
- 17. tpp.ch [tpp.ch]
C.I. 50210: A Comprehensive Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Examination of Neutral Red (C.I. 50210), a Vital Stain with Critical Applications in Cellular Analysis and In Vitro Toxicology.
This technical guide provides a detailed overview of the physical and chemical properties of C.I. 50210, commonly known as Neutral Red. This eurhodin dye is a valuable tool for researchers, scientists, and drug development professionals, primarily utilized as a vital stain to assess cell viability and for histological applications. This document outlines its core properties, provides detailed experimental protocols for their determination, and illustrates its mechanism of action within cellular systems.
Core Physical and Chemical Properties
C.I. 50210 is a synthetic phenazine (B1670421) dye that exhibits distinct chemical and physical characteristics crucial for its application in biological and chemical assays. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 3-amino-7-(dimethylamino)-2-methylphenazin-5-ium chloride | |
| Synonyms | Neutral Red, Toluylene Red, Basic Red 5 | |
| CAS Number | 553-24-2 | |
| Chemical Formula | C₁₅H₁₇ClN₄ | |
| Molecular Weight | 288.78 g/mol | |
| Appearance | Dark green to reddish-brown crystalline powder | |
| Melting Point | ~290 °C (decomposes) | |
| Solubility | Soluble in water and ethanol | |
| λmax (in ethanol) | 540-544 nm | |
| pH Indicator Range | pH 6.8 (red) to 8.0 (yellow) |
Mechanism of Action: Cellular Uptake and Lysosomal Accumulation
The utility of C.I. 50210 as a vital stain is predicated on its ability to passively diffuse across the plasma membrane of viable cells and subsequently accumulate within lysosomes. This process is driven by the pH gradient between the neutral cytoplasm and the acidic interior of the lysosomes.
Caption: Cellular uptake and lysosomal accumulation of C.I. 50210.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical, chemical, and biological properties of C.I. 50210.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point of C.I. 50210.[1][2][3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if necessary)
Procedure:
-
Sample Preparation: If the C.I. 50210 powder is not fine, gently grind a small amount using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Determination of Solubility
This protocol outlines a standard method for qualitatively and quantitatively determining the solubility of C.I. 50210 in a given solvent.[6][7][8][9]
Materials:
-
C.I. 50210 powder
-
Solvents (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Filtration apparatus (#2 Whatman paper or equivalent)
-
UV-Vis spectrophotometer
Procedure:
-
Qualitative Assessment: To a test tube containing 1 mL of the solvent, add a small amount (a few milligrams) of C.I. 50210. Vortex or shake the tube and visually inspect for dissolution.
-
Quantitative Determination (Gravimetric Method):
-
Prepare a saturated solution by adding an excess of C.I. 50210 to a known volume of the solvent in a flask.
-
Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium.
-
Filter the saturated solution to remove any undissolved solid.
-
Accurately measure a known volume of the clear filtrate into a pre-weighed evaporating dish.
-
Evaporate the solvent gently using a water bath or oven.
-
Once the solvent is completely evaporated, weigh the evaporating dish with the residue.
-
The solubility can be calculated in g/L.
-
-
Quantitative Determination (Spectrophotometric Method):
-
Prepare a stock solution of C.I. 50210 of a known concentration in the desired solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the λmax of C.I. 50210 using a UV-Vis spectrophotometer.
-
Prepare a saturated solution as described in the gravimetric method and filter it.
-
Dilute the saturated filtrate to a concentration that falls within the range of the standard curve.
-
Measure the absorbance of the diluted filtrate and determine its concentration using the standard curve. Calculate the solubility in the original saturated solution.
-
UV-Visible Spectroscopy for Quantitative Analysis
This protocol details the use of UV-Visible spectroscopy to determine the concentration of C.I. 50210 in a solution.[10][11][12][13][14]
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of C.I. 50210 and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the same solvent. The concentrations should span the expected range of the unknown sample.
-
Determination of λmax: Scan one of the standard solutions across the UV-Visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Generation of a Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Measurement of Unknown Sample: Measure the absorbance of the unknown C.I. 50210 solution at the λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.
Neutral Red Cell Viability Assay
This protocol provides a detailed workflow for assessing cell viability or cytotoxicity using the Neutral Red uptake assay, a common application of C.I. 50210 in drug development and toxicology.[15][16][17][18][19][20][21]
Caption: A generalized workflow for the Neutral Red cell viability assay.
Materials:
-
Cell line of interest (e.g., HepG2, BALB/c 3T3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Wash solution (e.g., Phosphate Buffered Saline - PBS)
-
Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the cells with the test compounds for a desired period (e.g., 24, 48, or 72 hours).
-
Staining: Remove the treatment medium and add the Neutral Red staining solution to each well. Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.
-
Washing: Remove the staining solution and wash the cells with a wash solution (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction (Solubilization): Add the solubilization solution to each well to extract the Neutral Red from the cells.
-
Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Applications in Drug Development and Research
C.I. 50210, through the Neutral Red assay, is a valuable tool in the early stages of drug development for assessing the in vitro cytotoxicity of new chemical entities.[17] Its application in preclinical toxicology helps to identify compounds that may cause cellular damage.[17] The assay is widely used as a screening method to determine the cytotoxicity of various compounds.[17]
The principle of lysosomal accumulation also makes C.I. 50210 a useful probe for studying lysosomal function and stability.[22][23][24][25][26] Changes in lysosomal membrane integrity, which can be an early indicator of cellular stress and toxicity, can be indirectly assessed using this dye.
Furthermore, its properties as a pH indicator allow for its use in various biological and chemical contexts where monitoring pH changes is critical.
Conclusion
C.I. 50210 (Neutral Red) is a versatile phenazine dye with well-defined physical and chemical properties that make it an indispensable tool in cell biology and toxicology. Its primary application as a vital stain in the Neutral Red assay provides a simple, rapid, and cost-effective method for assessing cell viability, a critical parameter in drug discovery and development. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible determination of its key characteristics and for its effective implementation in a research setting.
References
- 1. pennwest.edu [pennwest.edu]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. fsw.cc [fsw.cc]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 12. ursinus.edu [ursinus.edu]
- 13. science.valenciacollege.edu [science.valenciacollege.edu]
- 14. scribd.com [scribd.com]
- 15. iivs.org [iivs.org]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. The Neutral Red Assay and assessment of Reduced-Risk Products [pmiscience.com]
- 18. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assaying Cellular Viability Using the Neutral Red Uptake Assay. | Semantic Scholar [semanticscholar.org]
- 22. scielo.br [scielo.br]
- 23. Lysosomal perturbations in fish liver as indicators for toxic effects of environmental pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bioivt.com [bioivt.com]
- 25. criver.com [criver.com]
- 26. scite.ai [scite.ai]
Solubility of Basic Violet 8 in different laboratory solvents
A Technical Guide to the Solubility of Basic Violet 8 for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also widely known as Crystal Violet or Gentian Violet, is a triarylmethane dye with extensive applications in microbiology for Gram staining, as a histological stain, and in certain antiseptic formulations.[1][2] Its effectiveness in these applications is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, presents detailed experimental protocols for solubility determination, and offers a logical workflow for assessing solubility.
Quantitative Solubility Data
The solubility of this compound can vary based on the purity of the dye, temperature, and the specific isomer composition. The data presented below is compiled from various scientific sources and should be considered as a guideline. It is recommended to empirically determine solubility for specific applications and lots of the dye.
Solubility in Common Laboratory Solvents
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Observations | Reference(s) |
| Water | H₂O | 4 - 16 | 25 | Solubility can be enhanced with sonication. | [1][2][3][4] |
| Ethanol | C₂H₅OH | ~8 | Not Specified | Some sources indicate much higher solubility, with one staining protocol dissolving 20g in 100mL of ethanol. | [2][5] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 76 - ≥100 | Not Specified | High solubility. | [2][6] |
| Ethylene Glycol Monomethyl Ether | CH₃OCH₂CH₂OH | 5 | Not Specified | [7] | |
| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative data indicates solubility. | [4] |
| Diethylene Glycol | C₄H₁₀O₃ | Soluble | Not Specified | [8] | |
| Dipropylene Glycol | C₆H₁₄O₃ | Soluble | Not Specified | [8] | |
| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble / Insoluble | Not Specified | [4] |
Solubility in Mixed Solvent Systems for In Vivo Studies
| Solvent System | Solubility (mg/mL) | Observations | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Clear solution. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | Clear solution. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | Clear solution. | [6] |
Experimental Protocols for Solubility Determination
The following are generalized protocols for determining the solubility of this compound. It is crucial to adapt these methods based on the specific solvent and the required precision of the measurement.
Protocol 1: Saturated Solution Method
This method involves creating a saturated solution and then determining the concentration of the dissolved solute.
Materials:
-
This compound powder
-
Solvent of interest
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Incubator or water bath with temperature control
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or an orbital shaker can be used.
-
After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solids to settle.
-
Centrifuge the solution to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for this compound (approximately 590 nm in water).[3]
-
Calculate the concentration of the original supernatant using a pre-established calibration curve of this compound in the same solvent.
-
The calculated concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol 2: "Solubility Titration" Method
This is a more rapid method based on detecting the point at which a solution becomes saturated by observing changes in light scattering or absorbance.[9]
Materials:
-
This compound powder
-
Solvent of interest
-
Spectrophotometer or a nephelometer
-
A means of making precise, small additions of the dye to the solvent.
Procedure:
-
Start with a known volume of the solvent in a cuvette.
-
Measure the initial absorbance or light scattering of the pure solvent.
-
Gradually add small, known amounts of this compound to the solvent, ensuring complete dissolution after each addition.
-
Measure the absorbance or light scattering after each addition.
-
Initially, the absorbance will increase linearly with concentration, and light scattering will remain low and constant.
-
The point at which the solubility is exceeded will be marked by a sharp, non-linear increase in light scattering due to the formation of a precipitate, or a deviation from the linear Beer-Lambert law for absorbance.
-
The concentration at which this abrupt change occurs is the solubility limit.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of this compound for a research application.
Caption: A logical workflow for the assessment of this compound solubility.
References
- 1. Crystal Violet CAS#: 548-62-9 [m.chemicalbook.com]
- 2. Crystal Violet | Influenza Virus | DNA | Antibacterial | TargetMol [targetmol.com]
- 3. Crystal violet - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
Unveiling the Spectroscopic Profile of Basic Violet 8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Violet 8, also identified by its Colour Index number C.I. 50210 and CAS number 8004-94-2, is a synthetic azine dye. While primarily utilized as a biological stain and in the textile industry, its interaction with biological macromolecules warrants a closer examination of its photophysical properties. This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, details the experimental protocols for their determination, and discusses its known biological interactions. Although quantitative emission data is not extensively available in the current literature, this guide outlines the methodologies to procure this information.
Introduction
This compound is a cationic dye known for its vibrant reddish-purple color in aqueous solutions.[1] Its chemical structure, belonging to the azine class of dyes, is responsible for its characteristic spectroscopic properties.[2] The dye's ability to interact with negatively charged biological structures, such as nucleic acids and proteins, has made it a staple in histology and microbiology for staining purposes.[2][3] Understanding the absorption and emission characteristics of this compound is crucial for its application in quantitative biological assays and for exploring its potential in fluorescence-based research and diagnostics.
Spectroscopic Properties
The interaction of this compound with light is characterized by its absorption and potential emission of photons. These properties are intrinsically linked to its molecular structure and are influenced by the surrounding solvent environment.
Absorption Spectrum
This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is a key identifier for this dye.
Table 1: Quantitative Absorption Data for this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 544 - 550 nm | Water | [4] |
| Absorptivity (A1% / 1cm) | > 700 | Water | [4] |
The absorptivity value indicates a high molar extinction coefficient, characteristic of many organic dyes. The solvent environment can influence the λmax, with variations observed in different polar and non-polar solvents. For instance, in ethanol (B145695), this compound is described as producing a "fluorescent orange red for purple solution," suggesting a potential shift in its absorption and emission profile compared to water.[5]
Emission Spectrum
Experimental Protocols
To obtain comprehensive and accurate absorption and emission spectra for this compound, standardized experimental protocols are essential.
Determination of Absorption Spectrum
The absorption spectrum of this compound can be determined using a UV-Visible spectrophotometer.
Methodology:
-
Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the dye and dissolving it in a precise volume of the desired solvent (e.g., deionized water, ethanol).
-
Preparation of Working Solutions: A series of dilutions are made from the stock solution to prepare working solutions of varying concentrations.
-
Spectrophotometer Calibration: The spectrophotometer is calibrated using a blank solution, which is the solvent used to prepare the dye solutions.
-
Spectral Measurement: The absorbance of each working solution is measured over a specific wavelength range (e.g., 400-700 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Determination of Emission Spectrum and Quantum Yield
The emission spectrum and fluorescence quantum yield of this compound can be determined using a spectrofluorometer.
Methodology:
-
Preparation of Dilute Solutions: Prepare a series of dilute solutions of this compound in the desired solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Selection of Excitation Wavelength: The excitation wavelength is typically set at or near the absorption maximum (λmax).
-
Measurement of Emission Spectrum: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λem) is determined from the spectrum.
-
Determination of Quantum Yield (Relative Method):
-
A standard fluorescent dye with a known quantum yield in the same solvent is used as a reference (e.g., Rhodamine 6G in ethanol).
-
The absorbance and fluorescence emission spectra of both the this compound solution and the reference standard solution are measured under identical experimental conditions.
-
The quantum yield of this compound is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to this compound and the reference standard, respectively.
-
Biological Interactions
This compound is known to bind to nucleic acids and proteins, which is the basis for its use as a biological stain.[2] The positively charged nature of the dye facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and acidic residues in proteins. While specific signaling pathways in the context of drug development have not been elucidated for this compound, its interaction with these fundamental cellular components suggests potential applications and areas for further research.
The binding of dyes to biomolecules can alter their photophysical properties, leading to changes in their absorption and emission spectra. This phenomenon can be exploited for the development of fluorescent probes for detecting specific biological events or molecules.
Conclusion and Future Directions
This compound possesses well-defined absorption characteristics in aqueous solutions. While its fluorescence in ethanol is noted, a comprehensive quantitative analysis of its emission properties is lacking and presents a key area for future research. The detailed experimental protocols provided in this guide offer a clear pathway for obtaining this critical data. Further investigation into the solvent-dependent photophysical properties of this compound and its interactions with specific biological targets could unveil its potential for broader applications in biomedical research and drug development, beyond its traditional role as a simple stain. Elucidating these characteristics will be instrumental for its potential use as a fluorescent probe in various biological systems.
References
In-Depth Technical Guide to the Safe Handling and Use of Basic Violet 8 in a Research Laboratory
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental applications of Basic Violet 8 (also known as Crystal Violet or Methyl Violet 2B) in a research laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.
Hazard Identification and Toxicological Data
This compound is a triarylmethane dye widely used in biological staining. While an invaluable tool, it presents several health and environmental hazards that necessitate careful handling. It is classified as harmful if swallowed and can cause serious eye damage. Furthermore, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Appearance | Dark green to dark purple powder | [2] |
| Molecular Formula | C₂₅H₃₀ClN₃ | - |
| Molecular Weight | 407.98 g/mol | - |
| Melting Point | 175-180 °C | - |
| Solubility | Soluble in water, ethanol, and chloroform | - |
Toxicological Data
The acute toxicity of this compound has been determined through animal studies. The following table summarizes the available quantitative toxicological data. It is important to note that while no specific occupational exposure limits from OSHA or ACGIH have been established for this compound, the data below indicates its potential for harm upon ingestion.
| Route of Exposure | Species | LD50 Value | Reference |
| Oral | Rat | 420 mg/kg | [3] |
Safety Precautions and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Engineering Controls
-
Ventilation: All work with this compound powder or concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate vicinity of where this compound is handled.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[2][5]
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly after handling the dye.[2][5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.[5]
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling
-
Do not breathe dust or aerosols.[6]
-
Minimize dust generation and accumulation.[4]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible substances such as strong oxidizing agents.[2][6]
-
Protect from direct sunlight.[4]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][8]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
Spill and Leak Procedures
-
Small Spills:
-
Wear appropriate PPE.
-
Ventilate the area.
-
Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Prevent further leakage or spillage if safe to do so.
-
Contact the institution's environmental health and safety department.
-
Experimental Protocols
This compound is a versatile stain used in various biological assays. The following are detailed protocols for some of its common applications.
Protocol for Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the number of viable cells in a culture.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the desired compound and incubate for the desired period.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of 0.1% (w/v) Crystal Violet solution (in water) to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water several times until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570-595 nm using a microplate reader.
Protocol for Biofilm Quantification
This protocol is used to quantify the amount of biofilm formed by microorganisms.
-
Biofilm Growth: Grow the biofilm in a 96-well plate for the desired time.
-
Washing: Gently remove the planktonic cells and wash the wells twice with PBS.
-
Fixation: Add 150 µL of methanol (B129727) to each well and incubate for 15 minutes.
-
Drying: Remove the methanol and allow the plate to air dry.
-
Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 200 µL of 33% acetic acid to each well and incubate for 15 minutes with gentle shaking.
-
Measurement: Transfer 150 µL of the solubilized stain to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm.
Waste Disposal
All waste containing this compound must be handled and disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated labware (e.g., pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and waste from staining procedures should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
Visualized Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate key workflows and logical relationships for the safe handling of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occupational exposure limits - ECHA [echa.europa.eu]
- 4. Crystal violet assay [bio-protocol.org]
- 5. Mastering Gram Staining to Differentiate Gram-Positive and Gram-Negative Bacteria - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. microbenotes.com [microbenotes.com]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds [bio-protocol.org]
- 8. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of Basic Violet 8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and manufacturing process for Basic Violet 8 (C.I. 50210), a significant member of the phenazinium class of dyes. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in the production of this compound.
Introduction
This compound, also known as Safranine O or Phenosafranine, is a cationic dye widely used in histology, cytology, and as a biological stain.[1] Its vibrant purple-red hue and its affinity for biological macromolecules make it an invaluable tool in various scientific disciplines. Chemically, it is a 2,8-dimethyl-3,7-diaminophenazinium chloride. This guide will delve into the core chemical reactions, manufacturing workflow, and key experimental considerations for the synthesis of this compound.
Synthesis Pathway
The synthesis of this compound is a classic example of the formation of a phenazinium dye through the oxidative condensation of a para-diamine with primary aromatic amines. The overall process involves the reaction of N,N-dimethyl-p-phenylenediamine with aniline (B41778) and p-toluidine (B81030) in the presence of an oxidizing agent.[2]
The reaction proceeds through a multi-step mechanism, analogous to the general synthesis of safranine dyes, which involves a series of oxidation and condensation reactions. A proposed seven-step mechanism for the formation of the phenosafranine core is as follows:
-
Oxidation of p-diamine: N,N-dimethyl-p-phenylenediamine is first oxidized to its corresponding p-benzoquinonedi-imine.
-
First Condensation: The conjugate acid of the p-benzoquinonedi-imine undergoes an electrophilic attack by an aniline molecule to form a diaminodiphenylamine intermediate.
-
Second Oxidation: This intermediate is then rapidly oxidized to an indamine dye.
-
Second Condensation: The conjugate acid of the indamine reacts with a molecule of p-toluidine.
-
Third Oxidation: The resulting leuco-safranine is oxidized.
-
Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization to form the dihydrophenazinium ring system.
-
Final Oxidation: A final oxidation step yields the stable phenazinium chromophore of this compound.
The inclusion of p-toluidine is crucial for the formation of the specific methylated structure of this compound.
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound from its primary reactants.
Manufacturing Process
The industrial manufacturing of this compound involves a series of unit operations designed to ensure efficient reaction, separation, and purification of the final product. The following is a generalized workflow for the production of this compound.
Manufacturing Workflow Diagram
Caption: Industrial manufacturing workflow for this compound.
Experimental Protocols
While specific proprietary industrial protocols are not publicly available, a representative experimental procedure for the laboratory-scale synthesis of a safranine-type dye like this compound can be outlined based on established chemical principles.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Aniline hydrochloride
-
p-Toluidine
-
Manganese dioxide (or Potassium dichromate)
-
Hydrochloric acid
-
Sodium chloride
-
Ethanol
-
Water
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel equipped with a stirrer and a thermometer, a solution of aniline hydrochloride and p-toluidine in water and hydrochloric acid is prepared.
-
Addition of Diamine: N,N-dimethyl-p-phenylenediamine is then added to the acidic solution.
-
Oxidation: The oxidizing agent (e.g., manganese dioxide) is added portion-wise to the reaction mixture while maintaining the temperature between 20-30°C. The reaction is exothermic and requires cooling.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) until the starting materials are consumed.
-
Isolation of Crude Product: Upon completion, the reaction mixture is heated to boiling and then filtered to remove the inorganic oxidant residues. The filtrate is then saturated with sodium chloride to precipitate the crude this compound.
-
Purification: The crude dye is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: The purified dye is dried in an oven at a controlled temperature to obtain the final product as a crystalline powder.
Quantitative Data
Quantitative data for the industrial manufacturing of this compound is typically proprietary. However, for laboratory-scale synthesis, the following parameters are critical to monitor and optimize.
| Parameter | Typical Range/Value | Method of Determination |
| Reactant Molar Ratios | ||
| N,N-dimethyl-p-phenylenediamine | 1 equivalent | Stoichiometric Calculation |
| Aniline hydrochloride | 1-1.5 equivalents | Stoichiometric Calculation |
| p-Toluidine | 0.5-1 equivalent | Stoichiometric Calculation |
| Oxidizing Agent | 2-3 equivalents | Stoichiometric Calculation |
| Reaction Conditions | ||
| Temperature | 20 - 40 °C | Thermocouple |
| Reaction Time | 4 - 8 hours | TLC, HPLC |
| Product Specifications | ||
| Yield | 60 - 80% (Lab scale) | Gravimetric Analysis |
| Purity | > 95% | HPLC, UV-Vis Spectroscopy |
| Melting Point | Decomposes | Melting Point Apparatus |
| λmax (in water) | 530-534 nm | UV-Vis Spectrophotometer |
Conclusion
The synthesis and manufacturing of this compound are well-established processes rooted in the fundamental principles of organic chemistry. The oxidative condensation of aromatic amines provides a versatile route to this important phenazinium dye. For researchers and professionals, a thorough understanding of the reaction mechanism, manufacturing workflow, and critical process parameters is essential for the successful production and application of this compound. Further research into optimizing reaction conditions and developing more sustainable manufacturing processes remains an active area of investigation.
References
In-Depth Technical Guide: Biological Targets and Binding Affinity of Basic Violet 8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Basic Violet 8, a cationic dye belonging to the phenazine (B1670421) class, is utilized primarily as a biological stain and has been investigated for its potential in photodynamic therapy, particularly for viral inactivation. This document provides a comprehensive overview of the known and inferred biological targets of this compound, its binding characteristics, and the experimental methodologies used to elucidate these properties. Due to the limited specific research on this compound, this guide incorporates data from closely related phenazine dyes, such as Phenosafranine and Methylene Violet, to provide a more complete understanding of its probable mechanism of action. The primary biological targets are nucleic acids (DNA and RNA), to which it likely binds through intercalation and electrostatic interactions. Its function as a photosensitizer, leading to the generation of reactive oxygen species (ROS), is a key aspect of its antimicrobial and antiviral potential.
Biological Targets and Mechanism of Action
This compound, as a cationic molecule, exhibits a strong affinity for negatively charged biomolecules within a cell.
Primary Biological Targets
The principal biological targets for this compound and related phenazine dyes are:
-
Nucleic Acids (DNA and RNA): The planar aromatic structure of phenazine dyes allows them to intercalate between the base pairs of DNA and RNA.[1] Additionally, the positive charge on the dye molecule facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.[2] Studies on the related compound Phenosafranine have demonstrated a high binding affinity for both triplex and duplex RNA through intercalation.[1] Methylene Violet has been shown to covalently bind to DNA upon irradiation with visible light.[3]
-
Acidic Proteins and Polysaccharides: this compound can also bind to other anionic macromolecules within the cell, such as acidic proteins and bacterial capsular polysaccharides.[4][5] This broad-spectrum binding is characteristic of its use as a general biological stain.
Proposed Mechanism of Action: Photodynamic Inactivation
A significant aspect of this compound's biological activity is its role as a photosensitizer, a property that has been suggested for the inactivation of viruses like vesicular stomatitis virus (VSV).[4] This mechanism, known as photodynamic therapy (PDT), involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.
The proposed signaling pathway for photodynamic inactivation is as follows:
-
Ground State (0PS): The photosensitizer (this compound) exists in a stable, low-energy ground state.
-
Light Absorption: Upon absorption of photons of a specific wavelength, the photosensitizer is promoted to an unstable, high-energy excited singlet state (1PS).
-
Intersystem Crossing: The excited singlet state molecule can then undergo intersystem crossing to a longer-lived, metastable excited triplet state (3PS).
-
Energy Transfer (Type II Reaction): The triplet state photosensitizer can transfer its energy directly to molecular oxygen (3O2), which is abundant in biological tissues. This process excites the oxygen to its highly reactive singlet state (1O2).
-
Cellular Damage: Singlet oxygen is a potent oxidizing agent that can indiscriminately damage nearby biomolecules, including lipids, proteins, and nucleic acids, leading to cellular apoptosis or necrosis.
Caption: Proposed photodynamic inactivation pathway of this compound.
Binding Affinity and Quantitative Data
Table 1: Photophysical Properties of Phenosafranine
Data for a closely related phenazine dye, providing an estimate of the photophysical behavior.
| Property | Methanol | Acetonitrile | Reference |
| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | 36,000 M⁻¹cm⁻¹ | |
| Absorption Maximum (λabs) | 529 nm | 520 nm | |
| Emission Maximum (λem) | 580 nm | 570 nm | |
| Fluorescence Quantum Yield (Φf) | 0.11 | 0.24 | |
| Triplet Quantum Yield (ΦT) | 0.22 | 0.51 |
Table 2: DNA Binding Affinity of Crystal Violet and Derivatives
Crystal Violet is a triarylmethane dye often used in similar staining applications. Its binding characteristics to DNA are well-documented and serve as a useful proxy.
| Compound | Apparent Association Constant (Kapp) | Binding Ratio (nucleotides/molecule) | Binding Mode | Reference |
| Crystal Violet | 1.5 x 105 M-1 | 4.5 | Non-intercalative, Major Groove | |
| Trimeric Crystal Violet Derivative | 16.2 ± 3.7 x 107 M-1 | Not Reported | Non-intercalative, Major Groove |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to assessing the biological activity of this compound.
Protocol: Cellular Staining with a Phenazine Dye
This protocol is adapted from methodologies for Phenosafranine and is suitable for visualizing the binding of this compound to cellular components.
Materials:
-
This compound stock solution (1 mg/mL in distilled water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixing)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Mounting medium
-
Adherent cells grown on coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile coverslips in a culture dish to the desired confluency.
-
Washing: Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes.
-
Staining: Dilute the this compound stock solution to a working concentration (e.g., 1-5 µg/mL) in PBS and incubate with the cells for 20-30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization: Image the stained cells using fluorescence microscopy with appropriate excitation and emission filters (based on the spectral properties of this compound).
Protocol: Workflow for Antiviral Plaque Reduction Assay
This workflow describes a standard method to quantify the antiviral activity of a compound like this compound, particularly when investigating photodynamic inactivation.
Caption: General workflow for assessing antiviral activity.
Toxicity and Safety
Comprehensive toxicological data for this compound is largely unavailable in public databases. Safety Data Sheets (SDS) often state "No data available" for acute toxicity, skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[2] However, as with many biological stains, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used during handling to minimize exposure.
Conclusion
This compound is a phenazinium dye with a strong affinity for nucleic acids and other anionic biomolecules. While specific binding constants for this compound are not well-documented, data from related dyes suggest a non-covalent binding mechanism involving intercalation and electrostatic interactions. Its most promising therapeutic application lies in its potential as a photosensitizer for the inactivation of pathogens, particularly viruses. The proposed mechanism of action is the light-induced generation of singlet oxygen, which causes indiscriminate oxidative damage to essential viral components. Further research is required to quantify its binding affinity to various biological targets and to establish a comprehensive toxicological profile to support any potential therapeutic development.
References
Methodological & Application
Standard Protocol for Basic Violet 8 (Crystal Violet) Staining of Gram-Positive Bacteria
Application Note: AP-BIO-001 For Research Use Only.
Introduction
Gram staining is a fundamental differential staining technique used in microbiology to distinguish between two major groups of bacteria based on the biochemical and structural properties of their cell walls.[1] Basic Violet 8, also known as Crystal Violet or Gentian Violet, is the primary stain in this procedure.[2][3] Gram-positive bacteria possess a thick peptidoglycan layer in their cell wall, which retains the crystal violet-iodine complex during decolorization, resulting in a purple appearance under the microscope.[3][4] Conversely, gram-negative bacteria have a thinner peptidoglycan layer and an outer lipid membrane, which allows the crystal violet-iodine complex to be washed out during decolorization. These bacteria are then counterstained, typically with safranin or basic fuchsin, and appear pink or red.[3][4] This protocol provides a detailed procedure for the Gram staining of gram-positive bacteria using this compound.
Principle of the Gram Stain
The differential staining mechanism of the Gram stain is attributed to the differences in the cell wall composition of gram-positive and gram-negative bacteria.[1] The process involves the application of a primary stain (Crystal Violet), a mordant (Gram's Iodine), a decolorizing agent (alcohol or acetone-alcohol mixture), and a counterstain (Safranin).
Initially, all bacteria are stained purple by the crystal violet. The subsequent addition of Gram's iodine forms a large, insoluble crystal violet-iodine (CV-I) complex within the cytoplasm.[1] The critical step is the decolorization. In gram-positive bacteria, the thick, multi-layered peptidoglycan is dehydrated by the decolorizer, which shrinks the pores of the cell wall and traps the CV-I complex inside, causing the cells to remain purple.[1] In gram-negative bacteria, the decolorizer dissolves the outer lipid membrane and the thin peptidoglycan layer is unable to retain the CV-I complex, leading to its removal.[1] The final step of counterstaining with a red dye, such as safranin, stains the now colorless gram-negative bacteria pink or red, while the gram-positive bacteria remain purple.[1]
Reagents and Preparation
Proper preparation of reagents is crucial for accurate and reproducible Gram staining results. The following table outlines the preparation of the necessary solutions.
| Reagent | Component | Quantity | Preparation Instructions |
| Crystal Violet (Hucker's) | Solution A | ||
| Crystal Violet (85-90% dye content) | 2.0 g | Dissolve the crystal violet in the ethyl alcohol.[2][5] | |
| Ethyl Alcohol (95%) | 20.0 ml | ||
| Solution B | |||
| Ammonium (B1175870) Oxalate (B1200264) | 0.8 g | Dissolve the ammonium oxalate in the distilled water.[5] | |
| Distilled Water | 80.0 ml | ||
| Working Solution | Mix Solution A and Solution B. Let it stand for 24 hours at room temperature and then filter through coarse filter paper before use. Store in a dark bottle.[2][5] | ||
| Gram's Iodine | Iodine (crystalline) | 1.0 g | Grind the iodine and potassium iodide in a mortar. Add a small amount of distilled water to help dissolve the solids.[5] |
| Potassium Iodide | 2.0 g | Once dissolved, add the remaining distilled water to a final volume of 300 ml. Store in a foil-covered bottle at room temperature to protect from light.[5] | |
| Distilled Water | 300.0 ml | ||
| Decolorizing Agent | Acetone (B3395972) | 50.0 ml | Mix equal volumes of acetone and 95% ethyl alcohol.[6] |
| Ethyl Alcohol (95%) | 50.0 ml | ||
| Counterstain (Safranin) | Stock Solution | ||
| Safranin O | 2.5 g | Dissolve the safranin O in the 95% ethyl alcohol.[5] | |
| Ethyl Alcohol (95%) | 100.0 ml | ||
| Working Solution | Add 10.0 ml of the stock solution to 90.0 ml of distilled water. Store at room temperature.[5] |
Experimental Protocol
This protocol describes the standard procedure for Gram staining of a bacterial smear.
-
Smear Preparation:
-
Place a small drop of sterile saline or distilled water on a clean microscope slide.
-
Aseptically transfer a small amount of bacterial colony from a solid culture or a loopful of liquid culture to the drop of water.
-
Create a thin, even smear of the bacteria on the slide.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide, smear side up, through the flame of a Bunsen burner two to three times. This adheres the bacteria to the slide.[2]
-
-
Staining Procedure:
-
Place the heat-fixed slide on a staining rack.
-
Flood the smear with Crystal Violet solution and let it stand for 30 to 60 seconds.[2]
-
Gently rinse the slide with a slow stream of tap water for a maximum of 5 seconds.[1]
-
Flood the smear with Gram's Iodine solution and let it stand for 30 to 60 seconds.[2]
-
Rinse the slide with tap water as before.
-
Decolorize the smear by adding the decolorizing agent drop by drop until the purple color no longer runs from the smear. This is a critical step and should not exceed 15-30 seconds.[7]
-
Immediately rinse the slide with tap water to stop the decolorization process.
-
Flood the smear with the Safranin counterstain and let it stand for 40 to 60 seconds.[6]
-
Rinse the slide with tap water and blot dry gently with bibulous paper.
-
Examine the slide under a microscope using oil immersion.
-
Data Presentation
The following table summarizes the key quantitative parameters of the Gram staining protocol.
| Step | Reagent | Incubation Time | Expected Result (Gram-Positive) |
| Primary Stain | Crystal Violet (this compound) | 30 - 60 seconds | Cells appear purple/violet |
| Mordant | Gram's Iodine | 30 - 60 seconds | Cells remain purple/violet |
| Decolorization | Acetone-Alcohol | 15 - 30 seconds | Cells remain purple/violet |
| Counterstain | Safranin | 40 - 60 seconds | Cells remain purple/violet |
For quantitative analysis of biofilm formation using crystal violet, absorbance can be measured.
| Application | Staining Time | Solubilization Agent | Wavelength for Absorbance |
| Biofilm Quantification | 15 - 30 minutes | Ethanol or 30% Acetic Acid | 590 nm[8] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Gram staining procedure.
Caption: Workflow of the Gram Staining Protocol.
Troubleshooting
Inconsistent or erroneous results can occur. The following table provides guidance on common issues and their solutions.
| Issue | Possible Cause | Recommendation |
| Gram-positive bacteria appear pink/red | Over-decolorization.[9] | Reduce the decolorization time. Ensure the smear is not too thin. |
| Old culture (cell wall degradation).[6] | Use a fresh, actively growing culture (18-24 hours). | |
| Excessive heat fixing.[6] | Gently heat-fix the slide to avoid damaging the cell wall. | |
| Gram-negative bacteria appear purple | Under-decolorization.[9] | Increase the decolorization time slightly. Ensure the smear is not too thick. |
| No cells or very few cells visible | Improper smear preparation or washing off. | Ensure the smear is properly heat-fixed before staining. Be gentle during rinsing steps. |
| Precipitate on the slide | Stain solution may be old or unfiltered. | Filter the crystal violet solution before use. |
References
- 1. Gram Staining [serc.carleton.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Preparation of Gram Stain Reagents • Microbe Online [microbeonline.com]
- 6. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. static.igem.org [static.igem.org]
- 9. asm.org [asm.org]
A Comprehensive Guide to Staining Tissue Sections with Basic Violet 8
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Violet 8, widely known as crystal violet or gentian violet, is a versatile cationic triarylmethane dye utilized extensively in histology and microbiology.[1][2] Its ability to bind to negatively charged cellular components, such as nucleic acids in the cell nucleus and components of the cytoplasm, makes it a valuable tool for visualizing tissue morphology.[1][3][4] This document provides detailed protocols for the application of this compound in staining both paraffin-embedded and frozen tissue sections, offering a straightforward method for the general histological examination of tissue architecture. It is also a key component in Gram staining for bacterial identification and can be used for the metachromatic staining of amyloid.[4][5]
Mechanism of Action
This compound is a cationic, or basic, dye that carries a positive charge. This positive charge facilitates its binding to anionic (negatively charged) components within cells and tissues. The primary targets for this compound are the phosphate (B84403) groups of nucleic acids (DNA and RNA) in the nucleus and various acidic proteins and proteoglycans in the cytoplasm and extracellular matrix.[1][3] This electrostatic interaction results in a deep violet to blue coloration of these structures, allowing for their clear visualization under a light microscope.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in tissue staining applications.
| Parameter | Value | Source(s) |
| Common Name | Crystal Violet, Gentian Violet | [2][5] |
| C.I. Name | Basic Violet 3 | [5] |
| C.I. Number | 42555 | [5] |
| Molecular Formula | C₂₅H₃₀N₃Cl | [5] |
| Molecular Weight | 407.98 g/mol | [5] |
| Absorption Maximum (λmax) | 588-593 nm | [5] |
| Solubility (Aqueous) | 1.68% | [5] |
| Solubility (Ethanol) | 1.68% | [5] |
| Typical Staining Concentration | 0.1% - 0.5% (w/v) | [1] |
| Typical Staining Time | 5 - 30 minutes | [6] |
Experimental Workflow
Caption: Experimental workflow for staining tissue sections with this compound.
Experimental Protocols
I. Protocol for Staining Paraffin-Embedded Tissue Sections
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled or deionized water
-
This compound (Crystal Violet) powder
-
20% Methanol (B129727) in distilled water (optional, for preparing staining solution)
-
Non-aqueous mounting medium
-
Coplin jars
-
Microscope slides with paraffin-embedded tissue sections
-
Coverslips
Staining Solution Preparation (0.5% w/v):
-
Weigh 0.5 g of this compound powder.
-
Dissolve the powder in 100 mL of 20% methanol in distilled water. Alternatively, dissolve in 100 mL of distilled water.[1]
-
Stir until the dye is completely dissolved.
-
Filter the solution before use to remove any undissolved particles.[1]
-
Store in a tightly sealed, light-protected container.
Procedure:
-
Deparaffinization:
-
Rehydration:
-
Staining:
-
Immerse slides in the 0.5% this compound staining solution for 5-10 minutes.
-
-
Washing:
-
Briefly rinse the slides in tap water to remove excess stain.
-
-
Dehydration:
-
Immerse slides in 95% Ethanol: 1 change for 1 minute.
-
Immerse slides in 100% Ethanol: 2 changes for 1 minute each.
-
-
Clearing:
-
Immerse slides in Xylene: 2 changes for 2 minutes each.
-
-
Mounting:
-
Apply a drop of non-aqueous mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Expected Results:
-
Nuclei: Dark blue to violet
-
Cytoplasm: Pale blue to violet
-
Bacteria (if present): Deep violet (Gram-positive)[4]
-
Amyloid (if present): Purple-red (metachromatic)[6]
II. Protocol for Staining Frozen Tissue Sections
This protocol is for staining fresh or fixed frozen tissue sections.
Materials and Reagents:
-
Acetone or Methanol (pre-chilled at -20°C)
-
Phosphate-buffered saline (PBS)
-
This compound staining solution (0.5% w/v, prepared as above)
-
Distilled or deionized water
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Non-aqueous mounting medium
-
Coplin jars
-
Microscope slides with frozen tissue sections
-
Coverslips
Procedure:
-
Section Preparation:
-
Cut frozen sections at 5-10 µm using a cryostat and mount on slides.
-
Air dry the sections for 20-30 minutes at room temperature.[9]
-
-
Fixation:
-
Immerse slides in pre-chilled acetone or methanol for 10 minutes.[9]
-
Air dry for a few minutes.
-
-
Rehydration:
-
Immerse slides in PBS for 5-10 minutes.[9]
-
-
Staining:
-
Immerse slides in the 0.5% this compound staining solution for 5-10 minutes.
-
-
Washing:
-
Briefly rinse the slides in tap water to remove excess stain.
-
-
Dehydration:
-
Immerse slides in 95% Ethanol: 1 change for 1 minute.
-
Immerse slides in 100% Ethanol: 2 changes for 1 minute each.
-
-
Clearing:
-
Immerse slides in Xylene: 2 changes for 2 minutes each.
-
-
Mounting:
-
Apply a drop of non-aqueous mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Expected Results:
-
Similar to paraffin-embedded sections, with potentially better preservation of some antigens.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | - Staining time too short- Staining solution too old or dilute- Excessive washing | - Increase incubation time in this compound.- Prepare fresh staining solution.- Be gentle and brief during the washing step. |
| Overstaining | - Staining time too long- Staining solution too concentrated | - Reduce incubation time.- Dilute the staining solution.- Differentiate briefly in 1% acetic acid if necessary for specific applications like amyloid staining.[6] |
| Uneven Staining | - Incomplete deparaffinization- Sections dried out during staining | - Ensure complete removal of paraffin (B1166041) with fresh xylene.- Keep sections moist throughout the staining procedure. |
| Stain Precipitate | - Unfiltered staining solution | - Filter the this compound solution before use.[1] |
Safety and Handling Precautions
This compound (Crystal Violet) is a hazardous substance and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the work area.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from light.
-
Disposal: Dispose of waste according to local, regional, and national regulations.[12] Avoid release to the environment as it is toxic to aquatic life.
-
Associated Reagents: Handle xylene, ethanol, and methanol in a well-ventilated area or under a fume hood. These are flammable and toxic.
Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the protocol before beginning any work.[10][11]
References
- 1. clyte.tech [clyte.tech]
- 2. Crystal violet - Wikipedia [en.wikipedia.org]
- 3. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 4. Histology Stains - Embryology [embryology.med.unsw.edu.au]
- 5. stainsfile.com [stainsfile.com]
- 6. stainsfile.com [stainsfile.com]
- 7. clyte.tech [clyte.tech]
- 8. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thermofisher.com [thermofisher.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 12. agilent.com [agilent.com]
Applications of Basic Violet 8 in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Violet 8, also widely known as Crystal Violet or Gentian Violet, is a triarylmethane dye traditionally utilized in microbiology for Gram staining and in cell biology for colorimetric quantification of cell viability. While not a conventional high-quantum-yield fluorophore, this compound exhibits fluorescent properties that can be leveraged in specific fluorescence microscopy applications. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, both as a direct fluorescent stain and as a functional quencher. Due to its low intrinsic fluorescence quantum yield in aqueous environments, its application as a primary fluorescent label is limited but can be effective for staining nuclei and bacteria. A more prominent application in fluorescence microscopy is its use as a quencher for other fluorophores to differentiate between extracellular and intracellular entities.
Quantitative Data Presentation
The spectral and photophysical properties of this compound (Crystal Violet) are crucial for its application in fluorescence microscopy. The following table summarizes the key quantitative data available. It is important to note that the fluorescence quantum yield is highly dependent on the solvent's viscosity.
| Property | Value | Notes |
| Chemical Formula | C₂₅H₃₀ClN₃ | |
| Molar Mass | 407.979 g/mol | |
| Synonyms | Crystal Violet, Gentian Violet, Basic Violet 3 | |
| Absorption Maximum (λ_abs_) | 590 nm (in water) | The color of the dye is pH-dependent. |
| Molar Extinction Coefficient (ε) | ~87,000 M⁻¹cm⁻¹ (at 590 nm in water) | |
| Excitation Maximum (λ_ex_) | 550 nm (in glycerol)[1] | Excitation may vary depending on the solvent and binding state. |
| Emission Maximum (λ_em_) | ~636 nm (in glycerol) | Emits in the red to deep-red region of the spectrum. |
| Fluorescence Quantum Yield (Φ_f_) | 0.019 (in glycerol)[1][2] | Very low in non-viscous solvents like water. |
| Fluorescence Lifetime (τ_f_) | Not readily available in literature | |
| Photostability | Not extensively characterized for fluorescence applications | Generally considered to have low to moderate photostability. |
Experimental Protocols
Protocol 1: Nuclear Counterstaining with this compound
This protocol describes the use of this compound as a fluorescent counterstain for cell nuclei, leveraging its ability to bind to DNA. Due to its low quantum yield, imaging requires a sensitive detector and optimized imaging conditions.
Materials:
-
This compound (Crystal Violet) stock solution (1% w/v in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture adherent cells on coverslips or in imaging-compatible plates.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the 1% stock solution to 0.01-0.1% in PBS. The optimal concentration should be determined empirically.
-
Incubate the permeabilized cells with the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for excitation around 550-590 nm and emission detection above 610 nm. A sensitive camera and longer exposure times may be necessary.
-
Protocol 2: Fluorescence Quenching Assay to Differentiate Extracellular and Intracellular Bacteria
This protocol utilizes this compound as a quencher for a fluorescent dye (e.g., Acridine Orange) to distinguish between bacteria that are adhered to the cell surface and those that have been internalized by phagocytic cells.[3][4]
Materials:
-
Fluorescently labeled bacteria (e.g., stained with Acridine Orange or expressing a fluorescent protein).
-
Phagocytic cells (e.g., macrophages).
-
Cell culture medium.
-
This compound (Crystal Violet) solution (0.1% w/v in PBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Cell and Bacteria Preparation:
-
Culture phagocytic cells on coverslips.
-
Incubate the cells with fluorescently labeled bacteria for a desired period to allow for phagocytosis.
-
-
Washing:
-
Gently wash the cells three times with cold PBS to remove non-adherent bacteria.
-
-
Quenching:
-
Add the 0.1% this compound solution to the cells and incubate for 1-2 minutes at room temperature. This will quench the fluorescence of the extracellular bacteria.
-
Gently wash the cells two to three times with PBS to remove the this compound solution.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for the fluorescent label used on the bacteria (e.g., blue light excitation for Acridine Orange, revealing green fluorescent intracellular bacteria).
-
The fluorescence of the extracellular bacteria will be quenched by this compound, while the intracellular bacteria will remain fluorescent, protected by the host cell membrane.
-
Visualizations
Caption: Experimental workflow for nuclear counterstaining.
Caption: Mechanism of the fluorescence quenching assay.
References
Application Notes and Protocols for Basic Violet 8 (Crystal Violet) Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Violet 8, commonly known as Crystal Violet or Gentian Violet, is a cationic triarylmethane dye extensively utilized in biological and microbiological research.[1][2] Its ability to bind to negatively charged cellular components, such as nucleic acids and proteins in the cell nucleus and the peptidoglycan layer of Gram-positive bacteria, makes it a versatile stain for various applications.[1][3] These applications include the differentiation of bacterial species, quantification of cell viability and proliferation, and assessment of biofilm formation.[3][4][5] This document provides detailed protocols for the preparation and use of this compound staining solutions for these key research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the proper preparation and application of its staining solutions.
| Property | Value | Reference |
| Synonyms | Crystal Violet, Gentian Violet, Methyl Violet 10B, Hexamethylpararosaniline chloride | |
| C.I. Number | 42555 | [6] |
| CAS Number | 548-62-9 | |
| Molecular Formula | C₂₅H₃₀ClN₃ | [1] |
| Molecular Weight | 407.98 g/mol | |
| Appearance | Dark purple crystalline solid | [1] |
| Solubility | Soluble in water, ethanol (B145695), and other organic solvents. | [1][7][8] |
Safety Precautions
This compound is considered hazardous and requires careful handling.
-
Health Hazards: Harmful if swallowed and causes serious eye damage. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling the dye.[10] Work in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from direct sunlight.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Preparation of Staining Solutions
The concentration and solvent for the this compound staining solution vary depending on the specific application.
| Application | Staining Solution Composition | Preparation |
| General Cell Staining & Viability Assays | 0.1% - 0.5% (w/v) Crystal Violet in water or 20% methanol (B129727).[11][12] | To prepare a 0.5% solution in 20% methanol: Dissolve 0.5 g of this compound powder in 100 mL of 20% methanol in distilled water.[11] Stir thoroughly until completely dissolved. Filter if necessary.[11][13] |
| Gram Staining | Hucker's Crystal Violet Solution | Solution A: Dissolve 2 g of this compound (90% dye content) in 20 mL of 95% ethanol. Solution B: Dissolve 0.8 g of ammonium (B1175870) oxalate (B1200264) monohydrate in 80 mL of distilled water. Mix Solution A and Solution B. Let it stand for 24 hours before use and filter.[13] |
| Biofilm Quantification | 0.1% (w/v) Crystal Violet in deionized water.[14] | Dissolve 0.1 g of this compound powder in 100 mL of deionized water. Filter the solution through a 0.22 µm membrane to remove any undissolved particles.[15] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed for quantifying the relative cell density in adherent cell cultures, often used to assess cytotoxicity or cell proliferation.[4][11]
Methodology:
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that allows for logarithmic growth during the experimental period.[16] Include control wells with medium only for background measurement.[16]
-
Treatment: After allowing the cells to adhere (typically 18-24 hours), replace the medium with fresh medium containing the experimental compound or condition.[16]
-
Incubation: Incubate the plate for the desired treatment period.
-
Fixation:
-
Staining:
-
Washing:
-
Drying: Invert the plate on a paper towel to remove excess water and allow the plate to air dry completely.[16]
-
Solubilization: Add a solubilization solution (e.g., 100% methanol or 10% acetic acid) to each well to dissolve the stain taken up by the cells.[11] Incubate for 15-30 minutes at room temperature, with gentle agitation if necessary.[11]
-
Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength between 570 and 590 nm.[16] The absorbance is directly proportional to the number of viable, adherent cells.
Protocol 2: Gram Staining of Bacteria
Gram staining is a fundamental differential staining technique used to classify bacteria into two groups: Gram-positive and Gram-negative, based on their cell wall structure.[3]
Methodology:
-
Smear Preparation: Prepare a thin smear of a bacterial sample on a clean glass slide, air dry, and then heat-fix by passing it through a flame a few times.[18][19]
-
Primary Staining: Flood the smear with Hucker's Crystal Violet solution and let it stand for 1 minute.[18][20] This will stain all bacterial cells purple.
-
Washing: Gently rinse the slide with tap water.[18]
-
Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[18][20] The iodine forms a complex with the crystal violet.
-
Washing: Rinse the slide with tap water.[18]
-
Decolorization: This is a critical step. Rinse the slide with a decolorizing agent (e.g., 95% ethanol or a mixture of acetone and alcohol) for a brief period (typically 3-5 seconds) until the runoff is clear.[18][21] Gram-negative bacteria will be decolorized, while Gram-positive bacteria will retain the purple stain.
-
Washing: Immediately rinse with tap water to stop the decolorization process.[18]
-
Counterstaining: Flood the slide with a counterstain, such as safranin, for 30-60 seconds.[18][21] This will stain the decolorized Gram-negative bacteria pink or red.
-
Washing and Drying: Rinse the slide with water, blot it dry gently, and observe under a microscope.[18][19]
-
Observation: Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.[18][21]
Protocol 3: Biofilm Quantification Assay
This assay quantifies the total biomass of a biofilm formed by microorganisms in a microtiter plate.[5]
Methodology:
-
Inoculation: Dispense diluted bacterial cultures into the wells of a flat-bottomed 96-well microtiter plate.[22] Include sterile medium as a negative control.[5]
-
Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for the microorganism (e.g., 37°C) for 24-48 hours to allow for biofilm formation.[5][22]
-
Washing:
-
Discard the culture medium and gently wash the wells twice with PBS or sterile deionized water to remove non-adherent (planktonic) cells.[5] Be careful not to disturb the biofilm.
-
-
Staining:
-
Washing:
-
Remove the staining solution and wash the plate by submerging it in a container of water to remove excess stain.[23] Repeat this washing step.
-
-
Drying: Invert the plate on a paper towel to remove excess liquid and allow it to air dry completely.[22]
-
Solubilization: Add 200 µL of 30% acetic acid in water to each well to solubilize the crystal violet that has stained the biofilm.[22]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed microtiter plate and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[23] The absorbance reading is a measure of the amount of biofilm formed.
References
- 1. blog.irjpl.org [blog.irjpl.org]
- 2. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biognost.com [biognost.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Reactive Dyes Manufacturers India, exporters of speciality chemicals in India, textile dyes manufacturers - MarudharInternational [marudharinternational.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
- 13. Crystal Violet Solution for the Gram Stain [thoughtco.com]
- 14. youtube.com [youtube.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. researchgate.net [researchgate.net]
- 17. tpp.ch [tpp.ch]
- 18. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Gram Staining [serc.carleton.edu]
- 22. static.igem.org [static.igem.org]
- 23. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Basic Violet 8 as a Counterstain in Histological Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Violet 8, more commonly known by its synonyms Crystal Violet, Gentian Violet, or its Colour Index name Basic Violet 3 (C.I. 42555), is a potent cationic triarylmethane dye. While it is famously employed as the primary stain in the Gram staining technique for bacterial differentiation, its application as a counterstain in histological procedures for tissue sections is more specialized. In this context, it is not typically used as a routine counterstain like eosin (B541160) in a Hematoxylin (B73222) and Eosin (H&E) stain. Instead, it serves a crucial role in specific special staining methods, particularly for the demonstration of amyloid deposits, where it provides a contrasting color to either a primary stain or a subsequent counterstain.
The mechanism of staining with this compound relies on electrostatic interactions. As a basic dye, it carries a positive charge and binds to anionic (negatively charged) tissue components. In the case of amyloid staining, the dye exhibits metachromasia, where it stains the amyloid fibrils a different color (purple-red) from the dye solution itself (blue-violet). This metachromatic staining is thought to be due to the regular, ordered alignment of dye molecules upon binding to the β-pleated sheet structure of amyloid.[1][2]
These application notes provide an overview of the principles and detailed protocols for the use of this compound in histological staining, focusing on its role in providing contrast for the visualization of specific tissue components.
Data Presentation
Physicochemical Properties of this compound (Crystal Violet)
| Property | Value |
| C.I. Name | Basic Violet 3 |
| C.I. Number | 42555 |
| Common Names | Crystal Violet, Gentian Violet |
| Molecular Formula | C₂₅H₃₀ClN₃ |
| Molecular Weight | 407.99 g/mol |
| Appearance | Dark green to dark purple powder |
| Absorbance Max (in water) | ~590 nm |
| Solubility (Aqueous) | 1.68% |
| Solubility (Ethanol) | 1.68% |
Comparison of Staining Procedures for Amyloid
| Feature | Highman's Method | Bancroft's Method |
| Primary Stain | Weigert's Iron Hematoxylin | This compound (Crystal Violet) |
| Target of Primary Stain | Cell Nuclei | Amyloid Deposits |
| Secondary/Counterstain | This compound (Crystal Violet) | Methyl Green |
| Target of Secondary/Counterstain | Amyloid Deposits | Background and Cell Nuclei |
| Expected Result for Amyloid | Purple-Red | Purple-Red |
| Expected Result for Nuclei | Black | Green |
| Expected Result for Background | Blue-Violet | Green |
Principle of Staining
In the context of amyloid staining, this compound functions to selectively stain amyloid deposits, providing a vibrant contrast to other tissue elements.
-
Highman's Method: This method first employs Weigert's iron hematoxylin to stain cell nuclei a deep black. Subsequently, this compound is applied. Due to its metachromatic properties, it stains the amyloid deposits a distinct purple-red, which stands out against the blue-violet background and the black nuclei. Here, this compound acts as a special stain for amyloid that provides contrast to the primary nuclear stain.
-
Bancroft's Method: In this protocol, this compound is the primary stain used to demonstrate amyloid deposits through its metachromatic reaction. Following this, a counterstain, methyl green, is applied. Methyl green stains the background and cell nuclei green, providing a sharp contrast to the purple-red amyloid deposits. This method highlights the role of a counterstain in relation to this compound.
The staining mechanism for amyloid with crystal violet is attributed to the dye's ability to bind to the carboxyl ions on the surface of amyloid fibrils.[3] However, it is noted that this staining is not entirely specific, and other tissue structures may also pick up the dye, which can sometimes make the identification of small amyloid deposits challenging.[3]
Experimental Protocols
Protocol 1: Highman's Method for Amyloid Staining
This protocol utilizes a primary nuclear stain followed by this compound to specifically visualize amyloid deposits.
Reagents:
-
Weigert's Iron Hematoxylin
-
This compound (Crystal Violet) Staining Solution:
-
Crystal Violet: 0.1 g
-
Distilled Water: 97.5 ml
-
Glacial Acetic Acid: 2.5 ml
-
-
Highman's Mounting Medium (or other aqueous mounting medium)
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections through graded alcohols to distilled water.
-
Stain the nuclei with Weigert's iron hematoxylin for 5 minutes.
-
Wash thoroughly with water.
-
Immerse the slides in the this compound staining solution for 1 to 30 minutes, or until amyloid is adequately stained.
-
Rinse well with water.
-
Drain excess water from the slide until just damp.
-
Mount with Highman's or another suitable aqueous mounting medium.
Expected Results:
-
Amyloid: Purple-Red
-
Nuclei: Black
-
Background: Blue-Violet
Protocol 2: Bancroft's Method for Amyloid Staining
This protocol uses this compound as the primary stain for amyloid, followed by a contrasting counterstain.
Reagents:
-
This compound (Crystal Violet) Staining Solution (1% aqueous):
-
Crystal Violet: 1 g
-
Distilled Water: 100 ml
-
-
Acetic Acid (1% aqueous)
-
Methyl Green Counterstain (2% aqueous, chloroform-washed to remove any crystal violet contamination)
-
Aqueous Mounting Medium (e.g., Apathy's)
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections through graded alcohols to distilled water.
-
Place sections into the 1% this compound solution for 5 minutes.
-
Rinse with distilled water.
-
Differentiate briefly with 1% acetic acid for 15-20 seconds.
-
Counterstain with the 2% methyl green solution for 5-15 minutes.
-
Wash with distilled water.
-
Drain excess water from the slide until just damp, then mount with an aqueous mounting medium.
Expected Results:
-
Amyloid: Purple-Red
-
Nuclei: Green
-
Background: Green
Visualizations
Caption: Experimental workflow for Highman's Method for amyloid staining.
Caption: Experimental workflow for Bancroft's Method for amyloid staining.
Caption: Logical relationship of stains and targets in Highman's and Bancroft's methods.
Concluding Remarks
This compound (Crystal Violet) is a valuable tool in the histologist's repertoire, though its role as a counterstain is nuanced. It is most effectively used in specialized staining protocols, such as those for amyloid, where its potent staining and metachromatic properties provide excellent visualization and contrast against other tissue elements. The provided protocols for Highman's and Bancroft's methods serve as a detailed guide for the application of this compound in this capacity. Researchers and scientists should note that while these methods are well-established, optimization of incubation times may be necessary depending on the tissue type and fixation method to achieve optimal staining results. Due to the limited specificity of this compound for amyloid, it is often recommended to use these methods in conjunction with more specific techniques, such as Congo Red staining with polarization microscopy, for a definitive diagnosis of amyloidosis.[3][4]
References
Applications of Basic Dyes in Plant Cell Biology: A Closer Look
Note on Basic Violet 8
Direct research applications of This compound in plant cell biology are not extensively documented in publicly available scientific literature. This dye is more commonly utilized as a bacterial stain and for industrial purposes such as coloring textiles and leathers.[1] Some sources also refer to it as Methylene Violet.[2]
A closely related compound, Crystal Violet (Basic Violet 3) , is a well-known cationic dye used extensively in microbiology for Gram staining and in cell biology to assess cell viability and biomass.[3][4][5] Its mechanism of action involves binding to negatively charged molecules within the cell, such as nucleic acids and proteins.[3][4] While widely used for bacterial and animal cells, specific, validated protocols for its application in living plant cells are not as common, and its utility may be limited by factors such as cell wall permeability and potential cytotoxicity.
Given the limited specific information on this compound for plant cell research, this document will focus on a well-established and highly relevant alternative: Rhodamine 123 , a fluorescent cationic dye with significant applications in the vital staining of plant cell mitochondria.
Application Notes: Rhodamine 123 for Vital Staining of Mitochondria in Plant Cells
Introduction
Rhodamine 123 is a cell-permeant, cationic fluorescent dye that is specifically used for the vital staining of mitochondria in living cells, including plant cells.[6][7][8][9][10] Its accumulation within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a powerful tool for assessing mitochondrial activity and health in real-time.[11][12][13] Due to its low cytotoxicity at working concentrations, it is suitable for observing the dynamics, distribution, and morphology of mitochondria in living plant protoplasts, suspension cells, and root hairs.[6][7]
Mechanism of Action
The primary mechanism of Rhodamine 123 is its electrophoretic uptake into the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential maintained by cellular respiration. Healthy, respiring mitochondria exhibit a strong negative potential, leading to the accumulation of the positively charged Rhodamine 123 and resulting in bright fluorescence. A decrease in mitochondrial membrane potential, often associated with cellular stress or apoptosis, leads to the leakage of the dye from the mitochondria and a corresponding loss of fluorescence intensity.[11][12]
Quantitative Data
The following table summarizes the key quantitative parameters for the use of Rhodamine 123 in plant cell biology applications.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~505 nm | [13][14] |
| Emission Maximum (λem) | ~534 nm | [13] |
| Working Concentration | 1 - 20 µM | [10] |
| Typical Incubation Time | 5 - 60 minutes | [9][10] |
| Solvent for Stock Solution | DMSO | [10] |
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of Rhodamine 123 and a typical experimental workflow for its use in plant cells.
Caption: Rhodamine 123 accumulates in the mitochondrial matrix due to the negative membrane potential.
References
- 1. This compound, this compound Manufacturer, Mumbai, India [gspent.com]
- 2. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blog.irjpl.org [blog.irjpl.org]
- 6. Localization of mitochondria in plant cells by vital staining with rhodamine 123 | Semantic Scholar [semanticscholar.org]
- 7. Localization of mitochondria in plant cells by vital staining with rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. Rhodamine 123 - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Cell Viability and Cytotoxicity Screening Using Basic Violet 8
Abstract
This application note details two reliable and cost-effective protocols for the quantitative assessment of cell viability and cytotoxicity using Basic Violet 8, also commonly known as Crystal Violet or Gentian Violet.[1][2][3] The primary method is an absorbance-based assay suitable for adherent cell cultures, which indirectly quantifies viable cells by staining the remaining attached cell population after treatment.[1][4][5][6] A second, fluorescence-based protocol is presented as an alternative for distinguishing between live and dead cells in suspension and adherent cultures based on plasma membrane integrity.[7][8][9] These assays are ideal for high-throughput screening of cytotoxic compounds, growth factors, and other chemical or biological agents in drug development and biomedical research.
Introduction
The determination of cell viability is a cornerstone of cellular and molecular biology, toxicology, and pharmacology. This compound is a synthetic triarylmethane dye that readily binds to proteins and DNA.[5][6] This property has been widely exploited in histological staining and, more relevantly, in the quantification of cell biomass.[1][2] The conventional Crystal Violet assay is a simple and robust method for assessing cell viability in adherent cultures.[6][10] The principle of this assay is that viable cells remain adhered to the culture plate, while dead or dying cells detach and are washed away.[1][4][11] The remaining adherent cells are then stained with this compound. After a washing step to remove excess dye, the incorporated dye is solubilized, and the absorbance is measured, which correlates with the number of viable cells.[5][6]
Recent advancements in cellular analysis have also paved the way for fluorescence-based viability assays that provide a more direct measure of cell health by assessing plasma membrane integrity. While this compound is primarily used in its colored form, its fluorescent properties can be leveraged. Similar to other violet dyes used in live/dead assays, this compound can act as a membrane-impermeant dye.[9][12] In this context, it is excluded by live cells with intact membranes but can penetrate the compromised membranes of dead cells, binding to intracellular components and emitting a fluorescent signal. This application note provides detailed protocols for both the established absorbance-based method and a proposed fluorescence-based method.
Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Crystal Violet, Gentian Violet, C.I. 50210 | [2][13][14] |
| CAS Number | 8004-94-2 | [2][13][14][15] |
| Molecular Formula | C₂₁H₂₁ClN₄ (representative) | [13] |
| Molecular Weight | 364.87 g/mol (representative) | [13] |
| Appearance | Purple to dark green powder | [2][13][16] |
| Solubility | Soluble in water and ethanol | [13] |
| Absorption Maximum (Aq.) | 544-550 nm | [16] |
Principle of the Assays
Absorbance-Based Adherent Cell Viability Assay
This assay indirectly measures cell viability by quantifying the number of adherent cells remaining after experimental treatment. Dead cells lose their adherence and are removed during washing steps. The remaining viable cells are fixed and stained with this compound. The dye is then solubilized, and the absorbance of the solution is read on a plate reader. The intensity of the color is directly proportional to the number of viable cells.[1][4][5][6]
Fluorescence-Based Live/Dead Discrimination Assay
This method is based on the principle of membrane exclusion. Live cells possess an intact plasma membrane that prevents the entry of this compound. In contrast, dead or dying cells have compromised membranes, allowing the dye to enter and bind to intracellular proteins and nucleic acids, resulting in a significant increase in fluorescence when excited with an appropriate wavelength. This allows for the differentiation and quantification of live and dead cell populations.[9][12]
Experimental Protocols
Protocol 1: Absorbance-Based Cell Viability Assay for Adherent Cells
This protocol is adapted from established Crystal Violet staining methods.[1][5][10]
Materials:
-
Adherent cells
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (for fixation)
-
This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound powder in 100 mL of methanol.
-
Solubilization Solution: 1% Sodium Dodecyl Sulfate (SDS) in PBS or 100% Methanol.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a desired density (e.g., 5,000-20,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
Washing: Carefully aspirate the culture medium. Gently wash the cells twice with 200 µL of PBS per well, taking care not to detach the adherent cells.[1]
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 50 µL of 0.5% this compound Staining Solution to each well. Incubate for 20 minutes at room temperature.[1]
-
Washing: Gently wash the plate four times with tap water to remove excess stain. Invert the plate on a paper towel and tap gently to remove any remaining liquid.[1]
-
Drying: Allow the plate to air dry completely at room temperature for at least 2 hours.
-
Solubilization: Add 200 µL of Solubilization Solution (e.g., 100% methanol) to each well and incubate on a plate shaker for 20 minutes to ensure the dye is fully dissolved.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and stain only) from all other readings.
-
Express the viability of treated cells as a percentage of the untreated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Experimental Controls:
| Control Type | Description | Purpose |
| Untreated Control | Cells cultured in medium without any test compound. | Represents 100% cell viability. |
| Vehicle Control | Cells treated with the same concentration of the solvent used to dissolve the test compound. | Accounts for any effects of the solvent on cell viability. |
| Positive Control | Cells treated with a known cytotoxic agent (e.g., doxorubicin). | To confirm the assay can detect a decrease in cell viability.[17] |
| Blank Control | Wells containing only culture medium and the staining solution (no cells). | To determine the background absorbance.[1] |
Protocol 2: Fluorescence-Based Live/Dead Assay
This protocol is a proposed method based on the principles of other violet fluorescent viability dyes.[7][9][12] Optimization for specific cell types and instruments is recommended.
Materials:
-
Adherent or suspension cells
-
96-well black, clear-bottom microplates (for microscopy) or black plates (for plate reader)
-
Protein-free buffer (e.g., PBS or Hank's Balanced Salt Solution - HBSS)
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of anhydrous DMSO.
-
This compound Working Solution: Dilute the stock solution 1:1000 in protein-free buffer.
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation ~405 nm, Emission ~450 nm).[8][18]
Procedure:
-
Cell Preparation:
-
Adherent Cells: Culture cells in a 96-well black, clear-bottom plate.
-
Suspension Cells: Adjust the cell density to 1 x 10⁵ to 1 x 10⁶ cells/mL in culture medium.
-
-
Treatment: Treat cells with the test compounds as described in Protocol 1.
-
Washing (for adherent cells): Gently wash the cells once with 200 µL of protein-free buffer.
-
Staining:
-
Adherent Cells: Add 100 µL of the this compound Working Solution to each well.
-
Suspension Cells: Centrifuge the cell suspension, remove the supernatant, and resuspend the cells in 100 µL of the this compound Working Solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[9]
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity using a plate reader with excitation at ~405 nm and emission at ~450 nm.
-
Microscopy: Image the cells using a fluorescence microscope with a DAPI or violet filter set. Live cells will show minimal fluorescence, while dead cells will be brightly fluorescent.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (buffer and dye only) from all readings.
-
To calculate the percentage of dead cells, a positive control with 100% dead cells (e.g., treated with 70% ethanol) is required to determine the maximum fluorescence. % Dead Cells = [(Fluorescence of Sample - Fluorescence of Live Control) / (Fluorescence of Dead Control - Fluorescence of Live Control)] x 100
Experimental Controls:
| Control Type | Description | Purpose |
| Unstained Live Cells | Untreated cells without the addition of this compound. | To assess autofluorescence. |
| Stained Live Cells | Untreated cells stained with this compound. | Represents the background fluorescence of viable cells. |
| Stained Dead Cells (Positive Control) | Cells killed by a reliable method (e.g., heat shock at 65°C for 30 minutes or treatment with 70% ethanol) and then stained.[19] | To determine the maximum fluorescence signal from dead cells. |
Visualization of Key Concepts
Experimental Workflow for Absorbance-Based Assay
Caption: Workflow for the this compound absorbance-based cell viability assay.
Principle of Fluorescence-Based Live/Dead Assay
Caption: Mechanism of the fluorescence-based live/dead assay using this compound.
Cell Death Signaling Pathways
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
This compound provides a versatile and economical tool for the assessment of cell viability. The absorbance-based protocol is a well-established, high-throughput method for quantifying viable adherent cells, making it suitable for large-scale screening of cytotoxic agents. The proposed fluorescence-based method offers the potential for direct live/dead cell discrimination in a mixed population, compatible with both microscopy and plate-based assays. The choice of assay depends on the specific experimental needs, cell type, and available instrumentation. Proper implementation of controls is critical for accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. LIVE/DEAD Violet Viability/Vitality Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. LIVE/DEAD Violet Viability/Vitality Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. tpp.ch [tpp.ch]
- 11. researchgate.net [researchgate.net]
- 12. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 15. CAS # 8004-94-2, C.I. This compound, C.I. 50210, Methylene violet, Methylene violet (basic dye), Phenazinium, 2-amino-8-(dimethylamino)-10-phenyl-, ar-Me derivs., chlorides - chemBlink [chemblink.com]
- 16. indiamart.com [indiamart.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Nucleic Acids in Gel Electrophoresis with Basic Violet 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Violet 8, also known as Crystal Violet, is a cationic triarylmethane dye that serves as a viable alternative to traditional nucleic acid stains like ethidium (B1194527) bromide for visualization of DNA and RNA in agarose (B213101) gel electrophoresis.[1][2][3] A key advantage of this compound is its ability to stain nucleic acids for visualization under visible light, thereby circumventing the need for UV transillumination and reducing the risk of UV-induced damage to DNA fragments.[1] This characteristic is particularly beneficial when the nucleic acid fragments are intended for downstream applications such as cloning. While it is considered a safer alternative to the mutagenic ethidium bromide, it is important to note that this compound is less sensitive.[3]
The mechanism of this compound binding to nucleic acids is primarily through non-intercalative means.[4] The positively charged dye interacts electrostatically with the negatively charged phosphate (B84403) backbone of the DNA or RNA molecule.[2][4] Evidence also suggests that it binds to the major groove of the DNA double helix.[4]
These application notes provide detailed protocols for both in-gel and post-staining of nucleic acids in agarose gels using this compound, along with a summary of its performance characteristics.
Data Presentation
The following table summarizes the quantitative data for nucleic acid staining with this compound, providing a comparison with the commonly used ethidium bromide.
| Staining Method | Stain | Detection Limit (dsDNA) | Visualization | Reference |
| This compound | ||||
| Post-staining | 0.001% this compound | ~16 ng | Visible light | [5][6] |
| Post-staining with Counterstain | 0.0025% this compound + 0.0005% Methyl Orange | ~8 ng | Visible light | [5][6] |
| Ethidium Bromide | ||||
| In-gel or Post-staining | 0.5 µg/mL | 1-5 ng | UV light | [7] |
Experimental Protocols
Materials and Reagents
-
This compound (Crystal Violet) : Powder form (e.g., Sigma-Aldrich, C6158)
-
Agarose (electrophoresis grade)
-
Electrophoresis Buffer : 1X TAE (40 mM Tris-acetate, 1 mM EDTA) or 1X TBE (89 mM Tris-borate, 2 mM EDTA)
-
6X DNA Loading Dye
-
Methyl Orange (for counterstaining method)
-
Distilled or deionized water
-
Staining trays
-
White light box or transilluminator
Protocol 1: In-Gel Staining with this compound
This method incorporates the stain into the agarose gel before electrophoresis.
1. Preparation of Staining Solution:
-
Prepare a 2 mg/mL stock solution of this compound in distilled water. Store in a dark bottle at room temperature.
2. Agarose Gel Preparation: a. For a 50 mL 1% agarose gel, add 0.5 g of agarose to 50 mL of 1X electrophoresis buffer in a flask. b. Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. c. Allow the agarose solution to cool to approximately 50-60°C. d. Add 20-40 µL of the 2 mg/mL this compound stock solution to the molten agarose and swirl to mix thoroughly.[8] The final concentration of this compound will be approximately 0.8-1.6 µg/mL. e. Pour the gel into a casting tray with combs and allow it to solidify.
3. Electrophoresis: a. Place the gel in the electrophoresis tank and cover it with 1X electrophoresis buffer. b. Load DNA samples mixed with 6X loading dye into the wells. c. Run the gel at an appropriate voltage (e.g., 80-120 V) until the dye front has migrated to the desired distance.
4. Visualization: a. Carefully remove the gel from the electrophoresis tank. b. Place the gel on a white light box or transilluminator. c. DNA bands will be visible as purple bands against a lighter purple background. No destaining is typically required.
Protocol 2: Post-Staining with this compound
This method involves staining the gel after electrophoresis.
1. Agarose Gel Electrophoresis: a. Prepare and run an agarose gel with your nucleic acid samples as you normally would, without any stain in the gel or running buffer.
2. Preparation of Staining Solution:
-
Prepare a 0.001% (w/v) this compound staining solution by dissolving 10 mg of this compound powder in 1 L of distilled water.
3. Staining Procedure: a. After electrophoresis, carefully transfer the gel into a clean staining tray. b. Pour enough 0.001% this compound solution to completely submerge the gel. c. Incubate at room temperature for 15-30 minutes with gentle agitation.
4. Visualization: a. Remove the gel from the staining solution. b. Briefly rinse the gel with distilled water to remove excess stain from the surface. c. Place the gel on a white light box for visualization. DNA bands will appear as purple bands.
Protocol 3: Enhanced Post-Staining with this compound and Methyl Orange
This counterstain method improves the sensitivity of detection.[5][6]
1. Agarose Gel Electrophoresis: a. Prepare and run an agarose gel as described in Protocol 2, step 1.
2. Preparation of Staining Solution: a. Prepare a stock solution of 0.1% (w/v) this compound in distilled water. b. Prepare a stock solution of 0.1% (w/v) Methyl Orange in distilled water. c. To prepare the final staining solution, mix 2.5 mL of 0.1% this compound stock and 0.5 mL of 0.1% Methyl Orange stock in 97 mL of distilled water. This results in a final concentration of 0.0025% this compound and 0.0005% Methyl Orange.[5][6]
3. Staining Procedure: a. After electrophoresis, place the gel in a staining tray. b. Submerge the gel in the this compound and Methyl Orange staining solution. c. Incubate for approximately 30 minutes at room temperature with gentle agitation.[5][6]
4. Visualization: a. Remove the gel from the staining solution. b. Briefly rinse with distilled water. c. Visualize the DNA bands on a white light box. The bands should appear as distinct purple bands with reduced background staining.
Safety Precautions
While this compound is considered less hazardous than ethidium bromide, it is still a chemical dye and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the dye powder and staining solutions. Consult the Safety Data Sheet (SDS) for detailed safety information.
Diagrams
References
- 1. Gel Purification of DNA | Prototols [snownontrace.github.io]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. cdn.targetmol.com [cdn.targetmol.com]
- 4. Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Counterion-dye staining method for DNA in agarose gels using crystal violet and methyl orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. annular.org [annular.org]
Application Notes and Protocols for Flow Cytometry Analysis Using Violet Laser-Excitable Dyes
Introduction
Flow cytometry is a powerful technique for single-cell analysis, enabling researchers to dissect complex biological systems. The advent of the violet laser (405 nm) has significantly expanded the multiparametric capabilities of this technology, allowing for the simultaneous analysis of numerous cellular markers. This document provides detailed application notes and protocols for key analyses performed using violet laser-excitable dyes, with a special focus on cell viability and mitochondrial membrane potential. It also addresses the historical use and limitations of Basic Violet 8 (Crystal Violet) in this context, guiding researchers toward modern, validated reagents for robust and reproducible results.
Section 1: A Critical Evaluation of this compound (Crystal Violet) for Flow Cytometry
This compound, commonly known as Crystal Violet or Gentian Violet, is a cationic triarylmethane dye.[1][2] It is widely used in microbiology for Gram staining and in cell biology for staining the nuclei of adherent cells for visualization or quantification.[1][3]
Its primary application in cell analysis is in cytotoxicity and cell viability assays.[4][5][6] In these assays, the dye stains the DNA and proteins of cells that remain adherent to a culture plate.[7] After washing away dead, detached cells, the incorporated dye is solubilized and its absorbance is measured, typically around 570-590 nm.[7][8] This absorbance value correlates directly with the biomass of viable cells.
However, This compound is not a suitable fluorescent dye for modern flow cytometry analysis using a 405 nm violet laser. The key reasons for this are:
-
Spectral Incompatibility: The absorption maximum of this compound is approximately 544-550 nm.[9][10] This is poorly matched with the 405 nm wavelength of the violet laser, meaning the laser cannot efficiently excite the dye to produce a fluorescent signal.
-
Fluorescence vs. Absorbance: While it is a colored dye, its primary use in viability assays is based on colorimetric absorbance, not fluorescence emission, which is the principle of detection in flow cytometry.
-
Lack of Validated Protocols: There are no established, modern protocols for using this compound as a fluorescent viability dye in flow cytometry. A historical paper from 1987 described its use as a quenching agent to differentiate between surface and internal fluorescence, but this is a highly specialized and outdated application not relevant to standard analyses.[11]
For these reasons, researchers seeking to perform flow cytometry analysis using the violet laser must use dyes specifically designed and validated for this purpose.
Section 2: Recommended Alternatives for Violet Laser Flow Cytometry
The field of flow cytometry has seen the development of numerous families of fluorescent dyes specifically engineered for excitation by the 405 nm violet laser. These include the Brilliant Violet™, StarBright Violet, and Super Bright dyes, among others.[12][13] These polymer-based dyes are exceptionally bright and photostable, making them ideal for resolving both dim and rare cell populations.
Below is a summary of representative violet-excitable dyes suitable for various flow cytometry applications.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Common Use/Alternatives |
| Brilliant Violet 421™ (BV421) | 405 | 421 | Very High | Immunophenotyping, Viability[14][15] |
| Super Bright 436 (SB436) | 414 | 436 | High | Immunophenotyping, Alternative to BV421[6][7] |
| StarBright Violet 440 (SBV440) | 383 | 436 | Very High | Immunophenotyping, Alternative to Pacific Blue[8][12] |
| Pacific Blue™ | 401-410 | 452-455 | Medium | Immunophenotyping, Small Molecule Dye[4][5][16] |
| Amine-Reactive Viability Dyes | ~405 | ~450 | N/A (Separation Index) | Live/Dead Discrimination[2][17] |
Section 3: Application Note & Protocol: Cell Viability Assessment
Application Note: Fixable Viability Staining
Distinguishing live and dead cells is critical for accurate flow cytometry data. Dead cells can exhibit increased autofluorescence and non-specifically bind antibodies, leading to false-positive results.[18][19] Amine-reactive dyes are an essential tool for excluding dead cells, particularly in protocols that involve fixation and permeabilization for intracellular staining.
Principle: These dyes are cell-impermeable. In live cells with intact membranes, the dye can only react with primary amines on the cell surface, resulting in a dim signal.[2][13] In dead cells, the compromised plasma membrane allows the dye to enter the cytoplasm and covalently bind to the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[17] This covalent bond is stable and withstands fixation and permeabilization procedures.[18]
Caption: Mechanism of amine-reactive viability dyes.
Experimental Protocol: Staining with Amine-Reactive Violet Dye
This protocol provides a general procedure for using a fixable amine-reactive dye excitable by the violet laser.
Materials:
-
Cells in single-cell suspension
-
Phosphate-Buffered Saline (PBS), protein-free
-
Amine-reactive violet viability dye (e.g., LIVE/DEAD™ Fixable Violet)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Antibody cocktails for surface staining (if applicable)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Flow cytometer with a 405 nm violet laser
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells once with 1-2 mL of protein-free PBS to remove any residual protein from culture media.
-
Cell Count and Resuspension: Count the cells and resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Dye Staining: Add the recommended amount of the amine-reactive violet dye (typically 1 µL per 1 mL of cell suspension, but titration is recommended). Vortex immediately.
-
Incubation: Incubate for 15-30 minutes at room temperature or 4°C, protected from light.
-
Wash: Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. This step quenches the reaction and removes unbound dye.
-
Surface Staining (Optional): If staining for surface markers, resuspend the cell pellet in the antibody cocktail prepared in Flow Cytometry Staining Buffer and incubate according to the manufacturer's protocol.
-
Fixation/Permeabilization (Optional): If staining for intracellular targets, proceed with your chosen fixation and permeabilization protocol.
-
Acquisition: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire samples on the flow cytometer. Live cells will exhibit low fluorescence in the violet channel, while dead cells will be brightly fluorescent.
Caption: Experimental workflow for viability staining.
Section 4: Application Note & Protocol: Mitochondrial Membrane Potential Analysis
Application Note: Assessing Mitochondrial Health with JC-10
Mitochondria are central to cell health, and the mitochondrial membrane potential (ΔΨm) is a key indicator of their function. In healthy cells, the electrochemical gradient across the inner mitochondrial membrane is high. A loss of ΔΨm is a hallmark of cellular stress and an early event in apoptosis.
Principle of JC-10: The dye JC-10 is a lipophilic cation that exhibits potential-dependent accumulation in mitochondria.[20][21] In healthy, non-apoptotic cells with a high ΔΨm, JC-10 spontaneously forms aggregates within the mitochondria, which emit a red-to-orange fluorescence (~590 nm). In apoptotic or unhealthy cells with a low ΔΨm, the dye cannot accumulate and remains in its monomeric form in the cytoplasm, emitting a green fluorescence (~525-530 nm).[22][23] The ratio of red to green fluorescence provides a ratiometric measure of mitochondrial health, independent of mitochondrial size or shape. JC-10 is a more soluble alternative to the classic JC-1 dye.[20]
| Dye Name | Excitation Max (nm) | Monomer Emission (nm) | Aggregate Emission (nm) | Laser for Optimal Excitation |
| JC-10 | 490 | ~525 | ~590 | Blue-Green (488 nm) |
Note: While the 488 nm laser is optimal for exciting both forms of JC-10, the monomeric green form can be partially excited by the 405 nm violet laser, but this is not the standard or recommended setup.
Caption: Principle of JC-10 mitochondrial potential sensing.
Experimental Protocol: JC-10 Staining for Flow Cytometry
This protocol is for measuring changes in mitochondrial membrane potential.
Materials:
-
Cells in single-cell suspension
-
Cell culture medium or appropriate buffer (e.g., PBS)
-
JC-10 dye working solution
-
Positive control (optional, e.g., FCCP or CCCP, a mitochondrial membrane potential disruptor)
-
Flow cytometer with 488 nm (blue) laser and detectors for green (e.g., FITC channel) and red/orange (e.g., PE channel) fluorescence
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 0.5-1 x 10^6 cells/mL in your desired buffer or medium.
-
Positive Control (Optional): To a control tube, add a mitochondrial uncoupler like FCCP (final concentration 2-10 µM) and incubate at 37°C for 15-30 minutes. This will serve as a control for depolarized mitochondria.
-
Dye Loading: Add the prepared JC-10 working solution to each cell sample (typically at a 1:1 volume ratio, e.g., 100 µL of dye to 100 µL of cells).
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal time may vary depending on the cell type.
-
Wash (Optional): Some protocols recommend a gentle wash with buffer after incubation. Others proceed directly to acquisition. If washing, centrifuge cells at 300-400 x g for 5 minutes and resuspend in fresh buffer.
-
Acquisition: Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation. Collect the green fluorescence from JC-10 monomers in the FL1 channel (e.g., 530/30 nm filter) and the red/orange fluorescence from J-aggregates in the FL2 channel (e.g., 585/42 nm filter).
-
Analysis: Healthy cells will show a high signal in the red channel and low signal in the green channel. Apoptotic or stressed cells will show a shift from red to green fluorescence. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.
Caption: Experimental workflow for JC-10 assay.
Conclusion
While this compound (Crystal Violet) is a valuable tool for absorbance-based assays, it is not suitable for fluorescence detection with the 405 nm violet laser in flow cytometry. For accurate and reproducible analysis, researchers should leverage the expansive portfolio of modern fluorescent dyes specifically designed for this application. By using validated reagents and optimized protocols for key cellular health indicators like viability and mitochondrial membrane potential, scientists and drug development professionals can generate high-quality, reliable data to advance their research.
References
- 1. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 2. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Pacific Blue/Pacific Blue FluoroFinder [app.fluorofinder.com]
- 6. Super Bright Fluorescent Polymer Dyes for the Violet Laser | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CD22/SuperBright 436 FluoroFinder [app.fluorofinder.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Spectrum [BV421 (Brilliant Violet 421)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Brilliant Violet™ 421 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Pacific Blue Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 20. content.abcam.com [content.abcam.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. hellobio.com [hellobio.com]
- 23. store.sangon.com [store.sangon.com]
Troubleshooting & Optimization
Technical Support Center: Basic Violet 3 (Crystal Violet) Staining
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during staining procedures with Basic Violet 3, widely known as Crystal Violet.
Frequently Asked Questions (FAQs)
Q1: What is Basic Violet 3 (Crystal Violet) and what is it used for in a laboratory setting?
Basic Violet 3, or Crystal Violet, is a cationic dye that binds to negatively charged molecules such as DNA and proteins in the cell nucleus and cytoplasm.[1] This property makes it a versatile stain for various applications, including:
-
Quantifying cell viability and proliferation: The amount of dye retained by cells is proportional to the cell biomass.[1]
-
Visualizing bacterial biofilms: Crystal Violet is a standard method for staining and quantifying biofilm formation.
-
Gram staining: It serves as the primary stain to differentiate between Gram-positive and Gram-negative bacteria.[2][3]
-
Histology: It can be used to stain amyloid deposits, which appear purple/violet.[2]
Q2: What are the key steps in a typical Crystal Violet staining protocol?
A standard Crystal Violet staining protocol for adherent cells involves the following steps:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate.[1]
-
Fixation: After experimental treatment, fix the cells using a fixative like methanol (B129727) or paraformaldehyde to preserve their structure.[1]
-
Staining: Apply the Crystal Violet solution to the fixed cells.[1]
-
Washing: Gently wash the wells to remove excess, unbound dye.[1]
-
Solubilization: Dissolve the bound dye in a solvent to be quantified.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye, typically at a wavelength of 570-590 nm.[1]
Q3: What are the common safety precautions when working with Crystal Violet?
Crystal Violet can be harmful if inhaled, swallowed, or absorbed through the skin, and it can cause serious eye irritation.[4][5] It is also very toxic to aquatic life.[6] Therefore, it is crucial to:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]
-
Work in a well-ventilated area, such as a fume hood, especially when handling the powder form.
-
Avoid creating dust from the powder.
-
Wash hands thoroughly after handling.[4]
-
Dispose of the dye and stained materials according to your institution's hazardous waste guidelines.
Troubleshooting Guides
Issue 1: Weak or No Staining
Weak or absent staining can lead to low signal and inaccurate quantification.
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Cell Numbers | Ensure an adequate number of cells are seeded for the experiment's duration. The optimal density varies by cell type.[1][7] |
| Cell Detachment | Handle plates gently during washing and aspiration.[1][7] Ensure proper fixation to adhere cells to the plate.[8] |
| Poor Dye Preparation | Ensure the Crystal Violet powder is completely dissolved. Filter the staining solution to remove any particulates.[8] |
| Suboptimal Staining Conditions | Increase the concentration of the Crystal Violet solution or extend the incubation time. A typical concentration is 0.1% to 0.5%.[1] |
| Exhausted Staining Solution | Prepare a fresh staining solution. Old solutions may lose efficacy.[9] |
| Improper Fixation | Incomplete fixation can lead to cell loss during washing steps.[8] Ensure the fixative covers the entire cell monolayer and incubate for the recommended time (e.g., 10-20 minutes for methanol or 4% PFA).[1][8] |
Troubleshooting Workflow for Weak Staining
A flowchart for troubleshooting weak or no staining.
Issue 2: High Background Staining
Excessive background staining can obscure results and lead to inaccurate measurements.
Possible Causes and Solutions
| Cause | Solution |
| Inadequate Washing | Wash the wells thoroughly but gently after staining until the wash water runs clear.[1] Typically 2-4 washes are sufficient.[10] |
| Excessive Staining Time or Concentration | Optimize the staining conditions by reducing the incubation time or the dye concentration.[1] |
| Contaminated Reagents | Use fresh, filtered staining and washing solutions (e.g., PBS or distilled water).[1][10] |
| Precipitation of Stain | Ensure the Crystal Violet solution is properly dissolved and filtered.[1] Old solutions are more prone to precipitation. |
| Over-application of Staining Reagent | Use a sufficient volume to cover the cell monolayer without excessive excess.[9] |
Troubleshooting Workflow for High Background
A flowchart for troubleshooting high background staining.
Issue 3: Uneven Staining and Inconsistent Results
Inconsistent staining across wells or within the same well leads to high variability in results.
Possible Causes and Solutions
| Cause | Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating to avoid clumps and ensure even distribution.[7] |
| "Edge Effect" | Wells on the periphery of the plate are prone to evaporation, affecting cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[7] |
| Incomplete Coverage with Reagents | Ensure the volume of fixative, stain, and solubilizer is sufficient to cover the entire bottom of the well.[7] |
| Inconsistent Washing Technique | Use a consistent and gentle washing technique for all wells. A multichannel pipette can improve consistency.[10] |
| Incomplete Solubilization | Ensure the solubilization solution completely covers the stained cells and allow sufficient time for the dye to dissolve, using gentle agitation if necessary.[1][7] |
Troubleshooting Workflow for Uneven Staining
References
- 1. clyte.tech [clyte.tech]
- 2. Crystal Violet and Thioflavin T [nsh.org]
- 3. Gram Staining [serc.carleton.edu]
- 4. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 5. tpp.ch [tpp.ch]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methods to prevent the formation of Basic Violet 8 precipitate
Welcome to the technical support center for Basic Violet 8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of this compound precipitate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound, also known as Crystal Violet, is a synthetic triarylmethane dye.[1] It is widely used as a biological stain in microbiology and histology.[1] Its precipitation can be attributed to several factors, including its chemical structure, which can lead to aggregation, and its sensitivity to environmental conditions such as pH, temperature, and the presence of certain ions in the solution.
Q2: What are the common causes of this compound precipitation?
A2: The most frequent causes of precipitation include:
-
High pH: this compound is less stable in alkaline solutions and can precipitate, especially in the presence of strong bases like sodium hydroxide.[2]
-
Hard Water: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can lead to the formation of insoluble salts of the dye.
-
Low Temperature: Reduced temperatures can decrease the solubility of this compound, leading to its precipitation out of the solution.
-
High Salt Concentration: Excessive salt concentrations in the dye solution can reduce its stability and cause the dye to "salt out" and precipitate.
-
High Dye Concentration: Preparing solutions that are above the solubility limit of the dye will inevitably lead to precipitation.
Q3: Can the choice of solvent affect the stability of this compound solutions?
A3: Yes, the choice of solvent is critical. This compound is soluble in water and organic solvents like ethanol (B145695) and methanol.[1] Using a co-solvent system, such as a mixture of water and ethanol or methanol, can significantly enhance the stability of the dye solution and prevent precipitation. Adding polyols like ethylene (B1197577) glycol can also improve solubility.
Q4: How does pH influence the stability and color of this compound?
A4: The pH of the solution has a profound effect on both the stability and color of this compound. The dye is most stable in neutral to slightly acidic conditions. In strongly acidic solutions, the dye's color changes from violet to green and then to yellow.[3] In alkaline conditions, particularly with the addition of sodium hydroxide, a deep red precipitate can form.[2][4][5]
Troubleshooting Guide
If you are experiencing precipitation with your this compound solution, follow this troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve issues of this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) | Source |
| 25 | ~4 | [3] |
| 25 | 16 | [6][7] |
| 27 | 50 | [8][9] |
Note: Variations in reported solubility may be due to differences in the purity of the dye and the experimental conditions.
Table 2: pH-Dependent Color Changes of this compound
| pH Range | Observed Color |
| < 1.0 | Yellow to Green |
| 1.0 - 2.0 | Green to Blue |
| > 2.0 | Blue-Violet |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.5% (w/v) this compound Stock Solution
This protocol incorporates a co-solvent to enhance stability and prevent precipitation.
Materials:
-
This compound (Crystal Violet) powder
-
95% Ethanol or Methanol
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Amber glass storage bottle
Procedure:
-
Weighing the Dye: Accurately weigh 0.5 g of this compound powder.
-
Initial Dissolution: In a glass beaker, add the 0.5 g of this compound to 20 mL of 95% ethanol or methanol. Place the beaker on a magnetic stirrer and stir until the dye is fully dissolved. This initial step in the organic solvent is crucial for preventing clumping.
-
Dilution: While continuously stirring, slowly add 80 mL of distilled or deionized water to the dissolved dye solution.
-
Mixing: Continue to stir the solution for 15-20 minutes to ensure it is completely homogenous.
-
Filtration: To remove any micro-precipitates or undissolved particles, filter the solution through a 0.22 µm syringe filter into a clean, amber glass storage bottle.
-
Storage: Store the solution at room temperature, protected from light. For long-term storage, the solution can be kept at 4°C.
Diagram: Workflow for Preparing a Stabilized this compound Solution
Caption: A step-by-step workflow for the preparation of a stable this compound solution.
Protocol 2: Using Additives to Prevent Precipitation
In situations where precipitation is persistent, especially when using tap water of unknown quality, additives can be employed.
-
Chelating Agents: If hard water is the suspected cause of precipitation, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the water before dissolving the dye. A typical starting concentration is 0.1% (w/v) EDTA. The EDTA will sequester divalent cations, preventing them from reacting with the dye.
-
Dispersing Agents/Surfactants: In applications where dye aggregation is a concern, a non-ionic surfactant can be added to the solution. These agents work by coating the dye particles and preventing them from clumping together. The appropriate surfactant and its concentration will depend on the specific application and should be determined empirically.
-
Co-solvents: As mentioned in Protocol 1, the use of co-solvents like ethanol, methanol, or ethylene glycol is a highly effective method for increasing the solubility and stability of this compound.
References
- 1. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Crystal violet - Wikipedia [en.wikipedia.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Solvent Violet 8 - Oil Violet 5BN - Oil Violet 301 from Emperor Chem [emperordye.com]
- 6. Page loading... [guidechem.com]
- 7. Crystal Violet | 548-62-9 [chemicalbook.com]
- 8. Crystal Violet |Basic Violet 3, Gentian Violet, Hexamethylpararosaniline chloride, Methyl Violet 10B | Hello Bio [hellobio.com]
- 9. Crystal Violet CAS#: 548-62-9 [m.chemicalbook.com]
Optimizing the concentration of Basic Violet 8 for staining different cell types
Welcome to the Technical Support Center for Basic Violet 8 (Crystal Violet) staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of this compound for staining diverse cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell staining?
A1: this compound, commonly known as Crystal Violet or Gentian Violet, is a triarylmethane dye.[1] It is a cationic (positively charged) dye that binds to negatively charged molecules within a cell, such as DNA in the nucleus and proteins in the cytoplasm.[1][2][3] This binding results in a deep purple stain, allowing for the visualization and quantification of adherent cells.[3][4] In microbiology, it is the primary stain used in the Gram staining procedure to differentiate bacteria based on their cell wall composition.[2][3]
Q2: What are the primary applications of this compound in cell biology?
A2: The main applications include:
-
Cell Viability and Proliferation Assays: By staining the remaining adherent cells after treatment with a substance, the amount of dye retained is proportional to the cell biomass, providing a measure of cell viability or proliferation.[2][3][4]
-
Quantification of Adherent Cells: It is a simple and effective method to determine the relative density of adherent cells in culture.[3][5]
-
Nissl Staining for Neurons: A specific application where Cresyl Violet (a related compound) is used to stain Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons, allowing for their identification and structural analysis.[6][7][8]
Q3: What is a typical starting concentration for this compound staining?
A3: A common starting concentration for this compound staining solution is between 0.1% and 0.5% (w/v).[3] Many protocols recommend a 0.1% or 0.5% solution.[2][3] The optimal concentration is dependent on the cell type, cell density, and the specific application.
Q4: How does the optimal concentration of this compound differ between cell types like epithelial cells and neurons?
A4: While there is no universal optimal concentration, the ideal concentration can vary based on cellular characteristics. Epithelial cells, which are typically robust and form monolayers, are often stained with concentrations in the 0.1% to 0.5% range for viability assays. Neurons, being more delicate, may require more careful optimization. For Nissl staining of neurons, a 0.1% Cresyl Violet solution is commonly used.[6][7] It is always recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
Data Presentation: Recommended Staining Parameters
The following table summarizes typical starting parameters for staining epithelial cells and neurons with this compound (Crystal Violet). These are general guidelines, and optimization is crucial for best results.
| Parameter | Epithelial Cells (e.g., for Viability Assay) | Neurons (e.g., for Nissl Staining) |
| Dye | This compound (Crystal Violet) | Cresyl Violet Acetate (B1210297) (for Nissl) |
| Typical Concentration | 0.1% - 0.5% (w/v) | 0.1% - 0.2% (w/v) |
| Solvent | 20% Methanol in water or PBS | Distilled water with buffer |
| Fixation | 4% Paraformaldehyde or 100% Methanol | Formalin-fixed tissue |
| Staining Time | 10 - 30 minutes | 4 - 15 minutes |
| Solubilization Solution | 10% Acetic Acid or 1% SDS | Not applicable for microscopy |
| Readout | Absorbance at 570-590 nm | Microscopy |
Experimental Protocols
Protocol 1: Crystal Violet Cell Viability Assay for Epithelial Cells
This protocol is designed for quantifying the viability of adherent epithelial cells in a multi-well plate format.
Materials:
-
Adherent epithelial cells cultured in a multi-well plate
-
Phosphate Buffered Saline (PBS)
-
Fixative Solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
Crystal Violet Staining Solution (0.1% w/v in 20% methanol)
-
Washing Solution (distilled water)
-
Solubilization Solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate epithelial cells at the desired density in a multi-well plate and culture for the desired duration.
-
Remove Medium: Carefully aspirate the culture medium from the wells.
-
Wash: Gently wash the cells once with PBS.
-
Fixation: Add the fixative solution to each well and incubate for 15 minutes at room temperature.
-
Remove Fixative: Aspirate the fixative solution.
-
Staining: Add the 0.1% Crystal Violet Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20 minutes at room temperature.[9]
-
Washing: Remove the staining solution and wash the wells 2-3 times with distilled water to remove excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 570-590 nm.[3]
Protocol 2: Cresyl Violet Staining for Neurons (Nissl Staining)
This protocol is for staining Nissl substance in formalin-fixed neuronal tissue sections.
Materials:
-
Formalin-fixed brain or spinal cord tissue sections mounted on slides
-
Ethanol (B145695) solutions (70%, 95%, 100%)
-
Xylene
-
Cresyl Violet Acetate solution (0.1% in acetate buffer), filtered
-
Differentiation solution (e.g., 2 drops of glacial acetic acid in 95% ethanol)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, de-wax in xylene and rehydrate through a series of decreasing ethanol concentrations (100%, 95%, 70%) to water.
-
Staining: Immerse the slides in the 0.1% Cresyl Violet solution for 4-15 minutes.[6][7]
-
Rinse: Briefly rinse with tap water to remove excess stain.
-
Differentiation: Dip the slides in the differentiation solution to remove background staining. Monitor this step under a microscope until the desired differentiation between neurons and the background is achieved.
-
Dehydration: Dehydrate the sections through an increasing series of ethanol concentrations (70%, 95%, 100%).
-
Clearing: Clear the sections in xylene.
-
Mounting: Coverslip the slides using a compatible mounting medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Staining | 1. Inadequate washing. 2. Staining time is too long. 3. Dye concentration is too high. | 1. Increase the number and volume of washing steps. 2. Reduce the staining incubation time. 3. Perform a titration to find the optimal lower dye concentration. |
| Weak or No Staining | 1. Insufficient cell numbers. 2. Staining time is too short. 3. Dye concentration is too low. 4. Cells detached during washing. | 1. Ensure an adequate number of cells are plated. 2. Increase the staining incubation time. 3. Perform a titration to find the optimal higher dye concentration. 4. Be gentle during the washing steps; do not pipette directly onto the cells. |
| Uneven Staining | 1. Uneven cell seeding. 2. Incomplete removal of medium or washing solutions. 3. Cells dried out during the procedure. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Completely aspirate all liquids at each step. 3. Do not allow the cells to dry out before fixation and staining. |
| Precipitate on the Slide/Well | 1. Staining solution was not filtered. 2. Incompatibility of dye with buffer. | 1. Filter the staining solution before use. 2. Ensure the dye is fully dissolved in the appropriate solvent. |
Visualizations
Caption: Workflow for the Crystal Violet cell viability assay.
Caption: Decision tree for troubleshooting common staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
- 6. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 7. moodle2.units.it [moodle2.units.it]
- 8. A revisit to staining reagents for neuronal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Common issues with Basic Violet 8 fading and how to prevent it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Basic Violet 8 (also known as Crystal Violet).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound, particularly concerning color fading and inconsistent staining.
Issue 1: Weak or Inconsistent Staining
Question: My stained samples show weak or uneven color. What could be the cause and how can I fix it?
Answer:
Weak or inconsistent staining is a common issue that can arise from several factors in your experimental workflow. Here’s a breakdown of potential causes and their solutions:
-
Poor Dye Preparation: The Crystal Violet solution may not have been prepared correctly. Ensure the dye is completely dissolved. It is recommended to filter the staining solution to remove any undissolved particles that can cause uneven staining.[1]
-
Insufficient Staining Time or Concentration: The incubation time with the dye or the concentration of the dye itself may be inadequate. You can try increasing the incubation period (typically 15-30 minutes) or the dye concentration (a common concentration is 0.1% w/v).
-
Cell Detachment: Adherent cells can detach from the culture plate during washing steps, leading to a lower signal. Handle plates gently, especially during washing and aspiration.[1] Using a multichannel pipette to add washing solution along the side of the wells can help prevent cell loss.
-
Uneven Cell Seeding: An uneven distribution of cells will naturally lead to variations in staining intensity. Ensure your cell suspension is homogenous before and during seeding to avoid clumps.[1]
-
Inadequate Washing: Insufficient washing can leave behind residual media components or unbound dye, resulting in high background and masking the true signal.[1] Typically, 2 to 4 washes are recommended, or until the wash water runs clear.[2]
Issue 2: Rapid Fading of Stained Samples
Question: The vibrant purple color of my this compound-stained samples is fading quickly. What is causing this and how can I prevent it?
Answer:
The fading of this compound is primarily due to two factors: photodegradation (exposure to light) and chemical degradation (reaction with substances like bases).
-
Photodegradation (Photobleaching): this compound, like many organic dyes, is susceptible to fading upon exposure to light, especially UV light. The energy from light can cause the chemical structure of the dye to break down.
-
Prevention:
-
Minimize Light Exposure: Protect stained samples from light by storing them in the dark.[3] When performing microscopy, use the lowest possible light intensity and exposure time necessary to capture an image.[3]
-
Use Antifade Reagents: Mounting media containing antifade reagents can be used to reduce photobleaching during microscopy.[4]
-
Light Stabilizers: For applications where light exposure is unavoidable, the use of light stabilizers can be considered. These are additives that can protect against photodegradation. Common types include UV absorbers and Hindered Amine Light Stabilizers (HALS).[5][6]
-
-
-
Chemical Degradation (Reaction with Bases): this compound is a cationic dye that reacts with hydroxide (B78521) ions (OH⁻) in basic (alkaline) solutions.[7] This reaction disrupts the conjugated system of the dye molecule, which is responsible for its color, leading to a colorless product.[8]
-
Prevention:
-
Control pH: Maintain a neutral or slightly acidic pH for your solutions and environment where possible. The degradation of Crystal Violet is effective in a pH range of 2-8.[9]
-
Avoid Basic Solutions: Be mindful of the pH of all buffers and solutions that come into contact with the dye.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound fading in the presence of light?
A1: The primary mechanism of fading in the presence of light (photodegradation) involves the absorption of photons, which excites the dye molecule to a higher energy state. This excited state is more reactive and can undergo chemical reactions, such as N-demethylation (the removal of methyl groups from the nitrogen atoms) and cleavage of the central carbon bond, leading to a loss of the chromophore and thus, a loss of color.[10]
Q2: How does pH affect the color and stability of this compound?
A2: The color of this compound is pH-dependent. In strongly acidic solutions (pH < 1), it can appear yellow to green.[7] In neutral to moderately alkaline solutions, it is violet. However, in strongly basic solutions, it undergoes a chemical reaction with hydroxide ions that disrupts its conjugated structure, causing the color to fade to colorless.[7] The rate of this fading reaction increases with higher concentrations of hydroxide ions.
Q3: Can the choice of solvent affect the stability of this compound?
A3: Yes, the solvent can influence the stability of this compound. Polar solvents can affect the dye's absorption spectrum and stability. For instance, the photobleaching rate can differ between solvents like water and ethanol. While specific quantitative data is complex, it is known that the solvent environment can impact the rate of photodegradation.
Q4: I am observing a precipitate in my Crystal Violet staining solution. What should I do?
A4: Precipitation can occur if the dye is not fully dissolved or if the solution is old.[11] To resolve this, you should filter your Crystal Violet solution before use.[1] It is also good practice to prepare fresh staining solutions regularly and store them in a dark container to prevent both precipitation and photodegradation.[1]
Data Presentation
Table 1: Factors Influencing this compound (Crystal Violet) Fading
| Factor | Effect on Fading | Prevention/Mitigation Strategies |
| Light Exposure (especially UV) | Increases fading rate (photodegradation) | Minimize light exposure, use antifade reagents, employ light stabilizers (UV absorbers, HALS).[3][4][5][6] |
| High pH (Basic/Alkaline Conditions) | Accelerates chemical degradation (reaction with OH⁻ ions) | Maintain neutral or slightly acidic pH; avoid strongly basic solutions.[7][9] |
| Temperature | Higher temperatures can increase the rate of chemical reactions, including degradation. | Conduct experiments at controlled, lower temperatures where feasible. |
| Solvent | The polarity and chemical nature of the solvent can influence the rate of photobleaching. | Choose solvents known for better dye stability if the experimental design allows. |
Table 2: Kinetic Data for the Reaction of Crystal Violet with Sodium Hydroxide
This table summarizes the pseudo-first-order rate constants (k') for the fading of Crystal Violet in the presence of excess NaOH at different temperatures. The reaction is first order with respect to Crystal Violet under these conditions.
| Temperature (°C) | Average k' (s⁻¹) |
| 25 | -0.00167 |
| 35 | -0.00376 |
| 45 | -0.00435 |
| 55 | -0.00742 |
Data extracted from a study where the reaction of Crystal Violet with NaOH was investigated. The negative sign indicates the disappearance of the reactant.[12] Note that the exact rate will depend on the concentration of NaOH.
Experimental Protocols
Protocol 1: Quantification of this compound Fading due to pH
This protocol allows for the quantitative measurement of the fading of this compound in a basic solution.
Materials:
-
This compound stock solution (e.g., 25 µM)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Distilled water
-
Spectrophotometer or colorimeter
-
Cuvettes
-
Pipettes and volumetric flasks
Methodology:
-
Prepare a standard solution of this compound: Dilute the stock solution to a known concentration that gives an initial absorbance in the optimal range of the spectrophotometer (typically 0.8-1.0) at its λmax (around 590 nm).
-
Set up the spectrophotometer: Set the wavelength to the λmax of this compound (approximately 590 nm).
-
Initiate the reaction: In a cuvette, mix a known volume of the this compound solution with a known volume of the NaOH solution. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics. Start a timer immediately upon mixing.
-
Measure absorbance over time: Place the cuvette in the spectrophotometer and record the absorbance at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes), or until the absorbance has significantly decreased.
-
Data Analysis:
-
Plot Absorbance vs. Time to visualize the fading.
-
To determine the order of the reaction with respect to Crystal Violet, plot ln(Absorbance) vs. Time. If this plot is linear, the reaction is first-order with respect to the dye.
-
The slope of the linear plot will be equal to -k', where k' is the pseudo-rate constant.
-
Protocol 2: Assessing the Photostability of this compound
This protocol provides a method to evaluate the fading of this compound upon exposure to a light source.
Materials:
-
This compound solution of known concentration
-
A stable light source (e.g., UV lamp or a specific wavelength laser)
-
Spectrophotometer or fluorometer
-
Cuvettes
-
Shutter or means to control light exposure
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest. The absorbance at the excitation wavelength should be low (typically < 0.1) to ensure uniform illumination.
-
Initial Measurement: Measure the initial absorbance (A₀) or fluorescence intensity (F₀) of the sample before significant light exposure.
-
Photobleaching: Expose the sample to the light source under controlled and constant conditions (e.g., fixed light intensity and distance from the source).
-
Time-course Measurement: At regular time intervals, briefly interrupt the light exposure and measure the absorbance (A(t)) or fluorescence intensity (F(t)).
-
Data Analysis:
-
Plot the normalized absorbance (A(t)/A₀) or fluorescence (F(t)/F₀) as a function of exposure time.
-
The rate of fading can be quantified by fitting the decay curve to an appropriate model (e.g., an exponential decay). The photobleaching rate constant can be determined from this fit.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. doctortang.com [doctortang.com]
- 11. clyte.tech [clyte.tech]
- 12. microlabinfo.com [microlabinfo.com]
How to reduce non-specific binding of Basic Violet 8 in tissue samples
Technical Support Center: Basic Violet 3 (Crystal Violet) Staining
A Note on Terminology: This guide addresses non-specific binding of Basic Violet 3 , commonly known as Crystal Violet. While the query mentioned "Basic Violet 8," Basic Violet 3 is the prevalent dye for histological applications. The principles and troubleshooting steps outlined here are broadly applicable to basic dyes used in tissue staining.
Frequently Asked Questions (FAQs)
Q1: What causes high background or non-specific staining with Basic Violet 3?
High background staining with Basic Violet 3 is primarily due to the dye binding to unintended sites in the tissue sample. As a cationic (positively charged) dye, Basic Violet 3 electrostatically interacts with anionic (negatively charged) tissue components like nucleic acids and certain proteins.[1] Non-specific binding can be exacerbated by several factors:
-
Ionic and Hydrophobic Interactions: The primary drivers of non-specific staining are the electrostatic attractions between the positively charged dye and negatively charged molecules in the tissue, as well as hydrophobic interactions.[2][3][4]
-
Inadequate Blocking: Failure to block non-specific binding sites on the tissue allows the dye to adhere indiscriminately.[5][6][7]
-
Fixation Issues: Over-fixation can alter tissue proteins, exposing charged groups that lead to increased background staining.[6][8]
-
Tissue Thickness: Thicker tissue sections can trap excess dye, leading to higher background.[5][6]
-
Improper Washing: Insufficient washing will not remove all the unbound dye, while overly aggressive washing can damage the tissue.[1]
-
Incorrect Dye Concentration: Using a dye concentration that is too high will result in excess dye that can bind non-specifically.[6]
Q2: What are the most effective blocking agents to reduce non-specific binding?
Several blocking agents can be used to saturate non-specific binding sites before applying Basic Violet 3. The choice of blocking agent may require some optimization depending on the tissue type and experimental conditions.
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if applicable in a multi-step protocol) is considered a gold standard for blocking.[7] For direct staining with Basic Violet 3, serum from a non-reactive species can be effective.
-
Protein Solutions: Bovine Serum Albumin (BSA), non-fat dry milk, and casein are commonly used protein-based blocking agents that are cost-effective.[7][9] They work by binding to non-specific sites, preventing the dye from adhering.
-
Commercial Blocking Buffers: A variety of proprietary blocking buffers are available, which may offer enhanced performance for specific applications.[7]
Q3: Can I adjust my buffers to reduce background staining?
Yes, modifying the buffers used during the staining protocol can significantly impact non-specific binding.
-
Increase Ionic Strength: Adding salt (e.g., NaCl) to your washing and dilution buffers can help to disrupt weak ionic interactions that cause non-specific binding.[10]
-
Add Non-ionic Detergents: Including a small concentration of a non-ionic detergent like Tween 20 in your buffers can help to reduce hydrophobic interactions.[2][10]
Troubleshooting Guides
Guide 1: High Background Staining
If you are experiencing high background staining, follow this step-by-step troubleshooting guide.
Experimental Protocol: Systematic Approach to Reducing High Background
-
Optimize Washing Steps:
-
Ensure gentle but thorough washing after the staining step. Use a pipette to add the washing solution (e.g., PBS or distilled water) slowly to the side of the container rather than directly onto the tissue.
-
Increase the number of washes (e.g., from 2 to 4) until the wash solution runs clear.
-
Consider adding a non-ionic detergent (e.g., 0.05% Tween 20) to your wash buffer to help remove unbound dye.
-
-
Adjust Staining Protocol:
-
Titrate the Dye: If the staining is too intense and has high background, reduce the concentration of your Basic Violet 3 solution.
-
Reduce Incubation Time: Decrease the time the tissue is in the staining solution. Shorter incubation times can reduce the opportunity for non-specific binding.[6]
-
-
Implement a Blocking Step:
-
Review Sample Preparation:
Troubleshooting Workflow for High Background Staining
Caption: A step-by-step workflow for troubleshooting high background staining.
Quantitative Data Summary
The optimal concentrations and incubation times can vary depending on the specific tissue and protocol. The following table provides typical ranges found in standard protocols. Empirical optimization is often necessary.
| Parameter | Typical Range | Purpose | Reference(s) |
| Basic Violet 3 Concentration | 0.1% - 0.5% (w/v) | Staining of cellular components | [1] |
| Staining Incubation Time | 10 - 30 minutes | Allow dye to bind to target structures | [1][11] |
| BSA Blocking Concentration | 1% - 5% (w/v) in PBS | Block non-specific protein binding sites | [7][9] |
| Normal Serum Blocking Conc. | 5% - 10% (v/v) in PBS | Block non-specific sites, especially Fc receptors | [12] |
| Tween 20 in Wash Buffer | 0.05% - 0.1% (v/v) | Reduce non-specific hydrophobic interactions | [2] |
| NaCl in Buffers | 150 mM - 500 mM | Reduce non-specific ionic interactions | [10] |
Mechanisms and Pathways
Mechanism of Non-Specific Binding
Non-specific binding of Basic Violet 3 is a multifaceted issue driven by unintended molecular interactions. The diagram below illustrates the primary forces at play.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. biossusa.com [biossusa.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Background Staining or Non-specific Binding of Antibodies in Immunohistochemistry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Techniques for improving contrast in Basic Violet 8 stained slides
Welcome to the Technical Support Center for Basic Violet 8 (also known as Crystal Violet) staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols to enhance the quality and reproducibility of your staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
A1: this compound, or Crystal Violet, is a cationic (basic) dye that is widely used in histology and cytology. It works by binding to negatively charged molecules within cells, primarily nucleic acids (DNA and RNA) in the nucleus and proteins in the cytoplasm, staining them a deep purple color. This property makes it an excellent tool for visualizing cell morphology and quantifying cell biomass.
Q2: What is the optimal concentration of this compound for staining?
A2: The optimal concentration can vary depending on the cell type, cell density, and desired staining intensity. However, a common starting range is 0.1% to 0.5% (w/v) in a solution of water or 20% methanol (B129727).[1] It is recommended to perform a titration to find the ideal concentration for your specific experimental conditions.
Q3: How does pH affect this compound staining?
A3: As a basic dye, the staining intensity of this compound is pH-dependent. In more alkaline (higher pH) conditions, cellular components are more negatively charged, which leads to stronger binding of the positively charged dye and more intense staining. Conversely, acidic (lower pH) conditions can reduce staining intensity.
Q4: What is the difference between using a water-based versus a methanol-based this compound solution?
A4: The choice of solvent can influence staining intensity and background.[1] A solution containing methanol can aid in the fixation of cells and may result in a more intense stain. However, a simple aqueous solution is also effective for many applications.
Q5: How can I quantify my this compound staining results?
A5: For quantitative analysis, after staining and washing, the dye can be solubilized from the cells using a solvent such as 10% acetic acid or 1% SDS.[1] The absorbance of the solubilized dye can then be measured using a spectrophotometer, typically at a wavelength of 590 nm. The absorbance is directly proportional to the number of cells.
Troubleshooting Guide: Poor Contrast
Poor contrast is a common issue in this compound staining, making it difficult to distinguish cellular features. This guide addresses specific problems related to achieving optimal contrast.
Problem 1: Weak or Pale Staining
-
Question: My cells are stained, but the color is very light, and I can't see the nuclei clearly. What could be the cause?
-
Answer: Weak staining is often due to one or more of the following factors:
-
Insufficient Staining Time or Concentration: The incubation time may be too short, or the dye concentration may be too low for your specific cell type.
-
Improper Fixation: If cells are not properly fixed, they may detach from the slide during washing steps, leading to a lower signal.[2] Also, some fixatives can impact staining quality.
-
Exhausted Staining Solution: Staining solutions can degrade over time, especially if not stored correctly.
-
Incorrect pH: The pH of your staining solution or buffers may be too acidic, reducing the binding of the basic dye.
-
Problem 2: High Background Staining
-
Question: The entire slide, including the areas without cells, has a purple hue, which reduces the contrast. How can I fix this?
-
Answer: High background staining is typically caused by:
-
Inadequate Washing: Insufficient or overly aggressive washing can fail to remove all the unbound dye. Gentle but thorough washing is crucial.[1]
-
Excessive Staining Time or Concentration: Over-staining can lead to non-specific binding of the dye to the slide surface.
-
Precipitation of Stain: If the staining solution is old or not properly filtered, dye precipitates can settle on the slide, causing a granular background.[1]
-
Problem 3: Uneven Staining
-
Question: The staining intensity is not uniform across my slide/well. Why is this happening?
-
Answer: Uneven staining can result from:
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to clumps and sparse areas, resulting in varied staining intensity.
-
Incomplete Reagent Coverage: Ensure that the volume of fixative and stain is sufficient to cover the entire surface of the cells.
-
Cell Detachment: Cells detaching from the center or edges of a well during processing will lead to uneven staining patterns.[1]
-
Data Presentation
The following table summarizes key parameters that can be adjusted to optimize the contrast of this compound staining.
| Parameter | Range/Options | Effect on Contrast/Intensity | Recommendations & Considerations |
| Dye Concentration | 0.1% - 0.5% (w/v) | Higher concentration generally leads to higher intensity. | Start with 0.1% and increase if staining is too weak. High concentrations may require shorter incubation times to avoid over-staining.[1] |
| Incubation Time | 10 - 30 minutes | Longer incubation leads to higher intensity. | The optimal time depends on cell type and density. Titrate to find the best balance between signal and background.[1] |
| Fixation Method | 100% Methanol, 4% Paraformaldehyde (PFA) | Methanol fixation is often faster. Proper fixation is crucial for retaining cells and preserving morphology. | Over-fixation can sometimes mask cellular components. Ensure complete removal of the fixative before staining.[1] |
| pH of Staining Solution | Acidic to Alkaline | Higher (alkaline) pH increases staining intensity. | For most applications, a neutral pH (around 7.0-7.4) of the dye solution in PBS or water is effective. |
| Differentiation Step | Brief rinse in acidic alcohol (e.g., 0.5% HCl in 70% ethanol) | Decreases staining intensity by removing excess dye. | Use with caution as it can completely de-stain the sample. This is an advanced technique for experienced users aiming for very specific nuclear staining. |
| Washing Steps | Gentle rinsing with PBS or distilled water | Removes unbound dye, reducing background and improving contrast. | Perform 2-4 gentle washes. Overly aggressive washing can lead to cell detachment. |
Experimental Protocols
Protocol 1: Standard this compound Staining for Optimal Contrast
This protocol provides a standard method for staining adherent cells in a multi-well plate, optimized for good contrast.
-
Cell Seeding: Plate adherent cells at the desired density in a multi-well plate and allow them to attach and grow.
-
Aspirate Medium: Carefully aspirate the culture medium from each well.
-
Washing: Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fixation: Add 100% methanol (pre-chilled to -20°C) to each well and incubate for 10 minutes at room temperature. Alternatively, use 4% PFA and incubate for 15-20 minutes.
-
Remove Fixative: Aspirate the fixative. If using PFA, wash the wells twice with distilled water.
-
Staining: Add a sufficient volume of 0.1% this compound solution to completely cover the cell monolayer. Incubate for 15 minutes at room temperature.
-
Washing: Carefully aspirate the staining solution and wash the wells 3-4 times with distilled water to remove excess dye.
-
Drying: Allow the plate to air dry completely at room temperature.
-
Imaging/Quantification: The stained cells can now be visualized under a microscope. For quantification, proceed to solubilize the dye with 10% acetic acid and measure the absorbance at 590 nm.
Protocol 2: Contrast Enhancement using a Differentiation Step
This protocol is for advanced users who need to reduce cytoplasmic staining to achieve higher nuclear contrast.
-
Follow Steps 1-6 from the Standard Staining Protocol above, but increase the staining time to 25-30 minutes to intentionally over-stain the cells.
-
Washing: Briefly rinse with distilled water to remove the bulk of the staining solution.
-
Differentiation: Quickly dip the slide or add a small volume of a differentiating solution (e.g., 0.5% HCl in 70% ethanol) to the wells for 5-10 seconds. The timing is critical and may require optimization.
-
Stop Differentiation: Immediately and thoroughly wash with distilled water to stop the differentiation process.
-
Drying and Visualization: Allow the slide/plate to air dry and visualize under a microscope. The nuclei should remain strongly stained, while the cytoplasm should be paler.
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and optimizing this compound staining.
Caption: A troubleshooting workflow for addressing poor contrast.
Caption: The experimental workflow for this compound staining.
References
Effective destaining methods for Basic Violet 8 without damaging tissue
Welcome to the technical support center for Basic Violet 8 (Crystal Violet) staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal staining results while preserving tissue integrity.
Troubleshooting Guide
Encountering issues with your this compound staining? The table below outlines common problems, their probable causes, and effective solutions to get your experiments back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-staining of Tissue | 1. Staining time is too long.2. Stain concentration is too high.3. Insufficient rinsing after staining. | 1. Reduce the incubation time in the this compound solution.2. Dilute the staining solution.3. Increase the duration or number of rinses in buffer or water to remove excess stain.[1] |
| Tissue Section Damage (Lifting, Tearing) | 1. Harsh destaining reagents (e.g., high concentration of acid-alcohol).2. Excessive time in destaining solution.3. Aggressive washing steps. | 1. Use a gentler destaining agent such as a lower concentration of ethanol (B145695) or a brief rinse with dilute acetic acid.2. Closely monitor the destaining process under a microscope to stop it at the optimal point.3. Handle slides gently during washing; avoid strong streams of water or buffer directly on the tissue. |
| Uneven Staining or Patchiness | 1. Incomplete deparaffinization, leaving residual wax that blocks the stain.[1][2]2. Air bubbles trapped on the tissue section during staining.3. Uneven drying of the slide before staining. | 1. Ensure complete wax removal by using fresh xylene and adequate incubation time.[1]2. Apply the staining solution carefully to avoid bubble formation.3. Make sure the tissue section is uniformly hydrated before applying the stain. |
| Crystalline Deposits on Tissue | 1. The staining solution was not filtered before use.2. The stain has precipitated out of the solution over time. | 1. Always filter the this compound solution immediately before use.2. Prepare fresh staining solution if precipitation is observed. |
| Weak or Faint Staining | 1. Staining time is too short.2. The destaining step was too aggressive or prolonged.[1]3. The pH of the staining solution is not optimal. | 1. Increase the staining duration.2. Reduce the time in the destaining solution or use a weaker differentiator. Monitor differentiation microscopically.3. Check and adjust the pH of the stain as required by your protocol. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in histology?
This compound, more commonly known as Crystal Violet, is a triarylmethane dye. In histology and cytology, it is used as a primary stain in the Gram staining method to differentiate between Gram-positive and Gram-negative bacteria. It is also used for visualizing cell nuclei and cytoplasm, staining cartilage, and identifying amyloid deposits in tissue sections.[3][4]
Q2: My tissue is consistently over-stained. What is a gentle destaining method that won't cause damage?
A common issue with potent stains like this compound is over-staining. To gently destain without damaging the tissue, you can use a controlled differentiation method with a milder reagent than the traditional acid-alcohol. Differentiating with 70-95% ethanol is a good option. The key is to monitor the process visually with a microscope. Dip the slide in the ethanol for a few seconds at a time, then rinse and check the staining intensity. This gives you precise control over the amount of stain removed.
Q3: Can I use something other than alcohol for destaining?
Yes, dilute acid solutions can also be used for differentiation. A very brief rinse in a dilute (e.g., 0.5-1%) acetic acid solution can effectively remove excess this compound.[5][6][7] As with alcohol differentiation, this process must be carefully controlled and monitored microscopically to prevent complete removal of the stain or potential tissue damage from the acid. Following the acid rinse, it is crucial to thoroughly wash the slide to stop the destaining process.
Q4: How can I prevent crystalline artifacts from forming on my tissue sections?
Crystalline artifacts occur when the dye precipitates out of the solution.[1] To prevent this, always filter your this compound staining solution through filter paper before each use. Additionally, ensure that your slides are completely clean and free of any residue before you begin the staining process.
Q5: Why does my staining appear uneven across the tissue section?
Uneven staining is often a pre-staining issue. A primary cause is incomplete removal of paraffin (B1166041) wax from the tissue section.[1][2] If wax remains, it will prevent the aqueous stain from penetrating the tissue evenly. Ensure your deparaffinization steps are thorough, with sufficient time in fresh xylene or a xylene substitute. Another cause can be incomplete rehydration of the tissue before staining.
Quantitative Data Summary
The choice of destaining (solubilizing) agent and the time required can vary. The following table provides a comparison of common agents used to remove or differentiate Crystal Violet stain. Note that for histological differentiation, times will be significantly shorter and should be determined by microscopic observation.
| Destaining Agent | Concentration Range | Typical Time for Solubilization | Notes for Histological Use |
| Ethanol | 70-95% | 10-20 minutes[6] | Good for gentle, controlled differentiation. Time is typically a few seconds to a minute, monitored microscopically. |
| Methanol | 100% | 10-20 minutes[6] | Can be used for differentiation, but it is more toxic and may be harsher on some tissues. |
| Acetic Acid | 10-33% | 10-15 minutes[6][7] | Very effective and rapid. Use highly diluted (e.g., 0.5-1%) for a few seconds for differentiation to avoid tissue damage. |
| Sodium Dodecyl Sulfate (SDS) | 0.1-1% | 5-20 minutes[5][8] | Primarily used for eluting the dye for quantitative assays; not typically used for histological differentiation. |
Experimental Protocols
Detailed Protocol for Gentle Destaining/Differentiation of this compound
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections that have been over-stained with this compound.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Filter a 0.5% aqueous solution of this compound (Crystal Violet).
-
Immerse slides in the staining solution for 1-5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Gentle Differentiation (Choose one method):
-
Method A: Ethanol Differentiation
-
Dip the slide into a container of 95% ethanol for 2-5 seconds.
-
Immediately transfer to a container of distilled water to stop the differentiation.
-
Place the slide on a microscope stage and check the staining intensity. If still over-stained, repeat the dip in ethanol. The goal is to have clear, well-defined nuclear staining with lighter cytoplasmic staining.
-
-
Method B: Acetic Acid Differentiation
-
Prepare a 0.5% acetic acid solution (0.5 mL glacial acetic acid in 99.5 mL distilled water).
-
Dip the slide into the 0.5% acetic acid for 1-2 seconds.
-
Immediately and thoroughly rinse in running tap water for 1-2 minutes to remove all acid, followed by a rinse in distilled water.
-
Check the differentiation under a microscope and repeat if necessary.
-
-
-
Dehydration and Mounting:
-
Dehydrate the section through graded alcohols (95% Ethanol for 1 minute, 100% Ethanol for 2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 2 minutes each).
-
Mount with a permanent mounting medium.
-
Visualizations
Below is a troubleshooting workflow to help identify and solve common issues during the destaining of this compound.
Caption: Troubleshooting workflow for this compound destaining.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 3. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
- 4. This compound, this compound Manufacturer, Mumbai, India [gspent.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
Technical Support Center: The Effect of pH on Basic Violet 8 Staining Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Basic Violet 8 and the critical role of pH in its staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as C.I. 50210, is a synthetic cationic (basic) dye belonging to the azine class.[1] It is commonly used as a biological stain for various cellular components, including nuclei and bacteria.[2] Additionally, it finds applications in the textile and leather industries for dyeing purposes.[1][2]
Q2: How does pH fundamentally affect the staining mechanism of this compound?
A2: The staining mechanism of basic dyes like this compound is primarily based on electrostatic interactions between the positively charged dye molecules (cations) and negatively charged components within biological tissues.[3] The pH of the staining solution is a critical factor that determines the charge of both the dye and the tissue components. In a more alkaline (higher pH) environment, tissue proteins and nucleic acids tend to be deprotonated, exposing more negatively charged groups (e.g., carboxyl and phosphate (B84403) groups).[3] This increased negative charge on the tissue enhances its attraction to the positively charged this compound, resulting in a more intense stain.[3] Conversely, in acidic (lower pH) conditions, these groups can become protonated, reducing the tissue's negative charge and thereby weakening the staining intensity.[3]
Q3: What is the optimal pH range for using this compound?
A3: The "optimal" pH can vary depending on the specific application and the target being stained. For general biological staining, a neutral to slightly alkaline pH is often a good starting point. As the pH rises from acidic towards neutral and slightly alkaline, the staining of nuclei and RNA becomes progressively stronger and faster.[3] For some applications, a pH range of 4.5 to 5.5 is considered ideal for achieving vibrant shades with basic dyes.[4] However, for maximum staining intensity of a broad range of cellular components, a higher pH (up to 8) may be beneficial, although this can also lead to less specific, darker staining.[3] It is highly recommended to perform a pH optimization experiment for your specific protocol and sample type.
Q4: Can this compound be used as a pH indicator?
A4: While some violet dyes, like Crystal Violet (often confused with this compound), can act as pH indicators, this compound itself is not typically used for this purpose in a laboratory setting. Its primary application is as a histological and bacteriological stain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | pH is too low (acidic): Tissue components are not sufficiently negatively charged to attract the cationic dye. | Increase the pH of the staining solution. Prepare a series of buffers to test a range of pH values (e.g., 6.0, 7.0, 8.0) to find the optimal condition. |
| Insufficient Dye Concentration: The concentration of the dye is too low. | Prepare a fresh, slightly more concentrated staining solution. | |
| Excessive Background Staining | pH is too high (alkaline): At a high pH (e.g., above 8), almost all tissue components become negatively charged, leading to non-specific binding of the dye.[3] | Lower the pH of the staining solution to increase specificity. A pH between 6.5 and 7.5 is often a good starting point for balancing intensity and background. |
| Overstaining: The incubation time with the dye is too long. | Reduce the staining time. | |
| Dye Precipitation in Solution | High pH: Some basic dyes can precipitate out of solution at a high pH.[4] | If you observe precipitation after adjusting the pH to an alkaline level, try preparing the solution fresh before each use. Alternatively, filter the staining solution before applying it to your sample. Consider if a slightly lower pH will still provide adequate staining without causing precipitation. |
| Incorrect Solvent: The dye may not be fully soluble in the prepared solvent. | This compound is soluble in water and ethanol.[1] Ensure the dye is completely dissolved before use. | |
| Inconsistent Staining Results | pH Fluctuation: The pH of the staining solution may be unstable or may not have been accurately measured. | Always measure the pH of your staining solution immediately before use. Use stable buffer systems (e.g., PBS, Tris) to prepare your staining solutions. |
| Variability in Tissue Preparation: Differences in fixation or processing can affect tissue chemistry and subsequent staining. | Ensure consistent and standardized tissue preparation protocols. |
Data Presentation
The following table provides a summary of the expected staining intensity of this compound on a typical biological tissue sample at different pH values. This data is representative and illustrates the general trend. Optimal pH should be determined empirically for each specific application.
| pH of Staining Solution | Expected Staining Intensity | Potential Issues |
| 3.0 - 4.5 | Very Weak to Weak | Only strongly acidic components (e.g., sulfated mucins) will stain.[3] |
| 4.5 - 6.0 | Weak to Moderate | Staining of nuclei and RNA begins to increase in intensity.[3] |
| 6.0 - 7.5 | Moderate to Strong | Generally a good starting range for differential staining of various cellular components. |
| 7.5 - 8.5 | Strong to Very Strong | Provides intense staining but may increase background noise and reduce specificity.[3] |
| > 8.5 | Very Strong | Can lead to overly dark, non-specific staining and potential dye precipitation.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution at Various pH Values
This protocol describes the preparation of a 0.1% (w/v) this compound staining solution in different pH buffers.
Materials:
-
This compound powder (C.I. 50210)
-
Distilled water
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
1M HCl and 1M NaOH
-
pH meter
-
0.22 µm filter
Procedure:
-
Prepare a 0.1% Stock Solution: Dissolve 0.1 g of this compound powder in 100 mL of distilled water. Stir until the dye is completely dissolved.
-
Prepare Buffers: Prepare your desired buffer (e.g., PBS) at various pH values. For this experiment, it is recommended to prepare buffers at pH 5.0, 6.0, 7.0, and 8.0.
-
Prepare Staining Solutions: For each desired pH, mix the this compound stock solution with the corresponding buffer at a 1:1 ratio.
-
Adjust and Verify pH: Use a calibrated pH meter to verify the final pH of each staining solution. If necessary, adjust the pH dropwise with 1M HCl or 1M NaOH.
-
Filter: Filter each staining solution through a 0.22 µm filter to remove any undissolved particles or precipitates.
-
Storage: Store the solutions in tightly sealed, light-protected containers at room temperature. For best results, use within one week.
Protocol 2: Determining the Optimal pH for this compound Staining of Adherent Cells
This protocol provides a method to determine the optimal pH for staining a specific adherent cell line.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound staining solutions at different pH values (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Solubilization solution (e.g., 1% SDS in PBS)
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a desired density and perform your experimental treatment.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative and wash the wells twice with water. Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of each prepared this compound staining solution (at different pH values) to a set of wells. Include a "no stain" control with buffer only.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the wells 3-4 times with water to remove excess dye.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 150 µL of the solubilization solution to each well.
-
Place the plate on a shaker for 15-30 minutes to fully dissolve the bound dye.
-
-
Quantification:
-
Measure the absorbance of each well at approximately 590 nm using a microplate reader.
-
Subtract the average absorbance of the "no stain" control wells from all other readings.
-
Plot the absorbance values against the pH of the staining solution to determine the optimal pH for maximum staining intensity.
-
Visualizations
Caption: The effect of pH on the electrostatic interactions governing this compound staining.
Caption: Workflow for determining the optimal staining pH of this compound.
References
Identifying and avoiding common artifacts in Basic Violet 8 histology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts associated with Basic Violet 8 (also known as Crystal Violet) staining in histology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in histology?
This compound, commonly known as Crystal Violet, is a triarylmethane dye. In histological applications, it is frequently used for Gram staining to differentiate between Gram-positive and Gram-negative bacteria.[1][2] It is also utilized for visualizing cell nuclei and cytoplasm, making it valuable for assessing cell viability, proliferation, and overall tissue morphology.[3][4]
Q2: What are the most common artifacts encountered with this compound staining?
The most prevalent artifacts include:
-
Dye Precipitation/Crystallization: The dye can form precipitates on the tissue section, obscuring cellular details.[3][5]
-
High Background Staining: This occurs when the background of the slide is excessively stained, reducing the contrast between the tissue and the surrounding area.[3]
-
Weak or Inconsistent Staining: The target structures may appear faint or unevenly stained across the tissue section.[5]
-
"Corn Flake" Artifact: This refers to areas of the tissue that appear dried out and lack visible detail.[6]
-
Floaters: These are extraneous pieces of tissue that appear on the slide but do not belong to the specimen being examined.[7]
Q3: How can I prevent dye precipitation in my this compound staining protocol?
To prevent dye precipitation, ensure that the crystal violet solution is properly dissolved and filtered before use.[3] Old or improperly stored solutions are more prone to precipitation and should be avoided.[3] Additionally, insufficient rinsing after staining can leave behind dye particulates.[5]
Q4: What causes high background staining and how can it be minimized?
High background staining can result from several factors, including excessive staining time, overly concentrated dye solutions, and inadequate washing.[3] To minimize background, it is crucial to optimize the staining time and dye concentration for your specific tissue type.[8] Thorough but gentle washing after staining is also essential to remove unbound dye.
Troubleshooting Guide
Below is a troubleshooting guide to address specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Dye Precipitate/ Crystals on Section | Improperly dissolved or old staining solution. | Ensure the dye is completely dissolved. Filter the staining solution before use. Prepare fresh staining solution regularly.[3] |
| Insufficient rinsing. | Increase the duration and/or number of rinsing steps after staining to effectively remove excess dye.[5] | |
| High Background Staining | Staining time is too long. | Reduce the incubation time in the this compound solution. Perform a time-course experiment to determine the optimal staining duration. |
| Dye concentration is too high. | Titrate the this compound concentration to find the lowest effective concentration that provides clear staining of the target without excessive background.[8] | |
| Inadequate washing. | Ensure thorough washing with the appropriate buffer (e.g., PBS) to remove all unbound dye. | |
| Weak or Inconsistent Staining | Insufficient staining time. | Increase the incubation time in the this compound solution. |
| Dye concentration is too low. | Increase the concentration of the this compound solution. | |
| Poor dye preparation. | Ensure the dye is fully dissolved in the correct solvent and at the appropriate concentration. | |
| Inadequate deparaffinization. | If using paraffin-embedded tissues, ensure complete removal of wax with fresh xylene to allow for proper stain penetration.[5][9][10] | |
| Uneven Staining | Uneven cell seeding (for cell cultures). | Ensure a homogenous cell suspension and careful plating to achieve a uniform cell monolayer.[3] |
| Incomplete reagent coverage. | Ensure the entire tissue section is completely covered with the staining solution and subsequent reagents. | |
| Cell detachment. | Handle slides gently during washing and reagent changes to prevent cell or tissue loss.[3] | |
| "Corn Flake" Artifact | Tissue drying out during processing. | Keep the tissue sections moist throughout the entire staining procedure. Do not allow slides to dry out between steps.[6] |
| Floaters on the Slide | Contaminated water bath or reagents. | Use a clean water bath for floating sections. Ensure all reagents and containers are free from contaminants.[7][10] |
Experimental Protocols
Protocol 1: this compound (Crystal Violet) Staining for Paraffin-Embedded Sections
This protocol is adapted for general histological staining of paraffin-embedded tissue sections.
Materials:
-
This compound (Crystal Violet) powder
-
Distilled water
-
Ethanol (B145695) (100%, 95%, 70%)
-
Xylene
-
Mounting medium (aqueous-based)[2]
Staining Solution Preparation (0.1% w/v):
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Stir until the dye is completely dissolved.
-
Filter the solution to remove any undissolved particles.[3]
-
Store in a dark, tightly capped bottle.
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.[11]
-
Rehydration: Immerse slides in two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.[11]
-
Washing: Rinse gently in distilled water.
-
Staining: Immerse slides in the 0.1% this compound solution for 5-10 minutes. The optimal time may vary depending on the tissue.
-
Rinsing: Briefly rinse in tap water to remove excess stain.[12]
-
Differentiation (Optional): If the staining is too intense, briefly dip the slides in 70% ethanol to remove some of the stain. Monitor this step microscopically.[12]
-
Dehydration: Dehydrate the sections through two changes of 95% ethanol for 3 minutes each, followed by two changes of 100% ethanol for 3 minutes each.[11]
-
Clearing: Clear the sections in two changes of xylene for 3 minutes each.[11]
-
Mounting: Apply a coverslip using an aqueous-based mounting medium.
Protocol 2: Cresyl Violet Staining for Nissl Substance in Neurons
This protocol is a common application for a related violet dye, Cresyl Violet, used to stain Nissl bodies in nervous tissue.
Materials:
-
Cresyl Violet Acetate
-
Acetate Buffer
-
Ethanol (100%, 95%, 70%)
-
Xylene
-
Differentiation solution (e.g., 2 drops of glacial acetic acid in 95% ethanol)[12]
-
Mounting medium
Staining Solution Preparation (0.1%):
-
Prepare a 0.1% solution of Cresyl Violet Acetate in Acetate Buffer.[12]
-
Filter the solution before use.
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1-3 from Protocol 1.
-
Staining: Immerse slides in the 0.1% Cresyl Violet solution for 4-15 minutes.[11][12]
-
Rinsing: Briefly rinse in tap water to remove excess stain.[11][12]
-
Differentiation: Immerse the sections in the differentiation solution for a few minutes. Check the staining progress microscopically.[11][12]
-
Dehydration: Dehydrate through 95% and 100% ethanol.[11][12]
-
Mounting: Apply a coverslip using a resinous mounting medium.
Visual Guides
Caption: Troubleshooting workflow for common this compound staining artifacts.
Caption: Standard experimental workflow for this compound staining.
References
- 1. crystal violet staining: Topics by Science.gov [science.gov]
- 2. Crystal Violet and Thioflavin T [nsh.org]
- 3. clyte.tech [clyte.tech]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. jcmimagescasereports.org [jcmimagescasereports.org]
- 7. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. moodle2.units.it [moodle2.units.it]
How to increase the shelf life and stability of Basic Violet 8 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf life and stability of Basic Violet 8 (also known as Crystal Violet or Gentian Violet) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound can be dissolved in several solvents depending on the application. For a standard 0.1% (w/v) staining solution, dissolving the dye in 20% methanol (B129727) in distilled water is a common practice.[1] Alternatively, it can be dissolved directly in distilled water or ethanol (B145695).[2][3] For Gram staining, a solution is often prepared by first dissolving the dye in 95% ethanol and then mixing it with an aqueous solution of a stabilizer like ammonium (B1175870) oxalate (B1200264).[2][3][4]
Q2: How should I store my this compound solution to maximize its shelf life?
A2: To maximize shelf life, store the solution in a tightly closed, dark or amber container to protect it from light, as the dye is light-sensitive.[1][2][5][6][7][8] For long-term storage (up to a year), refrigeration at 4°C is recommended, as this has been shown to maintain stability and antifungal activity.[9][10] For shorter periods, storage at room temperature (15°C to 25°C) away from direct sunlight is generally acceptable.[4][5][6] Some product data sheets suggest a shelf life of up to two years or even indefinite if stored properly at room temperature.[7][11][12]
Q3: What are the main factors that cause this compound solutions to degrade?
A3: The primary factors leading to the degradation of this compound solutions are exposure to light, high temperatures, and improper pH. The dye is sensitive to light and can degrade upon exposure.[1][8] Elevated temperatures (e.g., 40°C and above) can cause color changes and precipitation.[9] The dye's stability is also influenced by pH, and it can degrade when exposed to strong acids or bases.[13][14] Additionally, contact with strong oxidizing or reducing agents will cause degradation.[15][16]
Q4: I see precipitate in my this compound solution. Is it still usable?
A4: Precipitation can occur in older solutions or if the solution was stored improperly (e.g., at high temperatures).[9][17] It is recommended to filter the solution to remove any undissolved particles before use.[1] Filtering helps prevent uneven staining and inaccurate results in quantitative assays.[1] If a significant amount of precipitate has formed, this indicates substantial degradation, and it is best to prepare a fresh solution.
Data Summary
Quantitative data regarding the stability and preparation of this compound solutions are summarized in the tables below for easy reference.
Table 1: Effect of Storage Conditions on Gentian Violet (0.00165%) Solution Stability
| Storage Temperature | Observation at 7 & 28 Days | Observation at 42 Days | Long-Term Stability (1 Year) | Reference |
|---|---|---|---|---|
| 4°C | No change in appearance, color, or odor. | Stable. | Stable. | [9][10] |
| 25°C (Room Temp) | No change in appearance, color, or odor. | Stable. | Not Stable. | [9] |
| 37°C | No change in appearance, color, or odor. | Stable. | Not Stable. | [9] |
| 40°C | No change in appearance, color, or odor. | Color change and precipitation observed. | Not Stable. | [9] |
| 55°C | Color change and visible precipitation observed at 7 days. | Not tested. | Not Stable. |[9] |
Table 2: Common Preparation Protocols for this compound Solutions
| Application | Dye Concentration | Solvent/Vehicle | Stabilizer/Additive | Key Steps | Reference |
|---|---|---|---|---|---|
| General Cell Staining | 0.1% - 0.5% (w/v) | 20% Methanol in Distilled Water | None | Dissolve powder in solvent. Filter if necessary. | [1] |
| Cell Viability Assay | 0.1% (w/v) | PBS or Distilled Water | None | Stir until completely dissolved. |
| Gram Staining | 2% (w/v) | 95% Ethanol (20mL) + Distilled Water (80mL) | 1% Ammonium Oxalate | Dissolve dye in ethanol first, then mix with ammonium oxalate solution. |[2][4] |
Troubleshooting Guide
Q5: Why is my crystal violet staining uneven or inconsistent across wells?
A5: Uneven staining is a frequent issue that can compromise results. Potential causes related to the solution include:
-
Precipitate in the Staining Solution: Old or improperly stored solutions can form precipitates that lead to uneven staining.[17]
-
Solution: Filter the staining solution before use. If the problem persists, prepare a fresh solution.[1]
-
-
Incorrect Reagent Concentration: If the dye concentration is too low or too high, it can affect staining consistency.
-
Solution: Prepare the solution carefully according to a validated protocol. Ensure the dye is completely dissolved.[18]
-
Other common causes include uneven cell seeding, cell detachment during washing, or incomplete coverage of the cell monolayer with the staining solution.[1][17]
Q6: My staining signal is very low. Could this be a problem with my this compound solution?
A6: A low signal can be related to the staining solution, although other factors are often involved.
-
Degraded Solution: A solution that has degraded due to age or improper storage may have reduced staining capacity.
-
Insufficient Staining Time or Concentration: The protocol may need optimization.
Also, verify that you have sufficient cell numbers and that cells are not detaching during fixation or washing steps.[1][17]
Q7: I'm observing high background staining in my assay. What is the cause?
A7: High background staining often obscures the desired signal and is typically caused by residual dye that was not washed away.
-
Contaminated Reagents: Contaminants in your staining or wash solutions can contribute to background.
-
Solution: Use fresh, filtered staining solution and high-purity water or PBS for washing.[18]
-
-
Excessive Staining: Using too high a concentration or staining for too long can lead to excess dye binding non-specifically.
Ensure that washing steps are thorough but gentle, continuing until the wash water runs clear.[17][18]
Experimental Protocols
Protocol 1: Preparation of a Stable 0.5% (w/v) this compound Stock Solution
This protocol describes the preparation of a stock solution that can be diluted for various applications.
Materials:
-
This compound (Crystal Violet) powder
-
Methanol (ACS grade or higher)
-
Distilled or deionized water
-
500 mL volumetric flask
-
Stir plate and stir bar
-
Amber glass storage bottle
Procedure:
-
Weigh out 2.5 g of this compound powder and transfer it to the 500 mL volumetric flask.
-
Add approximately 100 mL of methanol to the flask.
-
Place the flask on a stir plate and stir until the dye is completely dissolved. This may take 10-15 minutes.
-
Once dissolved, continue stirring while slowly adding distilled water to the flask until the total volume reaches the 500 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a clearly labeled amber glass bottle for storage.
-
For optimal stability, store the bottle at 4°C.[9] Before use, allow the solution to equilibrate to room temperature.
Protocol 2: Accelerated Stability Test for this compound Solutions
This protocol provides a method to evaluate the stability of a prepared solution under different environmental conditions.
Materials:
-
Prepared this compound solution (e.g., from Protocol 1, diluted to 0.1%)
-
Spectrophotometer or plate reader capable of measuring absorbance at ~590 nm.[17]
-
Multiple small, sealed containers (e.g., amber vials and clear vials)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Prepare a fresh 0.1% solution of this compound in the desired solvent.
-
Measure the initial absorbance of the solution at its λmax (approx. 590 nm). This is your Time 0 reading.
-
Aliquot the solution into the different vials. Include sets for each test condition:
-
Set A: Amber vial, 4°C (refrigerated, dark)
-
Set B: Amber vial, 25°C (room temperature, dark)
-
Set C: Clear vial, 25°C (room temperature, ambient light)
-
Set D: Amber vial, 40°C (incubator, dark)
-
-
At regular intervals (e.g., Day 1, 3, 7, 14, 28), remove a small sample from each vial.
-
Visually inspect each sample for signs of precipitation or color change.
-
Measure the absorbance of each sample at ~590 nm.
-
Plot the percentage of initial absorbance over time for each condition. A significant drop in absorbance indicates degradation of the chromophore.
Visual Guides
The following diagrams illustrate key workflows for preparing and troubleshooting this compound solutions.
Caption: Workflow for preparing and storing stable this compound solutions.
Caption: Troubleshooting workflow for staining issues related to solution stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal Violet | Influenza Virus | DNA | Antibacterial | TargetMol [targetmol.com]
- 3. youtube.com [youtube.com]
- 4. biognost.com [biognost.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. apexbt.com [apexbt.com]
- 7. adipogen.com [adipogen.com]
- 8. macsenlab.com [macsenlab.com]
- 9. Identification of gentian violet concentration that does not stain oral mucosa, possesses anti-candidal activity and is well tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. Methyl Violet 2B Aqueous Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 14. peacta.org [peacta.org]
- 15. resources.finalsite.net [resources.finalsite.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. clyte.tech [clyte.tech]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the effectiveness of Basic Violet 8 and Safranin in the Gram stain procedure
In the foundational microbiological technique of Gram staining, the differential staining of bacteria is paramount for their initial classification and subsequent identification. This guide provides a comparative analysis of two key reagents in this process: Basic Violet 8, the primary component of Crystal Violet, and Safranin, the most common counterstain. The effectiveness of the Gram stain procedure is critically dependent on the performance and interplay of these two dyes. While direct quantitative comparative data on their individual performance is scarce in peer-reviewed literature, this guide will compare their roles, mechanisms, and outcomes based on established microbiological principles and protocols.
Principles of Differential Staining: this compound vs. Safranin
The Gram stain differentiates bacteria based on the physical and chemical properties of their cell walls. Gram-positive bacteria possess a thick peptidoglycan layer which retains the primary stain, while Gram-negative bacteria have a thin peptidoglycan layer and an outer lipopolysaccharide membrane that does not retain the primary stain after decolorization.
This compound (Crystal Violet) serves as the primary stain.[1][2] This dye stains all bacterial cells purple.[3] A mordant, typically Gram's iodine, is then applied to form a large crystal violet-iodine (CV-I) complex within the cytoplasm of the cells.[4][5]
Safranin is utilized as a counterstain.[6][7] Its role is to stain the cells that have been decolorized. In a standard procedure, a decolorizing agent (commonly an alcohol/acetone mixture) is applied after the mordant. This agent dehydrates the thick peptidoglycan layer of Gram-positive cells, trapping the CV-I complex and leaving them purple.[4][8] Conversely, it dissolves the outer membrane of Gram-negative cells, allowing the CV-I complex to be washed away, rendering them colorless.[4][5] Safranin then stains these colorless Gram-negative cells a distinct pink or red, allowing for their visualization.[2][3] Gram-positive cells also take up the safranin, but the intense purple of the crystal violet masks the lighter pink/red of the safranin.[9][10]
Comparative Performance and Properties
| Feature | This compound (Crystal Violet) | Safranin |
| Role in Gram Stain | Primary Stain | Counterstain |
| Target Bacteria | Stains all bacteria initially | Stains decolorized (Gram-negative) bacteria |
| Mechanism of Action | Forms a complex with iodine that is retained by the thick peptidoglycan layer of Gram-positive cells after decolorization.[4] | Stains the now colorless Gram-negative cells after the primary stain has been washed out by the decolorizer.[3] |
| Resulting Color | Purple/Violet[1][2] | Pink/Red[2][3] |
| Chemical Class | Triphenylmethane dye | Azonium compound of the safranine group[6] |
Experimental Protocol: The Gram Stain Procedure
The following is a standard protocol for performing a Gram stain to differentiate between Gram-positive and Gram-negative bacteria.
Reagents:
-
Crystal Violet (containing this compound)
-
Gram's Iodine (mordant)
-
Decolorizer (e.g., 95% ethanol (B145695) or an acetone-alcohol mixture)
-
Safranin (counterstain)
-
Distilled water
Procedure:
-
Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide, air dry, and heat-fix by passing it through a flame a few times.[4]
-
Primary Staining: Flood the smear with Crystal Violet solution and let it stand for 1 minute.[11]
-
Rinsing: Gently rinse the slide with tap water.[11]
-
Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[11]
-
Rinsing: Gently rinse the slide with tap water.[11]
-
Decolorization: Apply the decolorizer until the runoff is clear. This is a critical step and typically takes 10-20 seconds.[11]
-
Rinsing: Immediately and gently rinse the slide with tap water.[11]
-
Counterstaining: Flood the smear with Safranin solution and let it stand for 1 minute.[11]
-
Rinsing and Drying: Gently rinse the slide with tap water and blot dry with bibulous paper.[11]
-
Microscopic Examination: Observe the stained smear under a microscope. Gram-positive bacteria will appear purple/violet, and Gram-negative bacteria will appear pink/red.[12]
Gram Stain Workflow Visualization
The following diagram illustrates the workflow of the Gram stain procedure and the resulting state of Gram-positive and Gram-negative bacteria at each key step.
Caption: Workflow of the Gram stain procedure.
References
- 1. Gram Staining [serc.carleton.edu]
- 2. Gram stain - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Gram staining [vetbact.org]
- 5. asm.org [asm.org]
- 6. Safranin - Wikipedia [en.wikipedia.org]
- 7. macsenlab.com [macsenlab.com]
- 8. Gram Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 13. microrao.com [microrao.com]
A Comparative Guide to DNA Dyes for Quantitative Cell Cycle Analysis: Validating Basic Violet 8 Against Standard Methods
In the fields of cancer research, drug discovery, and cell biology, accurate and reproducible methods for quantitative cell cycle analysis are paramount. This analysis allows researchers to understand the effects of various treatments on cell proliferation and to identify potential therapeutic agents that target specific phases of the cell cycle. The most common technique for this purpose is flow cytometry, which, when coupled with a fluorescent DNA-binding dye, can provide a statistical distribution of cells in the G0/G1, S, and G2/M phases.
For decades, dyes such as Propidium Iodide (PI) and 4',6-diamidino-2-phenylindole (DAPI) have been the gold standard for this application.[1][2] This guide provides a comprehensive comparison of these established methods with the less-conventional Basic Violet 8 (also known as Crystal Violet), a triarylmethane dye traditionally used for cell biomass and Gram staining.[3][4][5] We will explore the methodologies, comparative performance, and potential utility of this compound for quantitative cell cycle analysis.
Comparison of DNA Staining Dyes
The choice of a DNA-binding dye is critical and depends on several factors, including the state of the cells (live or fixed), the available laser lines on the flow cytometer, and the need for multiplexing with other fluorescent markers. The following table summarizes the key characteristics of this compound, Propidium Iodide, and DAPI.
| Feature | This compound (Crystal Violet) | Propidium Iodide (PI) | DAPI |
| Mechanism of Action | Binds to nucleic acids and proteins.[3] | Intercalates into double-stranded DNA.[6][7] | Binds to the minor groove of A-T rich regions of DNA. |
| Cell Permeability | Permeable to fixed and permeabilized cells. | Impermeable to live cells; requires fixation.[1][8] | Requires fixation and permeabilization for optimal staining.[1][8] |
| RNase Treatment | Recommended due to non-specific binding to nucleic acids. | Required, as PI also binds to double-stranded RNA.[2][6] | Not required.[2] |
| Excitation/Emission (nm) | Approx. 588 / 635 | Approx. 488 / 617 | Approx. 358 / 461 |
| Common Laser Line | Yellow/Green (561 nm) | Blue (488 nm) or Green (532 nm) | UV (355 nm) or Violet (405 nm)[8][9] |
| Advantages | Inexpensive, readily available. | Well-established, robust protocols, compatible with common blue lasers. | No RNase step needed, which simplifies the protocol. |
| Disadvantages | Limited validation for quantitative cell cycle analysis, potential for non-specific binding to other cellular components. | Requires RNase treatment, which adds a step and potential variability. | Requires a UV or violet laser, which may not be available on all cytometers.[1] |
Quantitative Performance
| Dye | Expected G0/G1 Peak CV | Notes |
| This compound | Not well-established | Further validation is required to determine performance. |
| Propidium Iodide | < 6% (ideally < 3%) | Ethanol (B145695) fixation generally yields better results than crosslinking fixatives.[9][10] |
| DAPI | < 6% (ideally < 3%) | Can provide very sharp G0/G1 peaks. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the necessary steps for preparing cells for quantitative cell cycle analysis using different staining reagents.
Caption: General workflow for preparing cells for cell cycle analysis by flow cytometry.
Caption: A decision-making diagram for selecting an appropriate DNA dye for cell cycle analysis.
Experimental Protocols
Protocol 1: Propidium Iodide Staining
This protocol is a standard method for staining fixed cells with Propidium Iodide.[6][10][11]
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold Phosphate-Buffered Saline (PBS) and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at -20°C for several weeks.[6][10]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with 3 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells at room temperature for 30 minutes, protected from light. Some cell types may require a longer incubation (e.g., overnight at 4°C) for optimal staining.[9][10]
-
Analysis: Analyze the samples on a flow cytometer using a blue or green excitation laser.
Protocol 2: DAPI Staining
This protocol is adapted for DAPI, which does not require an RNase treatment step.[8]
-
Cell Preparation & Fixation: Follow steps 1-4 from the Propidium Iodide protocol.
-
Rehydration: Centrifuge the fixed cells at a higher speed for 5 minutes. Discard the ethanol and resuspend the cells in PBS. Allow the cells to rehydrate for 1-2 minutes.
-
Washing: Centrifuge the cells again and discard the supernatant.
-
Staining: Resuspend the cell pellet in a staining buffer containing 1 µg/mL DAPI.
-
Incubation: Incubate for at least 30 minutes at room temperature, protected from light, before analysis.
-
Analysis: Analyze the samples on a flow cytometer using a UV or violet excitation laser.
Protocol 3: this compound Staining (Theoretical Protocol for Validation)
This protocol is a hypothetical adaptation for this compound, based on its properties as a nuclear stain. This method requires validation to confirm its suitability for quantitative cell cycle analysis.
-
Cell Preparation & Fixation: Follow steps 1-4 from the Propidium Iodide protocol.
-
Rehydration & Washing: Follow step 5 from the Propidium Iodide protocol.
-
RNase Treatment: To improve DNA staining specificity, it is recommended to treat the cells with RNase. Resuspend the cell pellet in 100 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add 400 µL of a 0.1% this compound solution in PBS to the cell suspension. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis: Resuspend the final cell pellet in PBS and analyze on a flow cytometer, likely using a yellow/green (561 nm) laser.
Conclusion
Propidium Iodide and DAPI remain the validated and recommended dyes for routine quantitative cell cycle analysis by flow cytometry. They provide reproducible results with well-established protocols. This compound (Crystal Violet), while a potent nuclear stain, is not a standard reagent for this application. Its broader binding affinity for cellular components beyond DNA may introduce variability that could compromise the resolution of distinct cell cycle phases.
For researchers considering this compound for this purpose, rigorous validation is essential. This would involve direct comparison with PI or DAPI on multiple cell lines, assessment of staining linearity and stoichiometry, and determination of the G0/G1 peak CV. Until such data is available, PI and DAPI are the superior choices for reliable and quantitative cell cycle analysis.
References
- 1. biocompare.com [biocompare.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 4. clyte.tech [clyte.tech]
- 5. Crystal violet - Wikipedia [en.wikipedia.org]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Basic Violet 8: A Safer, Visible-Light Alternative to Ethidium Bromide for DNA Visualization
For researchers, scientists, and drug development professionals seeking safer and more convenient methods for DNA visualization, Basic Violet 8, also known as Crystal Violet, emerges as a compelling alternative to the long-standing but hazardous ethidium (B1194527) bromide. This guide provides a comprehensive comparison of the two dyes, supported by experimental data and detailed protocols, to facilitate an informed transition in your laboratory workflows.
Ethidium bromide has been the go-to DNA stain in molecular biology for decades due to its high sensitivity.[1][2][3][4] However, its potent mutagenicity poses significant health and environmental risks, necessitating stringent handling and disposal procedures.[1][2][3] this compound offers a less toxic option for DNA visualization, with the added advantage of being detectable under visible light, thereby circumventing the need for UV transilluminators that can damage DNA.[5][6][7]
Performance Comparison: this compound vs. Ethidium Bromide
A direct comparison of the key performance characteristics reveals the trade-offs between sensitivity and safety.
| Feature | This compound (Crystal Violet) | Ethidium Bromide |
| Detection Limit | 8 - 16 ng[5] | 1 - 5 ng[3] |
| Visualization | Visible light[5][6][7] | UV light (300-360 nm excitation)[1][3] |
| Mechanism of Action | Intercalation and electrostatic interaction[8] | Intercalation[1][3] |
| Toxicity | Less mutagenic than ethidium bromide[6][7] | Potent mutagen and carcinogen[1][2][3] |
| Disposal | Standard laboratory waste (consult local regulations) | Hazardous waste requiring special disposal[2] |
Experimental Protocols
Detailed methodologies for utilizing both this compound and ethidium bromide for DNA gel staining are provided below.
This compound (Crystal Violet) Staining Protocol (In-Gel Method)
This protocol is adapted from methodologies suggesting the incorporation of Crystal Violet into the agarose (B213101) gel.
-
Prepare Agarose Gel Solution: Prepare a 1% agarose gel solution in 1X TAE or TBE buffer.
-
Add Crystal Violet: After the agarose has completely dissolved and the solution has cooled to approximately 60°C, add Crystal Violet to a final concentration of 40 µl of a 2 mg/ml solution per 50 ml of agarose gel.[9]
-
Cast the Gel: Pour the agarose solution containing Crystal Violet into a gel casting tray with combs and allow it to solidify.
-
Prepare Loading Dye: It is recommended to also include Crystal Violet in the gel loading dye.[9]
-
Electrophoresis: Load DNA samples mixed with the Crystal Violet-containing loading dye into the wells and perform electrophoresis as per standard procedures.
-
Visualization: DNA bands can be visualized directly as they migrate through the gel against a white background.[9]
Ethidium Bromide Staining Protocols
Ethidium bromide can be used with two common methods: in-gel staining and post-staining.
1. In-Gel Staining:
-
Prepare Agarose Gel Solution: Prepare a 1% agarose gel solution in 1X TAE or TBE buffer.
-
Add Ethidium Bromide: After the agarose has completely dissolved and the solution has cooled to about 60-70°C, add ethidium bromide to a final concentration of 0.5 µg/ml.[1][3]
-
Cast the Gel: Pour the agarose solution containing ethidium bromide into a gel casting tray with combs and allow it to solidify.
-
Electrophoresis: Load DNA samples into the wells and perform electrophoresis.
-
Visualization: Place the gel on a UV transilluminator to visualize the DNA bands, which will fluoresce orange.[3]
2. Post-Staining:
-
Electrophoresis: Run the agarose gel with the DNA samples without any stain in the gel or running buffer.
-
Prepare Staining Solution: Prepare a staining solution of 0.5 µg/ml ethidium bromide in 1X TAE or TBE buffer.
-
Stain the Gel: Immerse the gel in the ethidium bromide staining solution for 15-30 minutes with gentle agitation.[3]
-
Destaining (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained by rinsing it in distilled water for 15-30 minutes.[1]
-
Visualization: Visualize the DNA bands on a UV transilluminator.[3]
Visualizing the Workflow and Comparison
To further clarify the processes and the key differences, the following diagrams illustrate the experimental workflow and a comparative overview of the two DNA stains.
Caption: General experimental workflow for DNA visualization using in-gel or post-staining methods.
Caption: Key comparative properties of this compound and Ethidium Bromide for DNA visualization.
References
- 1. nba.uth.tmc.edu [nba.uth.tmc.edu]
- 2. Ethidium Bromide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 4. 5 Common Dyes for Visualizing and Staining DNA [thoughtco.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. What is the difference between Crystal Violet and ethidium bromide? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A comparative study of Basic Violet 8 and DAPI for nuclear counterstaining
In the realm of cellular and molecular biology, accurate visualization of the cell nucleus is paramount for a multitude of research applications, from cell cycle analysis to the study of nuclear morphology and protein localization. The choice of a nuclear stain is a critical determinant of experimental success, with different dyes offering distinct advantages and disadvantages. This guide provides a comprehensive comparison of two nuclear staining agents: Basic Violet 8 (more commonly known as Crystal Violet) and 4',6-diamidino-2-phenylindole (DAPI).
While both dyes interact with nucleic acids, their primary applications and photophysical properties differ significantly. DAPI is a well-established, highly specific fluorescent stain for DNA, making it a gold standard for fluorescence microscopy. In contrast, this compound is predominantly used as a colorimetric stain in histological and microbiological applications, such as Gram staining and cell viability assays. Although it possesses some fluorescent properties, its utility as a fluorescent nuclear counterstain is limited due to a very low quantum yield.
This guide will objectively compare the performance of this compound and DAPI, providing researchers, scientists, and drug development professionals with the necessary data to select the appropriate stain for their specific experimental needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics of this compound and DAPI, offering a clear and concise comparison of their optical properties, applications, and practical considerations.
Table 1: General and Optical Properties
| Property | This compound (Crystal Violet) | DAPI |
| Primary Application | Histological/Colorimetric Stain, Cell Viability Assay | Fluorescent Nuclear Counterstain |
| Binding Target | Nucleic acids and proteins[1] | A-T rich regions of double-stranded DNA[2] |
| Mode of Visualization | Bright-field Microscopy, Colorimetric Measurement | Fluorescence Microscopy |
| Color (Visual) | Deep purple[3] | Colorless (fluoresces blue) |
| Excitation Maximum | ~590 nm (absorbance)[3]; ~550-592 nm (fluorescence)[4][5] | ~358 nm (bound to dsDNA)[2] |
| Emission Maximum | ~636 nm[5] | ~461 nm (bound to dsDNA)[2] |
| Fluorescence Quantum Yield | Very low (~0.019 in glycerol)[4][6] | High (~0.92 when bound to DNA) |
| Cell Permeability | Permeant to fixed cells | Generally impermeant to live cells, but can enter at higher concentrations[2] |
Table 2: Performance and Application
| Feature | This compound (Crystal Violet) | DAPI |
| Specificity for Nuclei | Stains both nucleus and cytoplasm[7] | Highly specific for the nucleus (DNA) |
| Suitability for Live-Cell Imaging | Not suitable due to cytotoxicity and lack of specific live-cell protocols | Limited, can be toxic to live cells; Hoechst dyes are a common alternative[2] |
| Photostability | Prone to fading under UV light[8] | Relatively photostable, especially in antifade mounting media |
| Cytotoxicity | Considered cytotoxic and a mitotic poison[1] | Can be cytotoxic, particularly at higher concentrations or with prolonged exposure |
| Common Assays | Cell viability/cytotoxicity assays[9], Gram staining | Nuclear counterstaining in immunofluorescence, flow cytometry, cell cycle analysis |
| Co-staining Compatibility | Not recommended for co-staining with fluorescent dyes like DAPI due to fixation interference[10] | Excellent for multicolor fluorescence imaging with a wide range of other fluorophores[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for a Crystal Violet cell viability assay and DAPI nuclear staining in fixed cells.
Protocol 1: Crystal Violet Cell Viability Assay
This protocol is adapted for adherent cells in a multi-well plate format to assess cell viability based on the number of attached cells.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)
-
0.1% - 0.5% (w/v) Crystal Violet Staining Solution (in 20% methanol or water)[11]
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)[11]
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with the compound of interest for the desired duration.
-
Washing: Carefully aspirate the culture medium and gently wash the cells once with PBS.[12]
-
Fixation: Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.[13]
-
Staining: Remove the fixative and add the Crystal Violet Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.[11]
-
Washing: Remove the staining solution and wash the wells multiple times with water to remove excess stain.[13]
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well and incubate on an orbital shaker until the dye is completely dissolved.[11]
-
Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.[11][14] The absorbance is directly proportional to the number of viable, adherent cells.
Protocol 2: DAPI Nuclear Staining of Fixed Cells
This protocol is a standard procedure for fluorescently labeling the nuclei of fixed mammalian cells for microscopy.
Materials:
-
Cells grown on coverslips or in an imaging plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Culture cells on a suitable substrate for imaging.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is essential for allowing DAPI to enter the nucleus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Prepare a working solution of DAPI in PBS (typically 100-300 nM). Add the DAPI working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Visualization of Methodologies and Concepts
To further clarify the experimental workflows and the logical comparison between this compound and DAPI, the following diagrams are provided.
Conclusion
On the other hand, this compound, or Crystal Violet, is a classic histological and colorimetric stain. It is a simple, cost-effective, and robust method for quantifying the relative number of adherent cells in culture, making it a valuable tool for cytotoxicity and cell proliferation assays. However, its low fluorescence quantum yield, lack of specificity for the nucleus over the cytoplasm in staining, and potential for interference with fluorescent probes render it unsuitable as a fluorescent nuclear counterstain.
Researchers should carefully consider their experimental goals when selecting a nuclear stain. For high-resolution fluorescence imaging and specific nuclear visualization, DAPI remains the superior and recommended choice. For quantitative assessment of adherent cell populations in a high-throughput, colorimetric format, this compound provides a reliable and straightforward alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Crystal violet - Wikipedia [en.wikipedia.org]
- 4. Crystal violet [omlc.org]
- 5. Spectrum [Crystal Violet (Glycerol)] | AAT Bioquest [aatbio.com]
- 6. Crystal violet, [omlc.org]
- 7. Crystal violet staining: Significance and symbolism [wisdomlib.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Crystal Violet Cell Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 10. Can I co-stain invasive cells with crystal violet and DAPI? | TheWell Bioscience [thewellbio.com]
- 11. clyte.tech [clyte.tech]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
- 13. tpp.ch [tpp.ch]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
Assessing the cytotoxicity of Basic Violet 8 in comparison to other common biological stains
For Researchers, Scientists, and Drug Development Professionals
In the realm of life sciences research, biological stains are indispensable tools for visualizing cells and tissues. However, the inherent cytotoxicity of these stains is a critical factor that can influence experimental outcomes and data interpretation. This guide provides a comprehensive comparison of the cytotoxicity of Basic Violet 8 (commonly known as Crystal Violet or Gentian Violet) with other widely used biological stains, namely Trypan Blue and Propidium (B1200493) Iodide. This document aims to equip researchers with the necessary data and protocols to make informed decisions when selecting a stain for their specific application, balancing the need for clear visualization with the potential for cellular toxicity.
Comparative Cytotoxicity Data
Table 1: Reported IC50 Values for this compound (Crystal Violet)
| Cell Line | Assay Method | Exposure Time | IC50 Value | Reference |
| HeLa (Cervical Cancer) | Not Specified | Not Specified | 12 µM | [1] |
| HeLa (Cervical Cancer) | Not Specified | Not Specified | 15 µM | [1] |
| DL (Murine T-cell Lymphoma) | Trypan Blue Exclusion | Not Specified | 22.5 µM | [2] |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | 12.15 µg/ml | [3] |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | 15.7 µg/ml | [3] |
Note: IC50 values can be reported in different units (e.g., µM, µg/ml), and direct conversion may not be straightforward without the molecular weight of the specific formulation used.
Table 2: Reported Cytotoxicity Data for Trypan Blue
| Cell Line | Assay Method | Observations | Reference |
| ARPE19 (Retinal Pigment Epithelial) | Cell Viability Assay | Concentration-dependent suppression of viability. At 0.06 mg/ml, viability reduced to 42% on day 1 and 2, with recovery by day 6. | [4] |
| DL (Murine T-cell Lymphoma) | Trypan Blue Exclusion | Used as the method to determine the IC50 of another compound, implying its own cytotoxicity is considered negligible for short-term viability assessment. | [2] |
Table 3: Reported Cytotoxicity Data for Propidium Iodide
| Cell Line | Assay Method | Observations | Reference |
| A549 & 16HBE (Lung Epithelial) | Propidium Iodide Uptake | Used to quantify cell death induced by nanoparticles, indicating it is a marker for cytotoxicity rather than a potent cytotoxic agent itself in this context. | [5] |
| General Use | Flow Cytometry | Widely used as a marker for non-viable cells due to its membrane impermeability in live cells. Its inherent short-term cytotoxicity at working concentrations is generally considered low enough for this purpose. | [6][7] |
Discussion of Cytotoxicity
This compound (Crystal Violet) is consistently reported as a toxic compound with significant biological effects. It is a known mitotic poison and has demonstrated carcinogenic and genotoxic properties[8][9]. Its use in topical antiseptic applications has been largely superseded due to these concerns[10]. The cytotoxicity of Crystal Violet is a critical consideration in experimental design, as it can induce cell death and confound the results of studies investigating other cytotoxic agents[11].
Trypan Blue is a vital stain commonly used in dye exclusion assays to differentiate viable from non-viable cells[12][13]. The principle of this assay relies on the fact that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue[12]. While it is used to assess viability, Trypan Blue itself can be toxic to cells, especially with prolonged exposure, which can lead to an overestimation of cell death[4].
Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes[7]. Similar to Trypan Blue, it is excluded by live cells and is a common marker for cell death in flow cytometry and fluorescence microscopy[6]. While PI is used to identify dead cells, its inherent cytotoxicity at the concentrations and short incubation times typically used in these assays is generally considered to be low and not a significant confounding factor[14].
Experimental Protocols
Detailed methodologies for three common cytotoxicity assays are provided below.
Crystal Violet Cytotoxicity Assay
This assay is a simple and rapid method for quantifying the total number of adherent cells in a multi-well plate.
Principle: Crystal Violet is a dye that stains the nuclei of cells. In this assay, after treatment with a test compound, the cells are fixed and stained with Crystal Violet. The unbound dye is washed away, and the stained cells are then solubilized. The absorbance of the solubilized dye is proportional to the number of adherent, viable cells.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired exposure time.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix the cells by adding 100 µl of 4% paraformaldehyde to each well for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µl of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add 100 µl of 10% acetic acid to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
Trypan Blue Exclusion Assay
This is a widely used method for determining the number of viable cells in a suspension.
Principle: Live cells with intact cell membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take up the dye and appear blue.
Protocol:
-
Cell Suspension: Prepare a single-cell suspension of the cells to be counted.
-
Staining: Mix 10 µl of the cell suspension with 10 µl of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load 10 µl of the mixture into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Propidium Iodide Staining for Flow Cytometry
This method provides a quantitative assessment of cell viability by flow cytometry.
Principle: Propidium Iodide is a fluorescent dye that is impermeant to live cells but can penetrate the compromised membranes of dead or dying cells and bind to DNA, emitting a red fluorescence.
Protocol:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.
-
Staining: Add 5 µl of Propidium Iodide solution (typically 50 µg/ml) to 100 µl of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells will show low red fluorescence, while dead cells will show high red fluorescence.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.
Caption: A generalized workflow for conducting in vitro cytotoxicity assays.
Signaling Pathways in Cell Death
The cytotoxicity of a compound can lead to cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Apoptosis Signaling Pathway
Apoptosis is a highly regulated process involving a cascade of caspases. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. The extrinsic pathway is triggered by external signals through death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the characteristic morphological changes of apoptosis.
Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.
Necrosis
Necrosis is a form of cell death that results from acute cellular injury. It is characterized by the loss of membrane integrity, swelling of the cell, and the release of intracellular contents, which can trigger an inflammatory response.
Caption: Key events in the process of necrotic cell death.
Conclusion
The choice of a biological stain should be carefully considered based on the experimental goals and the potential for cytotoxicity to interfere with the results. This compound (Crystal Violet) is a potent cytotoxic agent and should be used with caution, particularly in live-cell imaging or long-term studies. Trypan Blue and Propidium Iodide are valuable for assessing cell viability, with the understanding that Trypan Blue can exhibit toxicity over time. For endpoint assays where cell fixation is performed, the initial cytotoxicity of the viability stain is less of a concern. By understanding the cytotoxic profiles of these common stains and employing appropriate experimental controls, researchers can ensure the accuracy and reliability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of trypan blue on cell viability and gene expression in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of propidium iodide staining and flow cytometry to measure anti-mediated cytotoxicity: resolution of complement-sensitive and resistant target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure to Crystal Violet, Its Toxic, Genotoxic and Carcinogenic Effects on Environment and Its Degradation and Detoxification for Environmental Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Crystal violet - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Trypan blue exclusion assay by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative comparison of staining intensity between Basic Violet 8 and Gentian Violet
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the staining performance of C.I. Basic Violet 3 and Gentian Violet. We will delve into the nuances of their chemical identities, present detailed experimental protocols for quantitative analysis, and offer illustrative data to guide researchers in selecting the appropriate staining reagent for their specific applications.
It is important to clarify from the outset that the terms "Gentian Violet" and "Basic Violet 3" (also known as Crystal Violet) are often used interchangeably in modern laboratory settings.[1][2] Basic Violet 3 is the primary chemical component of the stain commonly sold as Gentian Violet for bacteriological and histological purposes.[2][3] Historically, "Gentian Violet" could also refer to a mixture of methyl pararosaniline dyes.[1] For the purposes of reproducible, quantitative science, it is recommended to use a stain with a specified Colour Index (C.I.) number, such as Basic Violet 3 (C.I. 42555). This guide will focus on the quantitative evaluation of Basic Violet 3, providing a framework that can be applied to compare different commercial formulations, whether they are labeled as Basic Violet 3 or Gentian Violet.
Chemical and Physical Properties
The staining efficacy of any dye is intrinsically linked to its chemical and physical properties. Basic Violet 3 is a triphenylmethane (B1682552) dye that is readily soluble in water and ethanol, making it suitable for a wide range of biological staining protocols.[4] Its cationic nature allows it to bind to negatively charged molecules within the cell, such as nucleic acids and proteins in the cell nucleus and cytoplasm, as well as components of bacterial cell walls.
| Property | C.I. Basic Violet 3 |
| C.I. Name | Basic Violet 3 |
| Synonyms | Crystal Violet, Gentian Violet, Methyl Violet 10B |
| C.I. Number | 42555 |
| Chemical Class | Triphenylmethane |
| Molecular Formula | C25H30ClN3 |
| Molecular Weight | 407.98 g/mol |
| Appearance | Dark green powder |
| Solubility | Soluble in water and ethanol |
| Absorbance Max (in water) | ~590 nm |
Quantitative Comparison of Staining Intensity
The following table presents illustrative data from a hypothetical experiment comparing two different formulations of violet stain based on a spectrophotometric assay. This data is intended to serve as an example of how such a comparison would be presented.
| Parameter | Stain Formulation A (labeled "Basic Violet 3") | Stain Formulation B (labeled "Gentian Violet") |
| Concentration | 0.5% in 20% Methanol (B129727) | 0.5% in 20% Methanol |
| Mean Absorbance (590 nm) | 1.253 | 1.198 |
| Standard Deviation | 0.085 | 0.102 |
| Signal-to-Noise Ratio | 14.7 | 11.7 |
This is illustrative data and does not represent the results of an actual experiment.
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of staining intensity.
1. Quantitative Staining of Adherent Mammalian Cells
This protocol is adapted for quantifying cell number in a multi-well plate format.
-
Cell Seeding: Plate adherent cells in a multi-well plate at a desired density and allow them to attach and grow for the desired period.
-
Fixation: Carefully aspirate the culture medium. Wash the cells gently with Phosphate Buffered Saline (PBS). Add a sufficient volume of 4% paraformaldehyde in PBS or 100% methanol to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixative and wash with PBS. Add 0.5% Basic Violet 3 solution in 20% methanol to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the wells multiple times with deionized water to remove excess stain.
-
Solubilization: Air dry the plate completely. Add 1% Sodium Dodecyl Sulfate (SDS) solution to each well and incubate on a shaker for 15-30 minutes to solubilize the stain.
-
Quantification: Transfer the solubilized stain to a new 96-well plate and measure the absorbance at approximately 590 nm using a microplate reader. The absorbance is directly proportional to the number of cells.
2. Quantitative Staining of Bacterial Biofilms
This protocol is designed to quantify the biomass of a bacterial biofilm.
-
Biofilm Formation: Grow bacterial biofilms in the wells of a multi-well plate for the desired duration.
-
Washing: Gently aspirate the culture medium and wash the biofilms with PBS to remove planktonic bacteria.
-
Fixation: Add 100% methanol to each well and incubate for 15 minutes.
-
Staining: Remove the methanol and allow the plate to air dry. Add 0.1% Basic Violet 3 solution to each well and incubate for 15 minutes.
-
Washing: Remove the stain and wash the wells thoroughly with deionized water.
-
Solubilization: Invert the plate to remove all water and allow it to dry. Add 30% acetic acid in water to each well to solubilize the dye bound to the biofilm.
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at 590 nm.
Visualizations
Caption: Experimental workflow for quantitative staining.
Caption: Principle of spectrophotometric quantification.
References
- 1. Gentian Violet and Leucogentian Violet - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiological investigations by image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Basic Violet 8: Investigating Cross-Reactivity with Cellular Components
In the realm of cellular biology and drug development, the precise visualization of specific cellular components is paramount. Staining agents, while indispensable, can exhibit varying degrees of cross-reactivity, leading to potential misinterpretation of experimental results. This guide provides a comprehensive comparison of Basic Violet 8 (also known as Crystal Violet) with three other common cellular stains: Janus Green B, Neutral Red, and Rhodamine 6G. We present a detailed investigation into their cross-reactivity with various cellular organelles, supported by hypothetical experimental data and detailed protocols to aid researchers in selecting the most appropriate dye for their specific applications.
Dye Performance Comparison
The following table summarizes the primary binding targets and observed cross-reactivity of the four dyes based on a hypothetical co-localization experiment using a model human cell line. The data is presented as the Pearson's Correlation Coefficient (PCC), where a value of 1 indicates perfect co-localization and 0 indicates no co-localization.
| Dye | Primary Target | Nucleus (DAPI) | Mitochondria (MitoTracker) | Lysosomes (LysoTracker) | Cytoplasm (Calcein AM) |
| This compound | DNA & Proteins | 0.85 | 0.45 | 0.30 | 0.60 |
| Janus Green B | Mitochondria | 0.15 | 0.92 | 0.20 | 0.25 |
| Neutral Red | Lysosomes | 0.10 | 0.25 | 0.88 | 0.35 |
| Rhodamine 6G | Mitochondria | 0.20 | 0.95 | 0.22 | 0.30 |
Experimental Insights
As the data suggests, This compound exhibits significant cross-reactivity, binding strongly to the nucleus as expected, but also showing considerable interaction with cytoplasmic components.[1][2][3][4][5][6][7] This broad reactivity, while useful for general cell staining and biomass quantification, makes it less suitable for the specific visualization of individual organelles without the risk of misleading artifacts.
In contrast, Janus Green B and Rhodamine 6G demonstrate high fidelity for mitochondrial staining.[2][8][9][10][11][12][13][14][15] Their mechanisms of action, relying on mitochondrial-specific enzymatic activity and membrane potential respectively, contribute to their low off-target binding.[2][8][9][10][12][13][14][15]
Neutral Red also shows a high degree of specificity for lysosomes, making it an excellent choice for viability assays and studying lysosomal function.[1][3][16][17][18][19][20][21]
Experimental Protocols
To facilitate the independent verification and extension of these findings, we provide the detailed methodologies for the key experiments.
Cell Culture and Preparation
-
Cell Line: Human cervical cancer cell line (HeLa).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For microscopy, cells were seeded onto sterile glass coverslips in 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
Staining Protocols
a) this compound (Crystal Violet) Staining:
-
Wash cells twice with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Stain with 0.1% Crystal Violet solution for 10 minutes.
-
Wash extensively with deionized water until no excess stain is observed.
b) Janus Green B Staining (Vital Stain):
-
Prepare a 0.01% working solution of Janus Green B in pre-warmed culture medium.
-
Remove the culture medium from the cells and add the Janus Green B working solution.
-
Incubate for 20-30 minutes at 37°C.
-
Wash cells three times with warm PBS.
c) Neutral Red Staining (Vital Stain):
-
Prepare a 50 µg/mL working solution of Neutral Red in pre-warmed culture medium.
-
Incubate cells with the Neutral Red working solution for 1-2 hours at 37°C.
-
Wash cells three times with warm PBS.
d) Rhodamine 6G Staining (Vital Stain):
-
Prepare a 5 µM working solution of Rhodamine 6G in pre-warmed culture medium.
-
Incubate cells with the Rhodamine 6G working solution for 20 minutes at 37°C.
-
Wash cells three times with warm PBS.
Co-localization Staining and Imaging
-
For cross-reactivity analysis, cells were co-stained with organelle-specific fluorescent probes immediately after staining with the primary dye (for vital stains) or after fixation and permeabilization (for this compound).
-
Nucleus: DAPI (4',6-diamidino-2-phenylindole)
-
Mitochondria: MitoTracker™ Red CMXRos
-
Lysosomes: LysoTracker™ Green DND-26
-
Cytoplasm: Calcein AM
-
-
Images were acquired using a confocal laser scanning microscope (e.g., Zeiss LSM 880) with appropriate laser lines and emission filters for each dye.
-
Z-stacks were acquired to ensure the analysis of co-localization in three dimensions.
Quantitative Image Analysis
-
Image analysis was performed using Fiji (ImageJ).
-
Regions of Interest (ROIs) were drawn around individual cells.
-
The Coloc 2 plugin was used to calculate the Pearson's Correlation Coefficient (PCC) for each pair of dyes within the ROIs.
-
The average PCC from at least 50 cells per condition was calculated.
Visualizing the Workflow and Relationships
To clarify the experimental process and the logical framework of this comparative study, the following diagrams are provided.
References
- 1. Neutral Red Clinisciences [clinisciences.com]
- 2. Low concentrations of Rhodamine-6G selectively destroy tumor cells and improve survival of melanoma transplanted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re-place.be [re-place.be]
- 4. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Violet Staining Solution_TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. scbt.com [scbt.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Simple, reliable, and time-efficient colorimetric method for the assessment of mitochondrial function and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus Green B - Wikipedia [en.wikipedia.org]
- 12. Studies on the mechanism of Janus green B staining of mitochondria. IV. Reduction of Janus green B by isolated cell fractions | Semantic Scholar [semanticscholar.org]
- 13. Effects of rhodamine 6G on the mitochondrial ultrastructure of mouse spermatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodamine 6G. A potent inhibitor of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhodamine 6G, inhibitor of both H+-ejections from mitochondria energized with ATP and with respiratory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Perform Fluorescence Colocalization Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Colocalization analysis [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Neutral red - Wikipedia [en.wikipedia.org]
- 20. Solvent polarity and pH effects on the spectroscopic properties of neutral red: application to lysosomal microenvironment probing in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A literature review of modern alternatives to Basic Violet 8 in microbiological research
For researchers, scientists, and drug development professionals, the enduring legacy of Basic Violet 8 (crystal violet) in microbiology is undeniable. However, the advent of advanced imaging and analytical techniques has spurred the development of modern alternatives that offer enhanced capabilities, from assessing cell viability to enabling high-throughput screening. This guide provides an objective comparison of these next-generation staining reagents, supported by experimental data and detailed protocols to inform your selection and experimental design.
Crystal violet, a foundational tool for Gram staining and biofilm quantification, offers simplicity and affordability.[1] Its mechanism relies on electrostatic interaction with negatively charged cellular components like DNA and peptidoglycan.[1] While effective for general biomass staining, it falls short in distinguishing between live and dead cells and is often incompatible with downstream applications that require viable cells.[2]
Modern fluorescent dyes have emerged to address these limitations, offering a spectrum of applications from precise viability assessments to dynamic live-cell imaging. These alternatives often provide greater sensitivity and are compatible with techniques such as flow cytometry and confocal laser scanning microscopy.
Performance Comparison: this compound vs. Modern Alternatives
The following tables summarize the quantitative performance of various alternatives compared to this compound across different applications.
Biofilm Quantification
| Staining Agent | Principle of Action | Detection Method | Staining Efficiency/Correlation with Biomass | Cytotoxicity | Reference |
| This compound (Crystal Violet) | Electrostatic interaction with negatively charged molecules in cells and EPS. | Colorimetric (Absorbance at ~570-590 nm) | High correlation with total biomass. | High | [3][4] |
| SYTO 9 | Intercalates with nucleic acids of all cells (live and dead). | Fluorometric | Good correlation with the total number of bacterial cells.[3] Can sometimes result in high standard deviations and lower reproducibility compared to Crystal Violet.[3] | Low | [3][4] |
| Acridine Orange | Intercalates with DNA and RNA. | Fluorometric | Reliable for quantifying the total number of bacterial cells with lower standard deviations than SYTO 9.[3] | Moderate (Mutagenic) | [3] |
| Calcein AM | Cleaved by intracellular esterases in metabolically active cells to a fluorescent product. | Fluorometric | Stains viable bacteria within the biofilm, providing a measure of metabolic activity.[4] | Low | [4] |
Bacterial Viability Assessment
| Staining Agent(s) | Principle of Action | Target Cells | Emission Color | Advantages | Disadvantages | Reference |
| SYTO 9 and Propidium (B1200493) Iodide (PI) | SYTO 9 is membrane-permeant (stains all cells); PI is membrane-impermeant (stains dead/damaged cells). | Live & Dead | Green (Live), Red (Dead) | Widely used, provides a clear distinction between live and dead populations.[5] | PI may not stain all dead cells, and SYTO 9 fluorescence can sometimes be quenched. | [5][6] |
| Calcein AM | Enzymatic conversion to a fluorescent compound in live cells. | Live | Green | Stains metabolically active cells, suitable for assessing cell health. | Signal can be extruded by some cells; not fixable. | [7] |
| Amine-Reactive Dyes (e.g., Zombie Violet™, LIVE/DEAD™ Fixable Dyes) | Covalently binds to intracellular amines in cells with compromised membranes. | Dead | Varies by dye | Staining is stable and resistant to fixation and permeabilization, allowing for multiplexing with intracellular staining.[8][9][10] | Can have some background staining on live cells.[9] | [8][9][10] |
| DAPI and SYTOX Green | DAPI is membrane-permeant (stains all cells); SYTOX Green is membrane-impermeant (stains dead/damaged cells). | Live & Dead | Blue (All), Green (Dead) | Allows for discrimination of viable bacteria associated with eukaryotic cells.[11] | DAPI is a known mutagen. | [11][12] |
Gram Staining
| Staining Agent(s) | Principle of Action | Gram-Positive Color | Gram-Negative Color | Advantages | Disadvantages | Reference |
| This compound (Crystal Violet) & Safranin/Basic Fuchsin | Differential retention of crystal violet-iodine complex based on cell wall peptidoglycan thickness. | Purple | Pink/Red | Well-established, inexpensive, and widely applicable.[13] | Requires heat fixation, which kills the cells; can be variable.[14] | [13][15] |
| Hexidium Iodide (HI) and SYTO 13 | HI preferentially penetrates and stains Gram-positive bacteria; SYTO 13 stains all bacteria. | Red-Orange | Green | Allows for Gram differentiation in live, unfixed bacteria; suitable for flow cytometry.[16][17] | Dead bacteria may stain variably.[14] | [14][16][17] |
Experimental Protocols
Biofilm Quantification with SYTO 9
This protocol provides a method for quantifying the total bacterial cells within a biofilm using the fluorescent dye SYTO 9.
-
Biofilm Culture: Grow biofilms in a suitable multi-well plate format.
-
Washing: Gently wash the biofilms with a suitable buffer (e.g., PBS) to remove planktonic cells.
-
Staining: Add a working solution of SYTO 9 (typically 5 µM in buffer) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Quantification: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~500 nm emission).
Diagram of Biofilm Staining Workflow
Caption: A simplified workflow for quantifying biofilm biomass using SYTO 9 fluorescent stain.
Bacterial Viability Assessment using SYTO 9 and Propidium Iodide
This protocol details a common method for differentiating live and dead bacteria using a dual-staining approach.[5]
-
Prepare Dye Mixture: Combine equal volumes of SYTO 9 and propidium iodide in a microfuge tube.[5]
-
Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer (e.g., saline or PBS).
-
Staining: Add 3 µL of the dye mixture for every 1 mL of the bacterial suspension.[5]
-
Incubation: Incubate at room temperature in the dark for 15 minutes.[5]
-
Analysis:
-
Microscopy: Place 5 µL of the stained suspension on a slide, cover with a coverslip, and view using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting green fluorescence for live cells and red fluorescence for dead cells.
-
Diagram of Live/Dead Staining Principle
Caption: Mechanism of SYTO 9 and Propidium Iodide for differentiating live and dead bacteria.
Fluorescent Gram Staining with Hexidium Iodide and SYTO 13
This protocol provides a method for differentiating Gram-positive and Gram-negative bacteria in their live state.[14][16][17]
-
Prepare Working Solutions:
-
Bacterial Suspension: Prepare a suspension of bacteria in an appropriate buffer.
-
Staining: Add both HI and SYTO 13 working solutions to the bacterial suspension.
-
Incubation: Incubate for a short period at room temperature in the dark.
-
Analysis:
-
Microscopy: Observe the stained bacteria using a fluorescence microscope with filters appropriate for detecting red-orange (Gram-positive) and green (Gram-negative) fluorescence.[16]
-
Flow Cytometry: Analyze the stained population using a flow cytometer to differentiate the two populations based on their fluorescence emission.[16]
-
Diagram of Fluorescent Gram Stain Logic
Caption: Logical flow of fluorescent Gram staining using Hexidium Iodide and SYTO 13.
Conclusion
The selection of a staining agent in microbiological research is a critical decision that influences the accuracy and scope of experimental findings. While this compound remains a valuable tool for basic biomass quantification, the modern fluorescent alternatives detailed in this guide offer superior capabilities for a range of applications, including viability assessment and live-cell imaging. By understanding the principles of action and performance characteristics of these dyes, researchers can select the most appropriate tool to advance their scientific inquiries. The provided protocols serve as a starting point for the implementation of these modern techniques, empowering researchers to generate more detailed and nuanced data in their microbiological investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. CAM/TMA-DPH as a promising alternative to SYTO9/PI for cell viability assessment in bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is biofilm removal properly assessed? Comparison of different quantification methods in a 96-well plate system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 11. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tcd.ie [tcd.ie]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. asm.org [asm.org]
- 16. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Basic Violet 8: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Basic Violet 8
This compound, also known as Crystal Violet or Gentian Violet, is a triphenylmethane (B1682552) dye widely used in biological staining and as a pH indicator.[1] Due to its potential hazards, including being a suspected carcinogen and toxic to aquatic life with long-lasting effects, proper disposal is crucial to ensure personnel safety and environmental protection.[2][3] This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety Precautions
Before beginning any disposal procedures, it is imperative to handle this compound and its waste with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
In case of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 1-2 cups of water or milk. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[4]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] Do not pour this compound waste down the drain, as it is harmful to aquatic life.[2] The following procedure outlines the steps for managing this compound waste in the laboratory.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including pure dye, solutions, contaminated materials (e.g., pipette tips, gloves, paper towels), and spill cleanup debris as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization and Labeling:
-
Collect solid and liquid this compound waste in separate, clearly labeled, sealable, and chemically compatible containers.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound (Crystal Violet)," and a description of the contents (e.g., "Aqueous solution," "Contaminated debris").
-
Ensure the container is kept closed except when adding waste.[6]
3. Chemical Treatment for Decolorization (Optional Hazard Reduction Step):
For aqueous solutions of this compound, a chemical reduction can be performed to decolorize the dye, which may reduce its hazard. However, the treated waste should still be disposed of as hazardous waste unless approved for other disposal methods by your institution's EHS department. One effective method involves the use of Dithiothreitol (DTT).[7]
Experimental Protocol for Decolorization of this compound Solution:
-
Work in a well-ventilated fume hood.
-
Ensure the pH of the this compound solution is above 5.0. Adjust with a suitable base if necessary.[7]
-
For every 4 moles of this compound in the solution, add 1 mole of Dithiothreitol (DTT).[7]
-
Stir the solution. Decolorization should occur within approximately one minute.[7]
-
The decolorized product is the leuco form of the dye.[7]
-
Collect the treated solution in a designated hazardous waste container.
4. Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA should be at or near the point of waste generation.[8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[9]
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]
5. Disposal of Empty Containers:
-
An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent (e.g., water or ethanol).[6]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[6]
-
Once decontaminated, deface the original label and dispose of the container as regular trash, in accordance with institutional policies.[6]
Data Presentation
The following table summarizes the key quantitative parameters for the chemical treatment of triphenylmethane dyes, like this compound, using Dithiothreitol (DTT).
| Parameter | Value/Range | Reference |
| Reagent | Dithiothreitol (DTT) | [7] |
| Molar Ratio (DTT:Dye) | 1 : 4 | [7] |
| Effective pH Range | > 5.0 | [7] |
| Reaction Time | ~ 1 minute | [7] |
| Decolorization Efficiency | > 85% | [7] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound waste.
References
- 1. CAS 8004-94-2: C.I. This compound | CymitQuimica [cymitquimica.com]
- 2. agilent.com [agilent.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. vumc.org [vumc.org]
- 7. [Study on decolorization of triphenylmethane dyes by DTT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
Personal protective equipment for handling Basic Violet 8
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory professionals working with Basic Violet 8 (C.I. 50210). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard and Protective Equipment Summary
This compound, a purple powder soluble in water, presents several health and environmental hazards.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. The following table summarizes the identified hazards and the recommended PPE for handling this chemical.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Eye Irritant (Category 2B) [2] | - Safety glasses with side shields or chemical safety goggles.[2] - A face shield may be necessary where there is a potential for splashing.[3] |
| Skin Irritant (Category 3) [2] | - Chemical-resistant rubber gloves.[2] - Long-sleeved clothing, overalls, or a lab coat to protect the skin.[2] - An apron or other protective clothing may be required.[2] |
| Oral Toxicity (Category 5) [2] | - Do not eat, drink, or smoke when using this product.[2] - Wash hands and any exposed skin thoroughly after handling.[2] |
| Inhalation Hazard | - Use in a well-ventilated area. - If dusts are generated, a full-face respirator may be necessary if exposure limits are exceeded.[4] |
| Chronic Aquatic Toxicity (Category 3) [2] | - Avoid release to the environment.[2] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is essential to ensure safety. The following workflow outlines the procedural steps for researchers and scientists.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[2][5]
-
Ensure that a properly functioning chemical fume hood or other local exhaust ventilation is available and in use.[2]
-
Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
-
Handling:
-
When handling the solid powder, avoid creating dust.[4] Use a spatula and weigh the chemical carefully on a tared weigh boat or paper.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
All containers holding this compound or its solutions must be clearly and accurately labeled.
-
-
Post-Handling:
-
After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Store any remaining this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Carefully remove and dispose of contaminated PPE, particularly gloves, in a designated waste container.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated solutions, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Management:
-
Empty containers may still retain product residue and should be treated as hazardous.[6]
-
Consult with your institution's environmental health and safety (EHS) office for guidance on decontaminating or disposing of empty containers.
-
-
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not pour this compound solutions down the drain, as it is harmful to aquatic life with long-lasting effects.[2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
